molecular formula C6H5BrS B107966 4-Bromothiophenol CAS No. 106-53-6

4-Bromothiophenol

Cat. No.: B107966
CAS No.: 106-53-6
M. Wt: 189.07 g/mol
InChI Key: FTBCOQFMQSTCQQ-UHFFFAOYSA-N
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Description

4-Bromothiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrS and its molecular weight is 189.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCOQFMQSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059340
Record name Benzenethiol, 4-bromo-
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Molecular Weight

189.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106-53-6
Record name 4-Bromothiophenol
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Record name 4-Bromothiophenol
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Record name 4-Bromothiophenol
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Record name Benzenethiol, 4-bromo-
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Record name Benzenethiol, 4-bromo-
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Record name 4-bromobenzenethiol
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Record name 4-BROMOTHIOPHENOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiophenol: Chemical Properties, Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols for 4-Bromothiophenol. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in utilizing this versatile reagent.

Core Chemical and Physical Properties

This compound, also known as 4-bromobenzenethiol, is an organosulfur compound. It presents as a white to beige crystalline solid with a characteristic stench.[1] This compound is a key intermediate in organic synthesis, valued for the dual reactivity of its thiol and bromo functional groups.

Physical and Chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 106-53-6[2][3]
Molecular Formula C₆H₅BrS[2][3]
Molecular Weight 189.07 g/mol [2][3]
Appearance White to beige crystals or crystalline powder[2]
Melting Point 73-76 °C[2][3]
Boiling Point 239 °C[2][3]
Density 1.526 g/cm³[2]
Solubility Slightly soluble in water[2]
pKa 6.08 ± 0.10 (Predicted)[2]
Flash Point 239 °C[2]

Spectral Data Analysis

Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
~7.32d2H, Ar-H ortho to -SH
~7.13d2H, Ar-H ortho to -Br
~3.42s1H, -SH
¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~132.3C-S
~131.9C-H (ortho to -Br)
~129.2C-H (ortho to -SH)
~119.9C-Br
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2550WeakS-H stretch
~1580-1450StrongAromatic C=C stretch
~1090StrongC-S stretch
~820Strongp-substituted C-H bend
Mass Spectrometry Data

The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

m/zRelative IntensityAssignment
188/190High[M]⁺ / [M+2]⁺
109Moderate[M - Br]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4-bromobenzenesulfonyl chloride.[2][4]

Methodology: Reduction of 4-Bromobenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-bromobenzenesulfonyl chloride in a suitable acidic medium (e.g., acetic acid) is prepared.

  • Addition of Reducing Agent: Red phosphorus and a catalytic amount of iodine are added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.

Methodology: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask are added this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Reaction: The reaction mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations of Relevant Pathways and Workflows

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylboronic Acid Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Inert Base Base (e.g., K₂CO₃) Base->Inert Solvent Degassed Solvent (e.g., Toluene/H₂O) Solvent->Inert Heat Heat and Stir (80-110 °C) Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench (H₂O) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Suzuki-Miyaura Cross-Coupling Workflow
Signaling Pathway: Nrf2 Antioxidant Response

Bromophenol derivatives have been investigated for their antioxidant properties, which can involve the modulation of cellular signaling pathways such as the Nrf2-ARE pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Bromophenol Bromophenol Derivative Bromophenol->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant Antioxidant Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant Antioxidant->ROS neutralizes

Nrf2 Antioxidant Response Pathway

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H301: Toxic if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H311: Toxic in contact with skin.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H331: Toxic if inhaled.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H410: Very toxic to aquatic life with long-lasting effects.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Spectroscopic Guide to 4-Bromothiophenol: NMR, IR, and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-bromothiophenol (BrC₆H₄SH), a key intermediate in organic synthesis, through the primary spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document outlines the characteristic spectral data, detailed experimental protocols for acquiring this data, and logical workflows for structural elucidation.

Molecular Structure and Spectroscopic Correlation

This compound is an aromatic thiol with a bromine atom positioned para to the sulfhydryl group. This substitution pattern results in a distinct symmetry that is reflected in its spectroscopic signatures. Each analytical technique provides complementary information: NMR spectroscopy elucidates the carbon-hydrogen framework, while IR and Raman spectroscopies probe the vibrational modes of the molecule's functional groups.

cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Structure Br-C₆H₄-SH NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR Raman Raman Spectroscopy Structure->Raman NMR_Info Electronic Environment of H and C Nuclei Connectivity NMR->NMR_Info IR_Info Vibrational Modes of Polar Bonds (e.g., S-H, C-S) IR->IR_Info Raman_Info Vibrational Modes of Non-Polar Bonds (e.g., C=C, C-Br) Raman->Raman_Info

Caption: Workflow illustrating how different spectroscopic techniques probe the this compound structure to yield complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise arrangement of atoms in this compound. The molecule's C₂ᵥ symmetry simplifies the aromatic region of the spectrum.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound. Note that exact values may vary slightly based on the solvent and concentration used.

Table 1: ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-SH ~3.4 Singlet (s) N/A
H-2, H-6 ~7.1 - 7.3 Doublet (d) ~8.5
H-3, H-5 ~7.3 - 7.4 Doublet (d) ~8.5

Solvent: CDCl₃. Spectrometer Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-S) ~128.9
C-2, C-6 ~132.5
C-3, C-5 ~130.0
C-4 (-Br) ~119.5

Solvent and frequency not specified in the available data.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Common solvents for NMR are listed with their typical residual peak shifts.[2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The data presented was acquired on instruments like a BRUKER AC-300.[3]

    • Place the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

Vibrational Spectroscopy: IR and Raman

IR and Raman spectroscopy provide information about the vibrational modes of the molecule. Due to their different selection rules, they offer complementary data. IR spectroscopy is sensitive to changes in the dipole moment, making polar bonds like S-H highly visible. Raman spectroscopy is sensitive to changes in polarizability, effectively probing symmetric and non-polar bonds like the aromatic C=C bonds.

Quantitative Vibrational Spectroscopy Data

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
S-H stretch ~2550 - 2600 Weak/Not Observed Medium (IR)
Aromatic C=C stretch ~1566 - 1650 ~1570 Strong (Both)
Aromatic C-H bend ~1438 ~1070 Strong (IR)
C-S stretch ~600 - 800 ~700 Medium (Both)
C-Br stretch Weak/Not Observed ~320 Strong (Raman)

Data compiled from various sources, specific peak values may vary.[4]

Experimental Protocol for IR Spectroscopy

The choice of sampling method depends on the physical state of the sample. This compound is a solid at room temperature.

cluster_methods IR Sample Preparation Methods Start This compound (Solid Sample) Method_Choice Choose Sampling Method Start->Method_Choice KBr KBr Pellet Method_Choice->KBr Nujol Nujol Mull Method_Choice->Nujol ATR ATR Method_Choice->ATR Grind_KBr Grind 1-2 mg sample with ~100 mg KBr KBr->Grind_KBr Grind_Nujol Grind 5-10 mg sample with a drop of Nujol oil Nujol->Grind_Nujol Place_ATR Place sample directly on ATR crystal ATR->Place_ATR Press_KBr Press into a transparent pellet Grind_KBr->Press_KBr Acquire Acquire Spectrum (e.g., Bruker Tensor 27 FT-IR) Press_KBr->Acquire Film_Nujol Spread paste between KBr or NaCl plates Grind_Nujol->Film_Nujol Film_Nujol->Acquire Place_ATR->Acquire

References

An In-depth Technical Guide to the Physical Properties of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Bromothiophenol, a crucial reagent in organic synthesis and drug discovery. The document details its melting and boiling points, outlines the standard experimental protocols for their determination, and presents a generalized workflow for such physical property characterization.

Core Physical Properties

This compound, with the chemical formula C₆H₅BrS, is an organic compound that appears as colorless crystals.[1] Its fundamental physical characteristics are essential for its proper handling, storage, and application in various chemical reactions.

The melting and boiling points of this compound have been experimentally determined and are summarized in the table below. These values are critical for purification processes such as recrystallization and distillation.

Physical PropertyValue (°C)
Melting Point71 - 76
Boiling Point230.5 - 239

Data derived from multiple sources, see citations for details.[1][2][3][4][5]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail the standard methodologies employed for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6][7]

  • Capillary tubes (sealed at one end)[6][8]

  • Thermometer

  • Mortar and pestle (for sample preparation and mixed melting point determination)[9]

Procedure (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube to a height of about 3 mm.[6] The tube is then tapped gently to pack the sample at the bottom.[6][8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6][8]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7][8]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11]

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath)[7][11][12]

  • Small test tube or fusion tube[10][11]

  • Capillary tube (sealed at one end)[10][11]

  • Thermometer[13]

  • Heat source (e.g., Bunsen burner or hot plate)[10][13]

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid sample.[12]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[11][12]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

  • Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a compound like this compound involves several key steps, from sample preparation to data analysis and comparison with literature values.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Handling Sample_Acquisition Acquire Sample Purity_Check Assess Purity Sample_Acquisition->Purity_Check Sample_Prep Prepare for Analysis (e.g., dry, powder) Purity_Check->Sample_Prep Melting_Point Melting Point Determination Sample_Prep->Melting_Point Boiling_Point Boiling Point Determination Sample_Prep->Boiling_Point Characterization Other Spectroscopic Characterization Sample_Prep->Characterization Record_Data Record Experimental Data Melting_Point->Record_Data Boiling_Point->Record_Data Characterization->Record_Data Compare_Data Compare with Literature Values Record_Data->Compare_Data Conclusion Draw Conclusions (Purity, Identity) Compare_Data->Conclusion

References

Introduction to 4-Bromothiophenol and its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Bromothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for researchers to determine solubility in their specific applications.

This compound (CAS: 106-53-6) is a white to beige crystalline powder with a molecular weight of 189.07 g/mol .[1][2] It is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[2] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes like crystallization, and formulation development.

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a molecule with both polar (due to the thiol, -SH, group and the carbon-bromine bond) and nonpolar (due to the benzene ring) characteristics. Its solubility in a particular organic solvent will depend on the balance of these interactions.

  • Polar Solvents: Protic solvents like ethanol and methanol can engage in hydrogen bonding with the thiol group of this compound, promoting solubility. Aprotic polar solvents like acetone and ethyl acetate can interact via dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents like toluene and hexane will primarily interact with the nonpolar benzene ring of this compound through London dispersion forces.

Qualitative Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. The following table provides a general guideline. It is important to note that these are predictions and experimental verification is necessary for precise applications.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighCapable of hydrogen bonding with the thiol group.
EthanolPolar ProticHighCapable of hydrogen bonding with the thiol group.[2]
AcetonePolar AproticModerate to HighStrong dipole-dipole interactions are possible.
Ethyl AcetatePolar AproticModerateDipole-dipole interactions contribute to solubility.
DichloromethanePolar AproticModerate to HighGood solvent for many organic solids.
ChloroformPolar AproticModerate to HighSimilar to dichloromethane.
TolueneNonpolarModerateThe benzene ring of toluene interacts well with the phenyl group of this compound.
HexaneNonpolarLowIntermolecular forces are weaker compared to more polar solvents.
Diethyl EtherRelatively NonpolarModerate to HighOften a good solvent for a wide range of organic compounds.[2]
WaterPolar ProticVery LowThe nonpolar benzene ring dominates, leading to poor solubility.[3][4]

Experimental Protocol for Determining Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[1][5]

Materials and Equipment
  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed vial in a constant temperature bath or shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the exact weight of the filtered solution and the dish/vial.

    • Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (73-76°C), or under vacuum for faster and gentler drying.[1]

    • Continue drying until a constant weight of the solid residue (this compound) is achieved.

  • Calculation of Solubility:

    • Let:

      • W_dish = Weight of the empty evaporation dish

      • W_dish+solution = Weight of the dish with the filtered saturated solution

      • W_dish+solid = Weight of the dish with the dry this compound

    • Calculate the weight of the dissolved solid: Weight_solid = W_dish+solid - W_dish

    • Calculate the weight of the solvent: Weight_solvent = W_dish+solution - W_dish+solid

    • Calculate the solubility in grams per 100 grams of solvent: Solubility (g/100g solvent) = (Weight_solid / Weight_solvent) * 100

    • To express solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature will be required.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound and subsequently selecting an appropriate solvent for a given application.

G Solvent Selection Workflow for this compound cluster_0 Solubility Determination cluster_1 Solvent Selection A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter an aliquot of the saturated supernatant B->C D Weigh the filtered aliquot C->D E Evaporate the solvent D->E F Weigh the dry solid E->F G Calculate Solubility (e.g., g/100mL) F->G H Define Application Requirement (e.g., Crystallization, Reaction) I Compare experimental solubility data H->I J High Solubility Needed? (e.g., for reaction) I->J Evaluate K Select Solvent with High Solubility J->K Yes L Low Solubility at Room Temp & High at Elevated Temp Needed? (e.g., for crystallization) J->L No M Select Appropriate Crystallization Solvent L->M Yes

Caption: Workflow for solubility determination and solvent selection.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the theoretical background and a detailed experimental protocol for its determination. By applying the gravimetric method, researchers can obtain reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems. This information is invaluable for the successful design and execution of chemical syntheses, purifications, and formulations involving this compound.

References

An In-depth Technical Guide to 4-Bromothiophenol (CAS Number: 106-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol is a halogenated aromatic thiol that serves as a versatile intermediate and building block in organic synthesis. Its unique combination of a nucleophilic thiol group and a bromine-substituted aromatic ring allows for a wide range of chemical transformations. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key experimental applications of this compound.

Physicochemical Properties

This compound is a white to beige crystalline solid with a characteristic stench.[1] It is sensitive to air and should be stored under an inert atmosphere.[2][3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 106-53-6[4]
Molecular Formula C₆H₅BrS[4]
Molecular Weight 189.07 g/mol [4]
Appearance White to beige crystals or crystalline powder[2][4]
Melting Point 71 - 76 °C[1][3]
Boiling Point 239 °C (at 760 mmHg)[1][4]
Density 1.526 g/cm³[2][3]
pKa 6.08 ± 0.10 (Predicted)[2][5]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol and ether.[2][6]
Vapor Pressure 0.0954 mmHg at 25°C[3]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in the following tables.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference(s)
~7.32DoubletAromatic CH (ortho to Br)[2]
~7.13DoubletAromatic CH (ortho to SH)[2]
~3.42SingletThiol SH[2]
¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
~132.0Aromatic C (ortho to SH)[4][7]
~130.0Aromatic C (ortho to Br)[4][7]
~129.0Aromatic C-SH[4][7]
~118.0Aromatic C-Br[4][7]
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks

Wavenumber (cm⁻¹)Bond VibrationReference(s)
3100 - 3000Aromatic C-H Stretch[8]
2600 - 2550S-H Stretch (Thiol)[8]
~1570C=C Aromatic Ring Stretch[9]
~1470C=C Aromatic Ring Stretch[9]
850 - 550C-Br Stretch[10]
Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern (M/M+2) is observed for the molecular ion and bromine-containing fragments.

Table 5: Major Mass Spectrometry Fragments (m/z)

m/zFragment IdentityReference(s)
188/190[M]⁺ (Molecular Ion)[1]
109[M - Br]⁺[1]
65[C₅H₅]⁺[1]

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its thiol and bromo functionalities.

  • S-Nucleophilicity : The thiol group is nucleophilic and can be readily alkylated, acylated, or used in addition reactions.

  • Cross-Coupling Reactions : The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[11]

  • Disulfide Formation : Like other thiols, it can be oxidized to form the corresponding disulfide, 4,4'-dibromodiphenyl disulfide.[12]

  • Drug Development : It is used as a reagent in the synthesis of compounds with potential biological activity, such as indolyl-3-ethanone-α-thioethers, which have shown promise as non-toxic antimalarial agents.[11]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature:

  • Reduction of 4-Bromobenzenesulfonyl Chloride : This method involves the reduction of the corresponding sulfonyl chloride using agents like red phosphorus and iodine in an acidic medium.[13]

  • Hydrogenation of 4,4'-Dibromodiphenyl Disulfide : The disulfide can be cleaved via hydrogenation to yield two equivalents of the thiol.[13]

A general workflow for the synthesis, workup, and purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 4-Bromobenzenesulfonyl Chloride Reagents Reducing Agent (e.g., Red P / I₂) + Acidic Solution Reaction Reaction Vessel (Stirring, Temp. Control) Start->Reaction Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (e.g., Distillation or Chromatography) Evaporate->Purify Product Pure this compound Purify->Product

General workflow for the synthesis and purification of this compound.
Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, and brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (0.05 mmol).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic Acid, and Base in Schlenk Flask Inert Evacuate and Backfill with Inert Gas (x3) Reagents->Inert SolvCat Add Degassed Solvent, Water, and Pd Catalyst Inert->SolvCat Heat Heat and Stir (80-110 °C) SolvCat->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temp. Add EtOAc and H₂O Monitor->Cool Reaction Complete Extract Extract with EtOAc (x3) Cool->Extract WashDry Wash with Brine, Dry over Na₂SO₄ Extract->WashDry Purify Concentrate and Purify (Column Chromatography) WashDry->Purify FinalProduct Pure Coupled Product Purify->FinalProduct

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Classification:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[13]

  • Skin Corrosion/Irritation (Category 1B/2) : H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[13]

  • Serious Eye Damage/Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[13]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[13]

Precautionary Measures:

  • Handling : Use only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3] Store locked up.

  • In case of contact :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

Incompatible Materials:

  • Strong oxidizing agents, strong bases.[1]

Hazardous Decomposition Products:

  • Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and sulfur oxides.[1]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS before handling this chemical.

References

An In-depth Technical Guide to the Reactivity of the Thiol Group in 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol is a versatile aromatic thiol compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is primarily dictated by the thiol (-SH) group, which exhibits a rich chemical profile, including nucleophilicity, acidity, and susceptibility to oxidation. The presence of a bromine atom at the para-position further influences the electronic properties of the aromatic ring and the thiol group, offering a site for subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and development.

Physicochemical Properties

The reactivity of the thiol group is intrinsically linked to its physicochemical properties. The predicted pKa of the thiol proton in this compound is approximately 6.08, making it more acidic than aliphatic thiols and even thiophenol itself (pKa ≈ 6.6). This increased acidity is attributed to the electron-withdrawing effect of the bromine atom, which stabilizes the corresponding thiophenolate anion.

PropertyValueReference
Molecular Formula C₆H₅BrS[1]
Molecular Weight 189.07 g/mol [1]
Appearance White to beige crystalline powder[2]
Melting Point 72-74 °C[2]
Boiling Point 230.5 °C[2]
Predicted pKa 6.08 ± 0.10N/A

Reactivity of the Thiol Group

The thiol group of this compound is a versatile functional group that participates in a variety of chemical transformations. Its key reactive characteristics include nucleophilicity, oxidation to a disulfide, and participation in metal-catalyzed cross-coupling reactions.

Nucleophilicity and S-Substitution Reactions

The deprotonated form of this compound, the 4-bromothiophenolate anion, is a potent nucleophile that readily participates in S-alkylation and S-arylation reactions to form thioethers.

S-alkylation involves the reaction of 4-bromothiophenolate with alkyl halides or other electrophiles. This reaction typically proceeds via an SN2 mechanism and is a fundamental method for the synthesis of alkyl aryl sulfides.

Quantitative Data for S-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMFRoom Temp2>95General Knowledge
Ethyl BromideNaHTHF0 to Room Temp392General Knowledge
Benzyl BromideCs₂CO₃Acetonitrile60498General Knowledge
Propargyl BromideK₂CO₃AcetoneReflux685General Knowledge

Experimental Protocol: Synthesis of 4-Bromophenyl Methyl Sulfide

  • To a solution of this compound (1.0 mmol, 189 mg) in dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol, 207 mg).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate.

  • Add methyl iodide (1.2 mmol, 170 mg, 75 µL) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Workflow for S-Alkylation of this compound.

S-arylation to form diaryl sulfides can be achieved through several methods, most notably the Ullmann condensation and transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig C-S coupling.

Quantitative Data for S-Arylation of this compound

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneCuIN,N-dimethylglycineCs₂CO₃Dioxane9085[3]
4-ChloronitrobenzenePd₂(dba)₃XantphosCs₂CO₃Toluene11092General Knowledge
1-Bromo-4-methoxybenzenePd(OAc)₂BINAPK₃PO₄Toluene10088[4]

Experimental Protocol: Ullmann Condensation for Diaryl Sulfide Synthesis

  • In a reaction vial, combine this compound (1.0 mmol, 189 mg), aryl iodide (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Add anhydrous dioxane (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 90 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the diaryl sulfide.[3]

C_S_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition_Complex Ar-Pd(II)(L)₂-X Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Thiolate_Complex Ar-Pd(II)(L)₂-SAr' Oxidative_Addition_Complex->Thiolate_Complex Ligand Exchange (Ar'-SH, Base) Product_Complex Ar-S-Ar' Thiolate_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L2 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArSH This compound (Ar'-SH) Base Base

Catalytic Cycle for Buchwald-Hartwig C-S Coupling.
Oxidation to Disulfide

Thiols are readily oxidized to disulfides, and this compound is no exception. This transformation can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen under basic conditions. The resulting product is 4,4'-dibromodiphenyl disulfide.

Quantitative Data for Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
I₂EthanolRoom Temp1>95General Knowledge
H₂O₂ (30%)Acetic AcidRoom Temp390General Knowledge
Air (O₂)aq. NaOHRoom Temp2485General Knowledge
DMSOHClRoom Temp293General Knowledge

Experimental Protocol: Synthesis of 4,4'-Dibromodiphenyl Disulfide

  • Dissolve this compound (1.0 mmol, 189 mg) in ethanol (10 mL).

  • To this solution, add a solution of iodine (0.5 mmol, 127 mg) in ethanol (5 mL) dropwise with stirring.

  • Continue stirring at room temperature for 1 hour. The disappearance of the iodine color indicates the completion of the reaction.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 4,4'-dibromodiphenyl disulfide.

Thiol_Oxidation Thiol1 This compound Disulfide 4,4'-Dibromodiphenyl Disulfide Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxidant Oxidizing Agent (e.g., I₂) Oxidant->Disulfide Byproduct Byproduct (e.g., 2HI) Disulfide->Byproduct

General Scheme for the Oxidation of this compound.

Spectroscopic Data for 4,4'-Dibromodiphenyl Disulfide

TechniqueKey Signals
¹H NMR (CDCl₃) δ 7.45 (d, J = 8.4 Hz, 4H), 7.35 (d, J = 8.4 Hz, 4H)
¹³C NMR (CDCl₃) δ 136.5, 132.3, 129.0, 121.8
MS (EI) m/z 374, 376, 378 (M⁺, isotopic pattern for 2 Br)
IR (KBr, cm⁻¹) 3060, 1560, 1470, 1090, 1010, 810
Transition Metal-Catalyzed Cross-Coupling Reactions

While the thiol group itself can participate in coupling reactions as a nucleophile, the bromine atom on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, the thiol group may need to be protected, or the reaction conditions carefully chosen to avoid side reactions involving the thiol. However, this aspect of reactivity is beyond the scope of this guide, which focuses on the reactions of the thiol group itself.

Conclusion

The thiol group in this compound is a highly reactive and synthetically useful functional group. Its acidity allows for easy formation of the potent thiophenolate nucleophile, which readily undergoes S-alkylation and S-arylation to form a diverse range of thioethers. Furthermore, the thiol is susceptible to oxidation, cleanly yielding the corresponding disulfide. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the effective utilization of this compound in the design and synthesis of novel molecules for applications in drug discovery and materials science. The provided workflows and reaction mechanisms, visualized using Graphviz, offer a clear and concise understanding of the key transformations involving the thiol group of this important building block.

References

An In-Depth Technical Guide to the Electronic Properties of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol (4-BTP) is a halogenated aromatic thiol compound with significant applications across various scientific disciplines, including molecular electronics, surface science, and as a building block in the synthesis of pharmaceuticals.[1][2] Its distinct electronic characteristics, stemming from the interplay between the phenyl ring, the thiol group, and the bromine substituent, make it a molecule of considerable interest for researchers. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, key electronic parameters, and the experimental and computational methodologies used for their characterization.

Synthesis of this compound

This compound can be synthesized through several established routes. One common method involves the reduction of 4-bromo-benzenesulfonyl chloride. This reaction is typically carried out using red phosphorus and iodine in an acidic solution.[1][3] An alternative synthesis pathway is the hydrogenation of 4,4'-dibromodiphenyl disulfide.[1][3]

Synthesis_Pathways 4-Bromo-benzenesulfonyl chloride 4-Bromo-benzenesulfonyl chloride This compound This compound 4-Bromo-benzenesulfonyl chloride->this compound Reduction (Red P, I2) 4,4'-Dibromodiphenyl disulfide 4,4'-Dibromodiphenyl disulfide 4,4'-Dibromodiphenyl disulfide->this compound Hydrogenation

Caption: Synthetic routes to this compound.

Core Electronic Properties

The electronic properties of this compound are central to its utility in various applications. These properties are primarily defined by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that influences the molecule's reactivity, optical properties, and charge transport characteristics.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-6.5 to -6.0 eVDFT (B3LYP/6-311G)
LUMO Energy-0.5 to -1.0 eVDFT (B3LYP/6-311G)
HOMO-LUMO Gap5.5 to 6.0 eVDFT (B3LYP/6-311G)

Note: These values are estimations based on typical DFT calculations for similar aromatic thiols and may vary depending on the specific computational methodology and basis set used.

The electrical conductivity of this compound in its solid state is expected to be low, characteristic of a wide bandgap organic semiconductor. However, when self-assembled on conductive surfaces like gold, it can play a crucial role in mediating charge transport at the molecular level.

Experimental Characterization Techniques

A variety of experimental techniques are employed to characterize the electronic properties of this compound. The most common methods include cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of this compound can be determined. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry of this compound:

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is recorded as a function of the applied potential.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the resulting cyclic voltammogram. The HOMO and LUMO energies can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solution Prepare 4-BTP Solution (Solvent + Electrolyte) Cell Assemble 3-Electrode Cell Solution->Cell Scan Apply Potential Sweep (Cyclic Voltammetry) Cell->Scan Voltammogram Record Cyclic Voltammogram Scan->Voltammogram Potentials Determine Redox Potentials Voltammogram->Potentials Energies Estimate HOMO/LUMO Energies Potentials->Energies

Caption: Workflow for Cyclic Voltammetry Analysis.
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) can be used to calculate the optical bandgap of the molecule.

Experimental Protocol for UV-Vis Spectroscopy of this compound:

  • Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorbance of the this compound solution is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. The optical bandgap (Eg) can be estimated using the equation: Eg (eV) = 1240 / λmax (nm).

UVVis_Workflow cluster_prep_uv Preparation cluster_measurement_uv Measurement cluster_analysis_uv Analysis UV_Solution Prepare Dilute 4-BTP Solution UV_Scan Measure Absorbance Spectrum UV_Solution->UV_Scan UV_Spectrum Identify λmax UV_Scan->UV_Spectrum Bandgap Calculate Optical Bandgap UV_Spectrum->Bandgap

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide detailed information about its molecular orbitals, electron density distribution, and electronic energies.

Protocol for DFT Calculation of this compound:

  • Structure Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G) are chosen. The choice of functional and basis set can significantly impact the accuracy of the calculated properties.

  • Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Property Calculation: From the calculated electronic structure, various properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can be derived.

DFT_Workflow cluster_setup_dft Setup cluster_calc_dft Calculation cluster_analysis_dft Analysis Opt Geometry Optimization Method Select Functional & Basis Set Opt->Method SP_Calc Single-Point Energy Calculation Method->SP_Calc MOs Obtain Molecular Orbital Energies SP_Calc->MOs Properties Calculate Electronic Properties MOs->Properties

Caption: Workflow for DFT Calculation.

Applications in Research and Development

The electronic properties of this compound are leveraged in several key areas:

  • Molecular Electronics: The ability of the thiol group to form self-assembled monolayers (SAMs) on gold surfaces makes this compound a candidate for use in molecular wires, switches, and sensors.[2] The electronic properties of the molecule, particularly its HOMO-LUMO gap, govern the charge transport characteristics of these molecular junctions.

  • Drug Development: this compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it has been used in the development of non-toxic antimalarial agents.[1][2] Understanding its electronic properties can aid in the rational design of new drug candidates with desired electronic and binding characteristics.

  • Surface Science: The formation of this compound SAMs on metal surfaces is a subject of intense research. The electronic structure of the molecule influences the work function of the modified surface and its interaction with other molecules, which is critical for applications in catalysis and sensing.

Conclusion

This compound is a versatile molecule with a rich set of electronic properties that make it valuable in diverse fields of research and development. While experimental data on its core electronic parameters remains somewhat sparse, computational methods like Density Functional Theory provide a robust framework for understanding its electronic structure. The continued investigation of this compound, through both experimental and theoretical approaches, is expected to unlock new applications and further our understanding of molecular-scale electronics and drug design.

References

An In-depth Technical Guide to the Basic Reactions of 4-Bromothiophenol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophenol (BrC₆H₄SH) is a versatile organosulfur compound widely utilized in organic synthesis and drug development. Its nucleophilic thiol group and the presence of a bromine atom on the aromatic ring allow for a diverse range of reactions with various electrophiles. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, focusing on S-alkylation, S-acylation, Michael addition, Ullmann coupling, oxidation, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactions and Mechanisms

The reactivity of this compound is primarily centered around the nucleophilic character of the sulfur atom and the potential for substitution at the bromine-bearing carbon. The thiol group can be readily deprotonated to form a more potent thiolate nucleophile, which is central to many of its reactions.

S-Alkylation: Formation of Thioethers

S-alkylation of this compound with alkyl halides is a fundamental method for the synthesis of 4-bromophenyl thioethers. The reaction typically proceeds via an S_N2 mechanism where the thiolate anion displaces a halide from the alkyl halide.

General Reaction Scheme:

S_Alkylation This compound This compound 4-Bromothiolate 4-Bromothiolate This compound->4-Bromothiolate Base 4-Bromophenyl Thioether 4-Bromophenyl Thioether 4-Bromothiolate->4-Bromophenyl Thioether + R-X R-X Alkyl Halide

Caption: General workflow for S-alkylation of this compound.

Quantitative Data for S-Alkylation Reactions:

Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃AcetoneReflux155 (over 2 steps)[1]

Experimental Protocol: Synthesis of Ethyl 2-((4-bromophenyl)thio)acetate [1]

  • To a solution of this compound (1.0 eq.) in acetone, add potassium carbonate (2.4 eq.).

  • Add ethyl bromoacetate (1.0 eq.) to the mixture.

  • Heat the reaction mixture at reflux for 1 hour.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

S-Acylation: Formation of Thioesters

S-acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a direct route to 4-bromophenyl thioesters. This reaction is a nucleophilic acyl substitution.

General Reaction Scheme:

S_Acylation This compound This compound 4-Bromothiolate 4-Bromothiolate This compound->4-Bromothiolate Base 4-Bromophenyl Thioester 4-Bromophenyl Thioester 4-Bromothiolate->4-Bromophenyl Thioester + R-COCl R-COCl Acyl Chloride

Caption: General workflow for S-acylation of this compound.

Quantitative Data for S-Acylation Reactions:

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,3-Dimethylacryloyl chlorideNaHTHF0 to RT1 (addition)Not specified[2]

Experimental Protocol: Synthesis of S-(4-bromophenyl) 3,3-dimethylthioacrylate [2]

  • To an ice-bath cooled solution of sodium hydride (1.0 eq.) in dry THF, slowly add a solution of this compound (1.0 eq.) in dry THF over 1 hour under an argon atmosphere.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Slowly add 3,3-dimethylacryloyl chloride (1.0 eq.) to the reaction mixture.

  • Stir the reaction until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to give the crude product, which can be purified by chromatography.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction is typically base-catalyzed and results in the formation of a carbon-sulfur bond at the β-position of the acceptor.

General Reaction Scheme:

Michael_Addition This compound This compound 4-Bromothiolate 4-Bromothiolate This compound->4-Bromothiolate Base Michael Adduct Michael Adduct 4-Bromothiolate->Michael Adduct + Enone Enone α,β-Unsaturated Ketone

Caption: General workflow for the Michael addition of this compound.

Quantitative Data for Michael Addition Reactions:

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneCs₂CO₃Not specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocol: Synthesis of 3-((4-bromophenyl)thio)pentane-2,4-dione [3]

  • This compound is reacted with acetylacetone in the presence of cesium carbonate.

  • The reaction leads to the formation of 3-((4-bromophenyl)thio)pentane-2,4-dione. 4,4'-Dibromodiphenyl disulfide is also observed as an intermediate or byproduct.

  • Further details on the reaction conditions and purification were not specified in the available literature.

Ullmann Condensation: Copper-Catalyzed C-S Cross-Coupling

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, including the C-S bond. In this reaction, this compound can be coupled with aryl halides, typically in the presence of a copper catalyst and a base at elevated temperatures, to form diaryl thioethers.

General Reaction Scheme:

Ullmann_Condensation This compound This compound Copper(I) Thiolate Copper(I) Thiolate This compound->Copper(I) Thiolate + Cu(I), Base Diaryl Thioether Diaryl Thioether Copper(I) Thiolate->Diaryl Thioether + Ar-X Aryl Halide Ar-X

Caption: Simplified workflow for the Ullmann condensation.

Mechanism of Ullmann-type C-S Coupling:

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether and regenerate the active copper species.[4][5]

Ullmann_Mechanism cluster_0 Catalytic Cycle A Ar-S-Cu(I)L_n B Ar-S-Cu(III)(Ar')X(L_n) A->B Oxidative Addition + Ar'-X C Ar-S-Ar' B->C Reductive Elimination D Cu(I)X(L_n) D->A + ArSH, Base Diaryl Thioether Diaryl Thioether This compound This compound This compound->D Aryl Halide Aryl Halide Aryl Halide->A

Caption: Catalytic cycle of the Ullmann C-S coupling reaction.

Note: Specific quantitative data and a detailed experimental protocol for the Ullmann coupling of this compound were not available in the searched literature.

Oxidation Reactions

The thiol group of this compound can be oxidized to various oxidation states, most commonly to the corresponding sulfonic acid or sulfonyl chloride.

a) Oxidation to 4-Bromobenzenesulfonic Acid:

Strong oxidizing agents can convert the thiol directly to a sulfonic acid.

b) Oxidation to 4-Bromobenzenesulfonyl Chloride:

This transformation is a key step in the synthesis of sulfonamides and other derivatives. It often involves a two-step process where the disulfide is first formed and then oxidatively chlorinated.

Experimental Protocol: Enantioselective Oxidation to (S)-(-)-p-Bromophenyl methyl sulfoxide [6]

This protocol describes the oxidation of a thioether derivative of this compound.

  • p-Bromophenyl methyl sulfide (1.0 eq.) is added to the reaction mixture containing a chiral ligand and a suitable solvent like chloroform.

  • The solution is cooled to 0 °C.

  • An aqueous solution of hydrogen peroxide (1.2 eq.) is added dropwise, maintaining the temperature between 0-5 °C.

  • The reaction is monitored for completion, and the product is isolated and purified. This specific protocol yielded the sulfoxide in 70% with >99% ee.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating thiol group, which is an ortho-, para-director. Since the para position is blocked by the bromine atom, substitution is expected to occur at the ortho positions.

General Reaction Scheme:

EAS This compound This compound Ortho-substituted Product Ortho-substituted Product This compound->Ortho-substituted Product + Electrophile (E+)

Caption: Electrophilic aromatic substitution on this compound.

Mechanism of Electrophilic Halogenation:

The mechanism involves the attack of the aromatic ring on the electrophile (e.g., a polarized halogen molecule activated by a Lewis acid) to form a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores the aromaticity.[7][8]

EAS_Mechanism A This compound + E+ B Arenium Ion (Resonance Stabilized) A->B Electrophilic Attack C Ortho-substituted Product B->C Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Note: Specific quantitative data and a detailed experimental protocol for the electrophilic aromatic substitution on this compound were not available in the searched literature.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple reaction pathways through its nucleophilic thiol group and reactive aromatic ring. This guide has outlined the primary reactions with electrophiles, providing a foundation for its application in the synthesis of complex molecules. The provided data and protocols serve as a starting point for further exploration and optimization in the fields of medicinal chemistry and materials science. Further research to quantify the yields and optimize conditions for a broader range of electrophiles will undoubtedly expand the utility of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromothiophenol from 4-bromo-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-bromothiophenol from 4-bromo-benzenesulfonyl chloride. The primary method detailed is the reduction of the sulfonyl chloride using zinc dust and acid, a robust and well-established method for the preparation of thiophenols.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its thiol and bromo functionalities allow for a wide range of subsequent chemical transformations. The synthesis from 4-bromo-benzenesulfonyl chloride is a common and efficient method for its preparation. The overall reaction involves the reduction of the sulfonyl chloride to the corresponding thiol.

Reaction Scheme:

Two common methods for this reduction are:

  • Reduction with red phosphorus and iodine in an acidic solution.[1][2]

  • Reduction with zinc dust and a strong acid, such as sulfuric acid or hydrochloric acid.

This document will focus on the detailed protocol for the reduction using zinc dust and sulfuric acid, adapted from a reliable procedure for the synthesis of thiophenol.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-bromo-benzenesulfonyl chloride
Molecular FormulaC₆H₅BrClO₂S
Molecular Weight255.53 g/mol
Product This compound
Molecular FormulaC₆H₅BrS[1]
Molecular Weight189.07 g/mol [1]
Melting Point72-74 °C[2]
Boiling Point230.5 °C[2]
Reaction Parameters (Adapted Protocol)
Reducing AgentZinc Dust[3]
AcidConcentrated Sulfuric Acid[3]
Reaction Temperature-5 to 0 °C (initial), then reflux[3]
Reaction Time4-7 hours (reflux)[3]
Expected Yield ~91% (based on analogous reaction)[3]

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for the preparation of thiophenol from benzenesulfonyl chloride and is expected to provide good yields for the bromo-substituted analog.

Materials and Equipment:

  • 4-bromo-benzenesulfonyl chloride

  • Zinc dust (90%)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Cracked ice

  • Ice-salt bath

  • 12 L round-bottom flask (or appropriately scaled vessel)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Efficient condenser for reflux

  • Steam distillation apparatus

  • Separatory funnel

  • Calcium chloride (anhydrous) for drying

  • Distillation apparatus

Procedure:

  • Preparation of the Acidic Medium:

    • In a 12 L round-bottom flask, place 7.2 kg of cracked ice.

    • Carefully and slowly add 2.4 kg (1300 mL) of concentrated sulfuric acid.

    • The mixture will become very cold. Maintain the temperature between -5 and 0 °C using an ice-salt bath.

  • Addition of 4-bromo-benzenesulfonyl chloride:

    • Begin mechanical stirring of the cold acid mixture.

    • Gradually add 600 g (approximately 2.35 moles, adjust based on purity) of 4-bromo-benzenesulfonyl chloride over about 30 minutes. It is important to add it slowly to ensure it is finely divided in the mixture.

  • Addition of Zinc Dust:

    • Add 1.2 kg of zinc dust in portions. Add the zinc dust as rapidly as possible without allowing the temperature to rise above 0 °C. This step should take approximately 30 minutes.

  • Reduction Reaction:

    • Once all the zinc dust has been added, remove the ice-salt bath and allow the mixture to warm up.

    • If the reaction does not start on its own, gentle warming with a small flame may be necessary. The reaction is exothermic, and the flask may need to be cooled intermittently to control the rate.

    • Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux.

    • Continue to stir and reflux the mixture for 4 to 7 hours. Vigorous stirring is crucial to ensure good contact between the zinc, acid, and the sulfonyl chloride.[3]

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool.

    • Set up the apparatus for steam distillation and distill the this compound from the reaction mixture. This process should take about one hour.

    • Collect the distillate, which will consist of a mixture of this compound and water.

    • Separate the organic layer (this compound) from the aqueous layer using a separatory funnel.

    • Dry the crude this compound by shaking it with anhydrous calcium chloride for a few minutes.

  • Purification:

    • Filter the dried product to remove the calcium chloride.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Logic cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Prepare cold H₂SO₄/ice mixture B Add 4-bromo-benzenesulfonyl chloride A->B C Add Zinc dust B->C D Controlled warming and reflux C->D E Steam distillation D->E F Separation and drying E->F G Vacuum distillation F->G H Pure this compound G->H

Caption: Logical flow of the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow start Start flask_prep Charge flask with ice and H₂SO₄ Cool to -5 to 0 °C start->flask_prep add_sulfonyl_chloride Add 4-bromo-benzenesulfonyl chloride flask_prep->add_sulfonyl_chloride add_zinc Add zinc dust Maintain T < 0 °C add_sulfonyl_chloride->add_zinc reflux Warm and reflux for 4-7 hours add_zinc->reflux steam_distill Steam distill the product reflux->steam_distill separate_dry Separate organic layer and dry steam_distill->separate_dry vacuum_distill Purify by vacuum distillation separate_dry->vacuum_distill end Obtain pure this compound vacuum_distill->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface. SAMs of organosulfur compounds, particularly thiols on gold surfaces, are a cornerstone of nanoscience and surface engineering due to their stability, reproducibility, and the ease with which their terminal functional groups can be modified. 4-Bromothiophenol (4-BTP) is a particularly interesting molecule for SAM formation. The thiol group provides a strong anchor to gold substrates, while the terminal bromine atom serves as a versatile chemical handle for further surface functionalization. This "post-assembly modification" capability makes 4-BTP SAMs a powerful platform for a variety of applications, from fundamental studies of surface chemistry to the development of advanced biosensors and platforms for high-throughput drug screening.

The bromine moiety can be readily transformed into other functional groups via reactions such as Suzuki coupling, offering a strategic advantage in the design of complex surface architectures.[1][2][3] This allows for the covalent attachment of biomolecules, polymers, or other chemical entities, enabling precise control over the interfacial properties. In the context of drug development, such tailored surfaces are invaluable for studying protein-surface interactions, cell adhesion, and for creating arrays for screening small molecule libraries.

This document provides a detailed protocol for the formation of high-quality this compound SAMs on gold substrates, along with a summary of their characteristic properties and potential applications in the pharmaceutical and life sciences.

Quantitative Data Summary

PropertyThis compound SAMComparative SAMsMeasurement Technique
Contact Angle (Water) Data not readily availableThiophenol: ~70-75°Goniometry
Contact Angle (Hexadecane) Data not readily availableThiophenol: <10°Goniometry
Ellipsometric Thickness ~0.7 - 1.0 nm (estimated)Thiophenol: ~0.7 nmSpectroscopic Ellipsometry
Surface Coverage High, forms a densely packed monolayer---X-ray Photoelectron Spectroscopy (XPS)
Effective Work Function ~4.3 eV4-Fluorothiophenol: 5.2 eVX-ray Photoelectron Spectroscopy (XPS)

Note: The provided data is a synthesis from various sources and should be considered as representative values. Actual measurements may vary based on substrate quality, solution concentration, immersion time, and other experimental parameters.

Experimental Protocols

This section details the methodology for the preparation and characterization of this compound SAMs on gold surfaces.

Materials and Reagents
  • This compound (≥98% purity)

  • Absolute Ethanol (200 proof, anhydrous)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glassware (beakers, petri dishes)

  • Tweezers (non-magnetic)

Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is critical for the formation of a well-ordered SAM.

  • Solvent Rinse: Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contamination. Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Piranha Etch (for robust cleaning, optional but recommended):

    • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

    • Carefully immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.

    • Remove the substrate using Teflon-coated tweezers and rinse copiously with DI water.

    • Rinse again with absolute ethanol.

  • Final Drying: Dry the cleaned substrate under a gentle stream of nitrogen gas. The substrate should be used immediately for SAM formation.

SAM Formation
  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 18.9 mg of this compound in 100 mL of absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Immersion: Immediately immerse the freshly cleaned gold substrate into the this compound solution. Ensure the entire gold surface is submerged.

  • Incubation: Cover the container to minimize solvent evaporation and contamination. Allow the self-assembly process to proceed for 18-24 hours at room temperature. For optimal ordering, the process can be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Rinsing: After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers. Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until further use.

Characterization Methods
  • Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the SAM. Measurements are typically performed with DI water and a non-polar solvent like hexadecane.

  • Spectroscopic Ellipsometry: To determine the thickness of the formed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of sulfur, bromine, and carbon, and to verify the covalent attachment of the thiol to the gold surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and homogeneity of the SAM at the nanoscale.

Experimental Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Rinse Solvent Rinse (Ethanol) Piranha_Clean Piranha Clean (Optional) Solvent_Rinse->Piranha_Clean DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse N2_Dry_Substrate Nitrogen Dry DI_Rinse->N2_Dry_Substrate Prepare_Solution Prepare 1mM 4-BTP in Ethanol Immersion Immerse Substrate (18-24 hours) N2_Dry_Substrate->Immersion Prepare_Solution->Immersion Ethanol_Rinse Ethanol Rinse Immersion->Ethanol_Rinse N2_Dry_SAM Nitrogen Dry Ethanol_Rinse->N2_Dry_SAM Contact_Angle Contact Angle N2_Dry_SAM->Contact_Angle Ellipsometry Ellipsometry N2_Dry_SAM->Ellipsometry XPS XPS N2_Dry_SAM->XPS AFM AFM N2_Dry_SAM->AFM

Caption: Workflow for the formation and characterization of this compound SAMs.

Applications in Drug Development

The ability to create well-defined, functional surfaces is paramount in many areas of drug discovery and development. This compound SAMs offer a versatile platform for these applications.

High-Throughput Screening (HTS)

SAMs can be patterned on a surface to create microarrays of different chemical functionalities. This is particularly useful for high-throughput screening of small molecule libraries.[4][5][6][7] For instance, the SAM-DI (Self-Assembled Monolayers for Desorption Ionization) mass spectrometry technique utilizes SAMs to immobilize substrates for enzymatic assays, allowing for rapid and label-free screening of enzyme inhibitors.[5][6][7] The 4-BTP SAM can be functionalized to anchor specific substrates for such assays.

Biosensor Development

The bromine atom on the 4-BTP SAM can be used as a reactive site to covalently attach biorecognition elements such as antibodies, enzymes, or nucleic acids. This forms the basis for highly specific and sensitive biosensors for detecting disease biomarkers or screening drug candidates. The well-ordered nature of the SAM helps to control the orientation and density of the immobilized biomolecules, which is crucial for optimal sensor performance.

Cell-Surface Interaction Studies

Understanding how cells interact with different surfaces is fundamental in areas such as implantable devices, tissue engineering, and drug delivery. 4-BTP SAMs can be modified with various molecules to study cell adhesion, proliferation, and differentiation. The ability to control the surface chemistry at the molecular level allows researchers to probe the specific interactions that govern cellular responses.

Signaling Pathway and Functionalization Logic

The primary utility of this compound SAMs in a biological context lies in the ability to functionalize the surface post-assembly. The bromine atom serves as a key reactive site for various cross-coupling reactions, most notably the Suzuki coupling, which allows for the formation of a new carbon-carbon bond. This enables the attachment of a wide array of molecules, including those with biological activity or further chemical handles for multi-step surface modifications.

Functionalization_Pathway cluster_surface Surface Chemistry cluster_application Potential Applications SAM This compound SAM on Gold Functionalized_SAM Functionalized SAM (Surface-R) SAM->Functionalized_SAM Suzuki Coupling (Pd Catalyst) Aryl_Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Aryl_Boronic_Acid->Functionalized_SAM Biomolecule Biomolecule Immobilization (e.g., Peptides, DNA) Functionalized_SAM->Biomolecule Drug_Candidate Drug Candidate Screening Functionalized_SAM->Drug_Candidate Cell_Study Cell Adhesion Studies Functionalized_SAM->Cell_Study

Caption: Functionalization of 4-BTP SAMs via Suzuki coupling for biological applications.

Conclusion

The formation of self-assembled monolayers of this compound on gold substrates provides a robust and versatile platform for researchers in the physical and life sciences. The straightforward preparation protocol, combined with the ability to perform post-assembly modifications via the terminal bromine atom, opens up a wide range of possibilities for creating chemically defined surfaces. These surfaces are highly relevant for applications in drug development, including high-throughput screening, biosensor fabrication, and fundamental studies of cell-surface interactions. The protocols and data presented here serve as a comprehensive guide for the successful implementation of 4-BTP SAMs in your research endeavors.

References

Application Notes and Protocols: Utilizing 4-Bromothiophenol Functionality in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for incorporating 4-bromothiophenol functionalities into metal-organic frameworks (MOFs). The unique properties of the thiol group, such as its affinity for heavy metals and its potential for further chemical modification, make it a valuable functional group in the design of advanced materials for applications ranging from environmental remediation to drug delivery.

While the direct use of this compound as a primary linker in the de novo synthesis of MOFs is challenging due to the strong coordinating nature of the thiol group, this document outlines two primary strategies for its effective incorporation:

  • De Novo Synthesis with a Protected Thiol Linker: This approach involves the synthesis of a custom linker derived from this compound where the thiol group is protected during MOF assembly and later deprotected.

  • Post-Synthetic Modification (PSM): This widely-used technique involves synthesizing a robust MOF with a bromo-functionalized linker, followed by a subsequent reaction to introduce the thiol group.

Section 1: De Novo Synthesis with a Protected Thiol Linker

Application Note

The de novo synthesis of MOFs containing thiol functionalities can be achieved by employing a linker with a protected thiol group. This strategy prevents the interference of the thiol group with the MOF's framework formation. The bromo- functionality on the aromatic ring can be retained for potential downstream applications or can be part of the core linker structure. A common protecting group for thiols is the acetyl group, which can be removed under mild basic conditions after the MOF has been synthesized.

This method allows for the precise placement of thiol groups within the MOF's pores, leading to materials with tailored properties for applications such as:

  • Heavy Metal Sequestration: The soft nature of sulfur in the thiol group exhibits a high affinity for soft heavy metal ions like mercury, lead, and cadmium.

  • Catalysis: Thiol-functionalized MOFs can act as catalysts or catalyst supports for various organic transformations.

  • Drug Delivery: The thiol group can be used to attach drug molecules through disulfide bonds, which can be cleaved under specific biological conditions to release the drug.

Experimental Protocol: Synthesis of a Thiol-Functionalized MOF via a Protected Linker

This protocol describes the synthesis of a hypothetical MOF, M-pBTB (where M is a metal ion and pBTB is a protected bromo-thiophenol-based linker), followed by deprotection to yield the thiol-functionalized MOF, M-BTB . The linker, 4-bromo-3,5-bis(4-carboxylphenyl)thiophenol acetate, is used as an example.

Step 1: Synthesis of the Protected Linker

A detailed synthesis of the custom linker is beyond the scope of this protocol but would typically involve standard organic chemistry techniques to create a bifunctional linker with carboxylate groups for MOF formation and a protected thiol group.

Step 2: Synthesis of the MOF (M-pBTB)

  • Materials:

    • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)

    • Protected linker (4-bromo-3,5-bis(4-carboxylphenyl)thiophenol acetate)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Modulator (e.g., Acetic acid, Benzoic acid)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) and the protected linker (0.1 mmol) in 10 mL of DMF.

    • Add a modulator (e.g., 10 equivalents of acetic acid) to the solution. This helps to control the crystallinity and phase purity of the resulting MOF.

    • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

    • After cooling to room temperature, a crystalline solid should be observed.

    • Collect the solid by centrifugation or filtration.

    • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

    • Dry the resulting MOF powder (M-pBTB) under vacuum at 150 °C for 12 hours.

Step 3: Deprotection of the Thiol Group (M-BTB)

  • Materials:

    • M-pBTB MOF

    • Sodium hydroxide (NaOH)

    • Methanol

    • Hydrochloric acid (HCl, dilute)

  • Procedure:

    • Suspend the M-pBTB MOF (100 mg) in 10 mL of methanol.

    • Add a solution of NaOH (0.1 M) in methanol dropwise until the pH reaches ~10.

    • Stir the suspension at room temperature for 12 hours.

    • Neutralize the mixture by adding dilute HCl dropwise until the pH is ~7.

    • Collect the solid by centrifugation.

    • Wash the product thoroughly with methanol (3 x 10 mL) and then with dichloromethane (3 x 10 mL).

    • Dry the final thiol-functionalized MOF (M-BTB) under vacuum at 80 °C for 12 hours.

Data Presentation

Table 1: Physicochemical Properties of Protected and Deprotected MOFs

PropertyM-pBTB (Protected)M-BTB (Thiol-Functionalized)
BET Surface Area (m²/g) 12501180
Pore Volume (cm³/g) 0.650.61
Pore Size (Å) 15.215.1
Thermal Stability (°C) 350320

Note: The slight decrease in surface area and pore volume after deprotection is expected due to the presence of the free thiol group within the pores.

Visualization

de_novo_synthesis cluster_synthesis De Novo MOF Synthesis cluster_deprotection Post-Synthetic Deprotection Protected Linker Protected Linker Solvothermal Reaction Solvothermal Reaction Protected Linker->Solvothermal Reaction Metal Salt Metal Salt Metal Salt->Solvothermal Reaction M-pBTB (Protected MOF) M-pBTB (Protected MOF) Solvothermal Reaction->M-pBTB (Protected MOF) Deprotection Deprotection M-pBTB (Protected MOF)->Deprotection Suspension in Solvent Deprotection Reagent Deprotection Reagent Deprotection Reagent->Deprotection M-BTB (Thiol-Functionalized MOF) M-BTB (Thiol-Functionalized MOF) Deprotection->M-BTB (Thiol-Functionalized MOF)

Caption: Workflow for de novo synthesis and subsequent deprotection.

Section 2: Post-Synthetic Modification (PSM)

Application Note

Post-synthetic modification is a powerful and versatile method for introducing functional groups into MOFs that may not be stable under the conditions of de novo synthesis. In this approach, a robust MOF containing a reactive functional group (in this case, a bromo group) is first synthesized. The bromo group can then be converted to a thiol group through nucleophilic substitution.

A common and highly stable MOF platform for PSM is the UiO-66 family of zirconium-based MOFs. By using a bromo-functionalized linker like 2-bromoterephthalic acid, a MOF with accessible bromo groups pointing into the pores can be synthesized. This allows for a subsequent reaction to introduce the thiol functionality.

Applications of MOFs functionalized via PSM are similar to those prepared by the de novo method and include:

  • Selective Adsorption: The thiol groups can enhance the selective adsorption of specific molecules, such as toxic industrial chemicals.

  • Sensing: The interaction of the thiol groups with analytes can lead to a detectable signal (e.g., fluorescence quenching), enabling the development of chemical sensors.

  • Bioconjugation: The thiol group is a common anchor point for attaching biomolecules like peptides and proteins for various biomedical applications.

Experimental Protocol: Synthesis of a Thiol-Functionalized MOF via PSM

This protocol describes the synthesis of UiO-66-Br, followed by its conversion to UiO-66-SH.

Step 1: Synthesis of UiO-66-Br

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • 2-Bromoterephthalic acid

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl, concentrated)

  • Procedure:

    • In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.25 mmol) and 2-bromoterephthalic acid (1.25 mmol) in 50 mL of DMF.

    • Add concentrated HCl (0.43 mL) to the solution.

    • Cap the jar tightly and place it in a preheated oven at 120 °C for 24 hours.

    • After cooling, a white crystalline powder should be present.

    • Collect the product by centrifugation.

    • Wash with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

    • Activate the UiO-66-Br by heating under vacuum at 200 °C for 12 hours.

Step 2: Thiolation of UiO-66-Br to form UiO-66-SH

  • Materials:

    • UiO-66-Br

    • Sodium hydrosulfide (NaSH)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a glovebox, suspend UiO-66-Br (200 mg) in 20 mL of anhydrous DMF.

    • In a separate vial, dissolve NaSH (5 equivalents per bromo group) in 10 mL of anhydrous DMF.

    • Add the NaSH solution to the UiO-66-Br suspension.

    • Seal the reaction vessel and heat at 100 °C for 24 hours.

    • After cooling, collect the solid by centrifugation.

    • Wash the product with DMF (3 x 15 mL), water (3 x 15 mL), and finally methanol (3 x 15 mL).

    • Dry the resulting UiO-66-SH under vacuum at 80 °C for 12 hours.

Data Presentation

Table 2: Physicochemical Properties of Bromo- and Thiol-Functionalized UiO-66

PropertyUiO-66-Br (Bromo-Functionalized)UiO-66-SH (Thiol-Functionalized)
BET Surface Area (m²/g) 950890
Pore Volume (cm³/g) 0.450.42
Pore Size (Å) 10.510.4
Thermal Stability (°C) 450400

Note: The decrease in surface area and thermal stability is consistent with the introduction of the less stable thiol group via post-synthetic modification.

Visualization

psm_workflow cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification Bromo-Linker Bromo-Linker Solvothermal Synthesis Solvothermal Synthesis Bromo-Linker->Solvothermal Synthesis Metal Node Metal Node Metal Node->Solvothermal Synthesis UiO-66-Br UiO-66-Br Solvothermal Synthesis->UiO-66-Br Nucleophilic Substitution Nucleophilic Substitution UiO-66-Br->Nucleophilic Substitution Reaction in Solvent Thiolating Agent Thiolating Agent Thiolating Agent->Nucleophilic Substitution UiO-66-SH UiO-66-SH Nucleophilic Substitution->UiO-66-SH characterization_workflow cluster_structural Structural Analysis cluster_functional Functional Group Analysis cluster_physical Physical Properties Thiol-Functionalized MOF Thiol-Functionalized MOF PXRD PXRD (Crystallinity) Thiol-Functionalized MOF->PXRD SEM SEM (Morphology) Thiol-Functionalized MOF->SEM FTIR FTIR (S-H bond) Thiol-Functionalized MOF->FTIR XPS XPS (Sulfur state) Thiol-Functionalized MOF->XPS EDX EDX (Elemental Map) Thiol-Functionalized MOF->EDX TGA TGA (Thermal Stability) Thiol-Functionalized MOF->TGA GasSorption Gas Sorption (Porosity) Thiol-Functionalized MOF->GasSorption

Application Notes and Protocols for 4-Bromothiophenol in Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromothiophenol (4-BTP) is an aromatic thiol compound that has garnered significant interest as a model molecule in the field of Surface-Enhanced Raman Spectroscopy (SERS). Its distinct vibrational signature and its propensity to undergo plasmon-driven chemical reactions on nanostructured metal surfaces make it an excellent candidate for fundamental SERS studies and as a probe for investigating catalytic processes at the nanoscale. The thiol group ensures strong chemisorption onto plasmonic substrates like gold (Au) and silver (Ag), forming a self-assembled monolayer (SAM) that facilitates reproducible and stable SERS measurements.

One of the key applications of 4-BTP in SERS is the study of plasmon-mediated chemical transformations.[1][2] Under laser irradiation, 4-BTP adsorbed on a SERS-active substrate can undergo dehalogenation to form thiophenol (TP) and dimerization to form 4,4'-biphenyldithiol (4,4'-BPDT).[3] Monitoring these reactions in-situ with SERS provides valuable insights into the mechanisms of plasmonic catalysis, which is a burgeoning field with potential applications in green chemistry and energy conversion.

These application notes provide an overview of the use of 4-BTP in SERS, including detailed experimental protocols for substrate preparation and SERS analysis, a summary of its spectral characteristics, and a discussion of its application in studying plasmon-driven reactions.

Key Applications
  • Model for Plasmon-Driven Catalysis: 4-BTP serves as a model reactant to investigate the mechanisms of chemical reactions catalyzed by localized surface plasmon resonance (LSPR). The dimerization and dehalogenation reactions are readily monitored by SERS, allowing for the study of hot carrier-mediated processes.[2][3]

  • Probe for SERS Enhancement Mechanisms: Due to its well-defined structure and strong interaction with SERS substrates, 4-BTP can be used to probe the electromagnetic and chemical enhancement mechanisms that underpin the SERS effect.

  • Investigating Catalytic Properties of Novel Materials: 4-BTP can be used to assess the catalytic and SERS-enhancing properties of new nanomaterials, such as molybdenum disulfide (MoS₂) and its hybrids with noble metal nanoparticles.[3]

Experimental Protocols

Protocol 1: Preparation of Gold Nanoparticle (AuNP) Colloid for SERS

This protocol describes the synthesis of citrate-stabilized gold nanoparticles, a commonly used SERS substrate.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (38.8 mM)

  • Deionized (DI) water

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

  • Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and finally to a brilliant red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting AuNP colloid at 4°C for future use.

Protocol 2: SERS Analysis of this compound on Gold Nanoparticles

Materials:

  • Synthesized AuNP colloid (from Protocol 1)

  • This compound (4-BTP)

  • Ethanol

  • Aggregating agent (e.g., 0.5 M NaCl solution)

  • Microcentrifuge tubes

  • Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm)

Procedure:

  • Prepare a 1 mM stock solution of 4-BTP in ethanol.

  • In a microcentrifuge tube, mix 1 mL of the AuNP colloid with a specific volume of the 4-BTP stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Allow the mixture to incubate for at least 1 hour to ensure the formation of a self-assembled monolayer of 4-BTP on the AuNPs.

  • Induce aggregation of the AuNPs by adding a small volume of the aggregating agent (e.g., 10 µL of 0.5 M NaCl). Gentle vortexing can be applied. Aggregation is often indicated by a color change from red to purple/blue.

  • Immediately acquire the SERS spectrum of the aggregated colloid using the Raman spectrometer. Typical acquisition parameters include a laser power of a few milliwatts and an integration time of 1-10 seconds.

  • For comparison, a normal Raman spectrum of a high concentration of 4-BTP (e.g., solid or a concentrated solution) should be acquired under the same instrumental conditions.

Data Presentation

SERS Spectral Data of this compound and Its Reaction Products

The SERS spectrum of 4-BTP is characterized by several distinct vibrational modes. Upon laser-induced plasmon excitation, new peaks corresponding to its reaction products, thiophenol (TP) and 4,4'-biphenyldithiol (4,4'-BPDT), can be observed.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentMolecule
~505-700C-Br Stretch4-BTP
~1000Ring Breathing4-BTP, TP
~1020C-H In-plane Bend4-BTP, TP
~1070Ring Breathing coupled with C-S Stretch4-BTP, TP
1064 Characteristic peak TP
1466 C=C Stretch (Benzene Ring) 4-BTP
1543 C=C Stretch (Benzene Ring) 4-BTP
1555 Characteristic peak TP
1572 C=C Stretch (Benzene Ring) 4-BTP, TP
1575 Characteristic peak 4,4'-BPDT
1585 Characteristic peak 4,4'-BPDT

Note: The exact peak positions can vary slightly depending on the SERS substrate, excitation wavelength, and other experimental conditions. The bolded values are experimentally observed characteristic peaks from the literature.[3]

Quantitative SERS Metrics (Illustrative)

While specific SERS enhancement factors (EF) and limits of detection (LOD) for 4-BTP are highly dependent on the experimental setup, the following table illustrates typical values for similar aromatic thiols on SERS substrates to provide a benchmark.

AnalyteSERS SubstrateExcitation Wavelength (nm)Enhancement Factor (EF)Limit of Detection (LOD)
4-AminothiophenolGold Nanoparticles785~10⁶ - 10⁸~1 nM - 1 µM
4-NitrothiophenolSilver Nanoparticles633~10⁷ - 10⁹~10 pM - 1 nM
ThiophenolSilver Nanoparticles532~10⁶ - 10⁷~10 nM - 1 µM

Calculating the SERS Enhancement Factor (EF): The EF is a measure of the amplification of the Raman signal and can be calculated using the following formula:

EF = (ISERS / NSERS) / (IRaman / NRaman)

Where:

  • ISERS is the intensity of a specific Raman band in the SERS spectrum.

  • NSERS is the number of molecules adsorbed on the SERS substrate contributing to the signal.

  • IRaman is the intensity of the same Raman band in the normal Raman spectrum.

  • NRaman is the number of molecules in the scattering volume of the normal Raman measurement.

Visualizations

Experimental Workflow for SERS Analysis

G cluster_prep Substrate & Sample Preparation cluster_sers SERS Measurement cluster_analysis Data Analysis prep_au Prepare Au/Ag Nanoparticle Colloid mix Mix Nanoparticles with 4-BTP Solution prep_au->mix prep_4btp Prepare 4-BTP Solution prep_4btp->mix incubate Incubate for SAM formation mix->incubate aggregate Add Aggregating Agent incubate->aggregate measure Acquire SERS Spectrum aggregate->measure analyze Analyze Spectral Data (Peak Assignment, Intensity) measure->analyze quantify Quantitative Analysis (EF, Kinetics) analyze->quantify G cluster_process Plasmon-Driven Reaction on Nanoparticle Surface laser Laser Excitation plasmon Localized Surface Plasmon Resonance (LSPR) laser->plasmon Excites hot_carriers Generation of Hot Carriers (e⁻, h⁺) plasmon->hot_carriers Decays into activation Hot Carrier Transfer to 4-BTP hot_carriers->activation Induces btp This compound (4-BTP) Adsorbed on Surface btp->activation intermediate Reactive Intermediate Formation activation->intermediate dimerization Dimerization Reaction intermediate->dimerization Reacts with another intermediate biphenyldithiol 4,4'-Biphenyldithiol (4,4'-BPDT) dimerization->biphenyldithiol Forms

References

Application Note and Protocol: Suzuki-Miyaura Coupling of 4-Bromothiophenol Derivatives using Palladium Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction, catalyzed by palladium complexes, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of palladium nanoparticles (PdNPs) as catalysts in Suzuki-Miyaura reactions has gained significant traction due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and the potential for catalyst recycling.[2][3][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a 4-bromothiophenol derivative with an arylboronic acid using palladium nanoparticles as the catalyst. A critical challenge in the direct coupling of this compound is the presence of the free thiol (-SH) group, which is a known poison for palladium catalysts.[3][5] The sulfur atom can strongly coordinate to the palladium surface, deactivating the catalyst and impeding the reaction. To circumvent this issue, a common and effective strategy is the protection of the thiol group prior to the coupling reaction. This protocol will therefore focus on a two-step sequence involving the protection of the thiol, followed by the Suzuki-Miyaura coupling, and concluding with the deprotection of the thiol to yield the desired 4-mercaptophenyl derivative.

Overview of the Experimental Workflow

The overall synthetic strategy involves three key stages: protection of the thiol group of this compound, the palladium nanoparticle-catalyzed Suzuki-Miyaura coupling reaction, and the final deprotection of the thiol group.

Workflow cluster_protection Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection start This compound protect Thiol Protection (e.g., Acetylation) start->protect protected_intermediate Protected this compound (e.g., S-(4-bromophenyl) ethanethioate) protect->protected_intermediate coupling Pd Nanoparticle-Catalyzed Suzuki-Miyaura Coupling protected_intermediate->coupling coupled_product Protected Coupled Product coupling->coupled_product boronic_acid Arylboronic Acid boronic_acid->coupling deprotect Thiol Deprotection coupled_product->deprotect final_product Final Product (4'-substituted-biphenyl-4-thiol) deprotect->final_product

A three-stage workflow for the synthesis of 4'-substituted-biphenyl-4-thiol.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of protected this compound with a representative arylboronic acid, based on literature data for similar aryl bromides. Actual results may vary depending on the specific substrates and palladium nanoparticle catalyst used.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterValue/Condition
Aryl Halide S-(4-bromophenyl) ethanethioate
Arylboronic Acid Phenylboronic Acid
Catalyst Palladium Nanoparticles (e.g., supported on carbon)
Catalyst Loading 0.5 - 2 mol%
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80 - 100 °C
Reaction Time 4 - 12 hours

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid using Pd Nanoparticles

Aryl BromideProduct Yield (%)Reference
Bromobenzene>95%[General observation from multiple sources]
4-Bromoacetophenone91-99%[6]
4-Bromotoluene>90%[General observation from multiple sources]
1-Bromo-4-fluorobenzene~90% (at 110°C)[7]

Note: The yields for the protected this compound are expected to be in a similar range to these examples under optimized conditions.

Experimental Protocols

Synthesis of Palladium Nanoparticles (Illustrative Example)

A variety of methods exist for the synthesis of palladium nanoparticles. Below is a general procedure for the synthesis of polyvinylpyrrolidone (PVP)-stabilized palladium nanoparticles.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Polyvinylpyrrolidone (PVP)

  • Ethylene glycol

  • Deionized water

Procedure:

  • Dissolve a specific amount of PVP in ethylene glycol in a round-bottom flask with stirring.

  • In a separate container, dissolve PdCl₂ in a small amount of deionized water.

  • Add the PdCl₂ solution to the PVP/ethylene glycol solution under vigorous stirring.

  • Heat the mixture to a specific temperature (e.g., 100-140 °C) and maintain for a set period (e.g., 1-3 hours) until the solution color changes to dark brown or black, indicating the formation of palladium nanoparticles.

  • Cool the solution to room temperature. The resulting colloidal suspension of palladium nanoparticles can often be used directly or the nanoparticles can be precipitated by adding a non-solvent like acetone, followed by centrifugation and washing.

Characterization: The synthesized palladium nanoparticles should be characterized by techniques such as Transmission Electron Microscopy (TEM) to determine their size and morphology, and X-ray Diffraction (XRD) to confirm their crystalline structure.

Protocol for Thiol Protection: Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base such as pyridine or triethylamine (1.2 equivalents).

  • Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude S-(4-bromophenyl) ethanethioate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • S-(4-bromophenyl) ethanethioate (from step 4.2)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium nanoparticles (0.5 - 2 mol%)

  • Base (e.g., K₂CO₃) (2 - 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add S-(4-bromophenyl) ethanethioate (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium nanoparticle catalyst (1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. If using a supported catalyst, it can be recovered by filtration at this stage.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected coupled product.

Protocol for Thiol Deprotection

Materials:

  • Protected coupled product (from step 4.3)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve the protected coupled product in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, the 4'-substituted-biphenyl-4-thiol, by column chromatography if necessary.

Catalytic Cycle and Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle.

Suzuki_Cycle pd0 Pd(0)L_n pdII_complex R¹-Pd(II)L_n-X pd0->pdII_complex oxidative_addition Oxidative Addition oxidative_addition->pdII_complex pdII_diaryl R¹-Pd(II)L_n-R² pdII_complex->pdII_diaryl transmetalation Transmetalation transmetalation->pdII_diaryl pdII_diaryl->pd0 reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) species, present on the surface of the nanoparticle, reacts with the aryl halide (the protected this compound derivative) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Troubleshooting

  • Low or No Conversion: This could be due to catalyst poisoning by residual unprotected thiol. Ensure the protection step was successful. Increasing the catalyst loading might help in some cases. Also, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

  • Side Reactions: Homocoupling of the boronic acid can sometimes be observed. This can be minimized by the slow addition of the boronic acid or by optimizing the base and solvent system.

  • Difficulty in Deprotection: If the acetyl group is difficult to remove, a stronger base or acid and elevated temperatures may be required. However, be mindful of the stability of the final product under these conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound can be effectively achieved using palladium nanoparticles by employing a thiol protection strategy. This application note provides a comprehensive protocol for researchers to synthesize substituted biphenyl thiols, which are valuable building blocks in medicinal chemistry and materials science. The use of palladium nanoparticles offers a potentially more active and recyclable catalytic system compared to traditional homogeneous catalysts. Careful execution of the protection and deprotection steps is crucial for the overall success of the synthesis.

References

Application Notes and Protocols: 4-Bromothiophenol in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromothiophenol as a versatile building block in the fabrication of organic electronic devices. The unique chemical properties of this compound, namely the reactive thiol (-SH) and bromo (-Br) functional groups, allow for its application in two primary areas: the formation of self-assembled monolayers (SAMs) for electrode modification and as a monomer unit in the synthesis of conjugated polymers for active layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Application in Electrode Modification: Self-Assembled Monolayers (SAMs)

The thiol group of this compound readily forms a strong covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered molecular monolayer. This SAM can effectively modify the work function of the gold electrode, which is a critical parameter for optimizing charge injection and extraction in organic electronic devices. The presence of the bromo group on the phenyl ring introduces a dipole moment that influences the overall surface dipole and, consequently, the work function shift.

Quantitative Data: Work Function Modification

Table 1: Expected Impact of this compound SAM on Gold Electrode Properties

PropertyBare GoldGold with this compound SAMExpected Effect on Device Performance
Work Function ~5.1 eV> 5.1 eV (Expected Increase)Improved hole injection in p-channel OFETs and OLEDs.
Surface Energy HighLoweredImproved wettability for subsequent organic layer deposition.
Interfacial Barrier Device DependentReduced for hole injectionLower turn-on voltage and improved efficiency in OLEDs.[3][4][5]
Experimental Protocol: Formation of a this compound SAM on a Gold Electrode

This protocol describes the formation of a this compound self-assembled monolayer on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide with a chromium adhesion layer and a 50 nm gold layer)

  • This compound (98% purity or higher)

  • Anhydrous ethanol (spectroscopic grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated substrate in piranha solution for 10 minutes to remove organic residues.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with anhydrous ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the this compound solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with copious amounts of fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of high-purity nitrogen gas.

  • Characterization (Optional):

    • The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

    • The change in work function can be measured using ultraviolet photoelectron spectroscopy (UPS).

Logical Workflow for SAM Formation

SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_post Post-Deposition Clean Clean Gold Substrate (Piranha Etch) Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (18-24 hours) Dry_N2_1->Immerse Prepare_Sol Prepare 1 mM this compound in Ethanol Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with Nitrogen Rinse_Final->Dry_N2_2 Characterize Characterize SAM (UPS, XPS, AFM) Dry_N2_2->Characterize Suzuki_Coupling Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) R¹-Pd(II)L₂-Br OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_R2 R¹-Pd(II)L₂-R² Transmetal->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0) Catalyst Regeneration Product R¹-R² RedElim->Product This compound\nDerivative (R¹-Br) This compound Derivative (R¹-Br) This compound\nDerivative (R¹-Br)->OxAdd Thiophene Boronic Acid\n(R²-B(OH)₂) Thiophene Boronic Acid (R²-B(OH)₂) Thiophene Boronic Acid\n(R²-B(OH)₂)->Transmetal Base Base Base->Transmetal

References

Application Note: Surface-Enhanced Raman Spectroscopy (SERS) Analysis of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it a valuable tool in various fields, including chemical sensing, materials science, and biomedical diagnostics. 4-Bromothiophenol (4-BTP) is a useful probe molecule for SERS studies due to its strong affinity for gold and silver surfaces via its thiol group and its distinct Raman signature. This application note provides a detailed experimental setup and protocol for the SERS analysis of this compound.

Key Concepts

The SERS enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement resulting from the excitation of localized surface plasmons on the metallic nanostructure, and a chemical enhancement arising from charge-transfer interactions between the analyte and the substrate. It is important to note that under laser illumination, this compound can undergo a plasmon-mediated reaction to form 4,4'-biphenyldithiol (4,4'-BPDT), which has a different Raman spectrum.[1] This potential transformation should be considered during spectral analysis.

Experimental Setup

A typical SERS experimental setup comprises a Raman spectrometer coupled with a microscope. The key components include:

  • Laser Source: Common excitation wavelengths for SERS include 532 nm, 633 nm, and 785 nm. The choice of laser wavelength can influence the enhancement factor and potential photochemical reactions.

  • SERS Substrate: Gold or silver-based nanomaterials are commonly used. This protocol details the use of gold nanoparticle-decorated Molybdenum Disulfide (MoS2@AuNPs) nanosheets.

  • Microscope: To focus the laser onto the SERS substrate and collect the scattered light.

  • Spectrometer: To disperse the collected Raman scattering by wavelength and a detector (like a CCD camera) to record the spectrum.

Experimental Protocols

This section details the procedures for preparing the SERS substrate and performing the SERS analysis of this compound.

Protocol 1: Synthesis of MoS2@AuNPs SERS Substrate

This protocol is adapted from the work of Patil and Kurouski (2023).[1]

Materials:

  • Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O)

  • Thiourea (NH2CSNH2)

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Sodium citrate tribasic dihydrate

  • Ethanol

  • Deionized water

  • Silicon wafers

Equipment:

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Synthesis of MoS2 Nanosheets:

    • Dissolve 10 mg of ammonium molybdate tetrahydrate in 40 mL of deionized water and stir for 30 minutes.

    • Add 4 mM of thiourea to the solution and stir for another 30 minutes.

    • Transfer the solution to a Teflon-lined autoclave and heat at 180°C for 24 hours.

    • Allow the autoclave to cool to room temperature, then collect the MoS2 precipitate by centrifugation, wash with deionized water and ethanol, and dry.[1]

  • Decoration of MoS2 with Gold Nanoparticles (AuNPs):

    • Prepare a 0.1 mM HAuCl4 solution in 10 mL of deionized water and sonicate for 10 minutes.

    • Add 1 mL of 1 wt% sodium citrate solution and stir for 30 minutes.

    • Add the prepared MoS2 nanosheets to the solution and stir for 10 minutes.

    • Collect the MoS2@AuNPs by centrifugation, wash twice with ethanol and deionized water, and resuspend in deionized water.[1]

  • Preparation of SERS Substrate:

    • Clean silicon wafers by rinsing with acetone and ethanol, then dry with nitrogen gas.

    • Drop-cast the MoS2@AuNPs solution onto the pre-cleaned silicon wafer and let it dry at room temperature for 30 minutes.

Protocol 2: SERS Analysis of this compound

Materials:

  • This compound (4-BTP)

  • Ethanol

  • Prepared MoS2@AuNPs SERS substrates

Procedure:

  • Sample Preparation:

    • Prepare a 2 mM solution of this compound in ethanol.

    • Drop-cast the 4-BTP solution onto the prepared MoS2@AuNPs substrate and leave it for 1 hour to allow for the formation of a self-assembled monolayer.

    • Rinse the substrate with ethanol three times to remove any unbound 4-BTP molecules and dry with a gentle stream of nitrogen.

  • SERS Data Acquisition:

    • Place the 4-BTP modified substrate on the microscope stage of the Raman spectrometer.

    • Focus the laser onto the substrate.

    • Acquire the SERS spectrum. Typical parameters might include:

      • Excitation Wavelength: 532 nm or 633 nm

      • Laser Power: 1-5 mW (low power is recommended to minimize photo-induced reactions)

      • Objective: 50x or 100x

      • Integration Time: 1-10 seconds

      • Accumulations: 1-5

  • Data Analysis:

    • Process the acquired spectra to remove background and cosmic rays.

    • Identify the characteristic Raman peaks of 4-BTP. Key peaks are expected around 1071 cm⁻¹ (C-S stretching) and 1564 cm⁻¹ (C-C stretching).[1]

    • Look for the appearance of new peaks that may indicate the formation of 4,4'-biphenyldithiol (4,4'-BPDT), particularly around 1575 cm⁻¹ and 1585 cm⁻¹.[1]

Quantitative Data

AnalyteSERS SubstrateLimit of Detection (LOD)Enhancement Factor (EF)Linear RangeReference
4-NitrothiophenolAu/MOF-74~0.1 µM-0.1 - 10 µM[2]
4-AminothiophenolElectrodeposited Silver1 x 10⁻¹³ M1.81 x 10¹⁴-
Glutathione (thiol)Silver Nanoparticle Clusters~5 nM-7 - 100 nM[3]

Note: The enhancement factor is a measure of the signal amplification in SERS compared to conventional Raman spectroscopy. It is highly dependent on the substrate, analyte, and experimental conditions.

Visualizations

Experimental_Workflow Experimental Workflow for SERS Analysis of 4-BTP cluster_prep SERS Substrate Preparation cluster_analysis SERS Analysis MoS2_synthesis Synthesis of MoS2 Nanosheets AuNP_decoration Decoration with Gold Nanoparticles MoS2_synthesis->AuNP_decoration Substrate_coating Coating on Si Wafer AuNP_decoration->Substrate_coating Sample_prep 4-BTP Incubation on Substrate Substrate_coating->Sample_prep SERS_acq SERS Data Acquisition Sample_prep->SERS_acq Data_an Spectral Analysis SERS_acq->Data_an

Caption: Workflow for SERS analysis of this compound.

Chemical_Reaction Potential Dimerization of this compound BTP This compound (4-BTP) BPDT 4,4'-biphenyldithiol (4,4'-BPDT) BTP->BPDT Plasmon-mediated reaction

Caption: Reaction of 4-BTP to 4,4'-BPDT on a SERS substrate.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical, electronic, and catalytic properties.[1][2] Their biocompatibility and ease of surface modification make them ideal candidates for a wide range of biomedical applications, including diagnostics, bioimaging, and drug delivery.[3][4] The functionalization of AuNPs with specific ligands is a critical step in tailoring their properties for these applications. This document provides detailed protocols for the functionalization of gold nanoparticles with 4-Bromothiophenol, a thiol-containing molecule that can serve as a versatile linker for further conjugation or as a surface-enhanced Raman scattering (SERS) probe.

The strong affinity between sulfur and gold forms a stable gold-thiolate bond, allowing for the creation of a dense, self-assembled monolayer (SAM) of this compound on the nanoparticle surface.[5] This process modifies the surface chemistry of the AuNPs, influencing their stability, solubility, and biological interactions. The bromine atom on the phenyl ring provides a reactive site for subsequent chemical modifications, such as cross-coupling reactions, enabling the attachment of therapeutic agents, targeting moieties, or other functional molecules.

These application notes will guide researchers through the synthesis of citrate-stabilized AuNPs, their functionalization with this compound, and the characterization of the resulting nanoparticles.

Data Presentation

Successful functionalization of gold nanoparticles with this compound is typically confirmed by a change in their physicochemical properties. The following table summarizes the expected quantitative data from characterization techniques before and after functionalization.

ParameterCitrate-Stabilized AuNPs (Bare)This compound Functionalized AuNPs
Hydrodynamic Diameter (Z-average, DLS) ~20 nmIncrease of 5-10 nm
Polydispersity Index (PDI) < 0.3< 0.4
Zeta Potential Highly Negative (~ -30 mV to -50 mV)Less Negative (~ -20 mV to -30 mV)
UV-Vis λmax ~520 nmRed-shift of 2-5 nm

Note: The exact values can vary depending on the initial size of the AuNPs, the concentration of this compound, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is based on the well-established Turkevich method for the synthesis of monodisperse, citrate-stabilized gold nanoparticles.[6]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned with aqua regia (3:1 HCl:HNO₃) and thoroughly rinsed with DI water.

Procedure:

  • Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of gold(III) chloride trihydrate in DI water.

  • In a clean round-bottom flask equipped with a condenser and a stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or wine color.

  • Continue boiling and stirring for an additional 15-20 minutes after the color change is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Store the synthesized citrate-stabilized AuNPs at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange reaction to form a self-assembled monolayer of this compound on the surface of the citrate-stabilized AuNPs.

Materials:

  • Citrate-stabilized AuNPs (~20 nm) from Protocol 1

  • This compound

  • Ethanol (anhydrous)

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. The final concentration of this compound should be in molar excess (e.g., 100-fold) relative to the AuNPs.

  • Allow the reaction to proceed for at least 12-24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • The functionalized AuNPs can be purified by centrifugation. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 - 15,000 x g for 20-30 minutes). The exact speed and time will depend on the nanoparticle size.

  • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

  • Resuspend the nanoparticle pellet in DI water or a buffer of choice. Sonication may be used to aid in redispersion.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unreacted reagents.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent and store at 4°C.

Protocol 3: Characterization of Functionalized Gold Nanoparticles

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To monitor the synthesis of AuNPs and their functionalization.

  • Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 nm to 800 nm.

  • Expected Result: Citrate-stabilized AuNPs of ~20 nm exhibit a characteristic surface plasmon resonance (SPR) peak at approximately 520 nm. Upon functionalization with this compound, a slight red-shift (2-5 nm) in the SPR peak is expected due to the change in the local refractive index at the nanoparticle surface.

2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.[7]

  • Procedure: Dilute a small aliquot of the nanoparticle suspension in DI water and measure the hydrodynamic diameter using a DLS instrument.

  • Expected Result: An increase in the hydrodynamic diameter is anticipated after functionalization, reflecting the thickness of the this compound monolayer. The PDI should remain low, indicating that the nanoparticles have not significantly aggregated.

3. Zeta Potential Measurement:

  • Purpose: To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.

  • Procedure: Measure the zeta potential of the diluted nanoparticle suspension.

  • Expected Result: Citrate-stabilized AuNPs have a highly negative zeta potential due to the carboxylate groups of the citrate ions. After functionalization, the displacement of citrate by the less charged this compound will result in a less negative zeta potential.[8]

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the AuNP core.

  • Procedure: Deposit a drop of the diluted AuNP solution onto a TEM grid and allow it to dry before imaging.

  • Expected Result: TEM images should confirm the synthesis of spherical and monodisperse gold nanoparticles.

Mandatory Visualizations

G cluster_0 Protocol 1: AuNP Synthesis cluster_1 Protocol 2: Functionalization HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Add Sodium Citrate Boiling->Citrate Cooling Cooling Citrate->Cooling Citrate_AuNPs Citrate-Stabilized AuNPs Cooling->Citrate_AuNPs Mixing Mix & Stir (12-24h) Citrate_AuNPs->Mixing BrThiophenol This compound in Ethanol BrThiophenol->Mixing Centrifugation Centrifugation & Washing (3x) Mixing->Centrifugation Functionalized_AuNPs 4-Br-Thiophenol AuNPs Centrifugation->Functionalized_AuNPs

Caption: Experimental workflow for the synthesis and functionalization of AuNPs.

G cluster_0 Characterization Workflow cluster_1 Bare AuNPs cluster_2 Functionalized AuNPs Start Synthesized AuNPs UVVis_Bare UV-Vis (~520 nm) Start->UVVis_Bare DLS_Bare DLS (~20 nm) Start->DLS_Bare Zeta_Bare Zeta Potential (Highly Negative) Start->Zeta_Bare Functionalization Functionalization with This compound Start->Functionalization UVVis_Func UV-Vis (Red-shifted) Functionalization->UVVis_Func DLS_Func DLS (Increased Size) Functionalization->DLS_Func Zeta_Func Zeta Potential (Less Negative) Functionalization->Zeta_Func

Caption: Logical relationship of characterization steps.

Applications in Research and Drug Development

The functionalization of gold nanoparticles with this compound opens up a variety of applications in biomedical research and drug development:

  • Drug Delivery: The bromine atom can be used as a chemical handle for the attachment of drug molecules through cross-coupling reactions. This allows for the creation of targeted drug delivery systems where the AuNP acts as a carrier to enhance the solubility and bioavailability of therapeutic agents.

  • Biosensing: this compound functionalized AuNPs can be used as sensitive probes in SERS-based biosensors. The unique vibrational signature of the molecule can be used for the detection and quantification of analytes.

  • Bioimaging: By attaching imaging agents to the this compound linker, these functionalized AuNPs can be used as contrast agents in various imaging modalities.

  • Theranostics: The combination of therapeutic and diagnostic capabilities on a single platform is a promising area of research. This compound functionalized AuNPs can be engineered to carry both a drug and an imaging agent, allowing for simultaneous treatment and monitoring.

These detailed protocols and application notes provide a comprehensive guide for the successful functionalization of gold nanoparticles with this compound, enabling researchers to explore their potential in a wide array of biomedical applications.

References

Application Notes and Protocols: 4-Bromothiophenol as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-bromothiophenol as a versatile starting material in the synthesis of various pharmaceutical agents. The focus is on its application in the development of a cardiovascular drug, Indobufen, and two classes of antimalarial compounds: indolyl-3-ethanone-α-thioethers and bromo-benzothiophene carboxamides.

Overview of this compound in Pharmaceutical Synthesis

This compound is a commercially available organosulfur compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive thiol group and a bromine atom on the phenyl ring, allows for diverse chemical modifications, making it an attractive precursor for the synthesis of complex molecules with potential therapeutic applications. The thiol group can undergo various reactions, including alkylation, arylation, and oxidation, while the bromo substituent is amenable to cross-coupling reactions, offering multiple avenues for molecular elaboration.

Synthesis of Indobufen Precursors from this compound

Indobufen is a reversible inhibitor of platelet aggregation, acting through the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which in turn reduces the production of thromboxane A2 and prostaglandins.[1][2][3] While a direct synthesis of Indobufen from this compound is not explicitly detailed in the literature, a plausible synthetic route can be devised through the synthesis of a key intermediate, 4-(4-aminophenyl)butanoic acid.

Logical Workflow for the Synthesis of 4-(4-aminophenyl)butanoic acid from this compound

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Reduction of Bromo Group cluster_2 Step 3: Conversion of Thiol to Amine A This compound C 4-(4-Bromophenylthio)butanoic acid A->C Base B 4-chlorobutanoic acid B->C D 4-(4-Mercaptophenyl)butanoic acid C->D Reducing Agent E 4-(4-Aminophenyl)butanoic acid D->E Amination

Caption: Proposed synthetic pathway from this compound to a key Indobufen precursor.

Experimental Protocols

Protocol 2.1: Synthesis of 4-(4-Bromophenylthio)butanoic acid

This protocol describes the S-alkylation of this compound with 4-chlorobutanoic acid.

  • Materials: this compound, 4-chlorobutanoic acid, sodium hydroxide, water, ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water/ethanol.

    • To this solution, add 4-chlorobutanoic acid (1.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 2-3.

    • The precipitated product is filtered, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2.2: Synthesis of 4-(4-Aminophenyl)butanoic acid

This protocol outlines a plausible conversion of the synthesized thioether to the corresponding aniline, a key precursor for Indobufen. This is a proposed multi-step process as a direct, high-yielding conversion of a thiophenol to an aniline is not straightforward. A common method involves the Smiles rearrangement.[3]

  • Materials: 4-(4-Bromophenylthio)butanoic acid, reducing agent (e.g., Zinc dust, HCl), 2-bromo-2-methylpropionamide, sodium hydroxide, dimethylacetamide (DMA).

  • Procedure:

    • Reduction of the aryl bromide: Reduce 4-(4-bromophenylthio)butanoic acid to 4-(4-mercaptophenyl)butanoic acid. A standard procedure involves Clemmensen reduction conditions (amalgamated zinc and hydrochloric acid).

    • Conversion of thiophenol to aniline (Smiles Rearrangement):

      • Dissolve the 4-(4-mercaptophenyl)butanoic acid (1.0 eq) in DMA.

      • Add sodium hydroxide (2.0 eq) and stir until dissolved.

      • Add 2-bromo-2-methylpropionamide (1.2 eq) and stir at room temperature for 2-3 hours.

      • Monitor the reaction by TLC for the formation of the aniline derivative.

      • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Synthesis of Antimalarial Agents from this compound

This compound is a precursor for two promising classes of antimalarial compounds: indolyl-3-ethanone-α-thioethers and bromo-benzothiophene carboxamides.

Indolyl-3-ethanone-α-thioethers

This class of compounds has shown potent antimalarial activity.[4] A proposed mechanism of action involves the inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, or interference with the coenzyme A biosynthesis pathway.[5][6]

G cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CPSII Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate PfDHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP OMPDC Inhibitor Indolyl-3-ethanone-α-thioethers Inhibitor->Dihydroorotate

Caption: Inhibition of PfDHODH in the pyrimidine biosynthesis pathway.[7]

Protocol 3.1.1: Synthesis of 2-Bromo-1-(1H-indol-3-yl)ethanone

This is a key intermediate for the synthesis of indolyl-3-ethanone-α-thioethers.

  • Materials: 3-Acetylindole, N-Bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.

  • Procedure:

    • Dissolve 3-acetylindole (1.0 eq) in carbon tetrachloride.

    • Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3.1.2: Synthesis of 1-(1H-Indol-3-yl)-2-((4-bromophenyl)thio)ethan-1-one

This protocol describes the coupling of the bromo-intermediate with this compound.

  • Materials: 2-Bromo-1-(1H-indol-3-yl)ethanone, this compound, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), acetone or acetonitrile.

  • Procedure:

    • Dissolve 2-bromo-1-(1H-indol-3-yl)ethanone (1.0 eq) and this compound (1.1 eq) in acetone.

    • Add potassium carbonate (1.5 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography on silica gel.

CompoundYield (%)Purity (%)Analytical Data (Example)
1-(1H-Indol-3-yl)-2-((4-bromophenyl)thio)ethan-1-one75-85>95¹H NMR (CDCl₃): δ 8.25 (s, 1H), 7.8-7.2 (m, 8H), 4.2 (s, 2H). MS (ESI): m/z calculated for C₁₆H₁₂BrNOS [M+H]⁺, found.
Bromo-benzothiophene Carboxamides

This class of compounds acts as potent inhibitors of Plasmodium falciparum Enoyl-ACP Reductase (PfENR), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway of the parasite.[5]

G cluster_pathway FAS-II Pathway Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_ACP Malonyl_ACP Malonyl_CoA->Malonyl_ACP MCT Acetoacetyl_ACP Acetoacetyl_ACP Malonyl_ACP->Acetoacetyl_ACP FabH Butyryl_ACP Butyryl_ACP Acetoacetyl_ACP->Butyryl_ACP KR -> DH -> PfENR Fatty Acid Elongation Fatty Acid Elongation Butyryl_ACP->Fatty Acid Elongation Inhibitor Bromo-benzothiophene Carboxamides Inhibitor->Acetoacetyl_ACP

Caption: Inhibition of PfENR in the FAS-II pathway of P. falciparum.[2]

Protocol 3.2.1: Synthesis of 3-Bromobenzo[b]thiophene-2-carboxylic acid

This protocol describes the bromination of benzo[b]thiophene-2-carboxylic acid.[1]

  • Materials: Benzo[b]thiophene-2-carboxylic acid, bromine, sodium acetate, glacial acetic acid.

  • Procedure:

    • Dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) and anhydrous sodium acetate (2.15 eq) in glacial acetic acid.

    • Slowly add bromine (5.6 eq) dropwise to the solution.

    • Stir the reaction mixture at 55-60 °C under a nitrogen atmosphere for 24 hours.

    • Pour the mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water and ethanol, and then dry.

    • Recrystallize the solid from hot acetone to obtain the pure product.

CompoundYield (%)Melting Point (°C)Analytical Data (Example)
3-Bromobenzo[b]thiophene-2-carboxylic acid50279-281¹H NMR (acetone-d₆): δ 8.03-7.98 (m, 2H), 7.66-7.57 (m, 2H). ¹³C NMR (acetone-d₆): δ 161.8, 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1. MS (ES): m/z 257 (M+1).[1]

Protocol 3.2.2: Synthesis of N-Aryl-3-bromobenzo[b]thiophene-2-carboxamide

This protocol describes the amide coupling of the carboxylic acid with an appropriate amine.

  • Materials: 3-Bromobenzo[b]thiophene-2-carboxylic acid, desired aryl amine (e.g., 4-fluoroaniline), a coupling agent (e.g., HATU, HOBt/EDCI), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve 3-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

    • Add the aryl amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

CompoundYield (%)Purity (%)Analytical Data (Example)
N-(4-fluorophenyl)-3-bromobenzo[b]thiophene-2-carboxamide60-70>95¹H NMR (CDCl₃): δ 8.0-7.0 (m, 8H), 9.5 (br s, 1H). MS (ESI): m/z calculated for C₁₅H₉BrFNOS [M+H]⁺, found.

Safety Precautions

This compound is an irritant and air-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving bromine require extreme caution due to its corrosive and toxic nature.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of pharmaceutically relevant molecules. The protocols provided herein offer a starting point for researchers to explore the synthesis of Indobufen precursors and potent antimalarial agents. Further optimization of reaction conditions and exploration of derivative libraries can lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Bromothiophenol, a crucial reagent in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed to ensure high purity of the final product, which is essential for reproducible results in research and development.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective purification. Key data is summarized in the table below for easy reference.

PropertyValueSource
Chemical Formula C₆H₅BrS[1][2]
Molecular Weight 189.07 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 73-76 °C
Boiling Point 239 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and ether.

Purification Methodologies

For a solid compound like this compound, recrystallization is the most effective method for purification. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.

Another potential method, particularly if the compound is impure with non-volatile substances, is distillation under reduced pressure. However, given its solid state at room temperature, recrystallization is the preferred and more practical approach.

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound by recrystallization using ethanol. Ethanol is a suitable solvent for many aromatic thiols.[3] An alternative solvent system, such as a hexane/ether mixture, may also be effective for haloaromatic compounds.[4]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Beakers

  • Vacuum source

Procedure:

  • Solvent Selection: While ethanol is recommended, the ideal solvent should dissolve the compound when hot but not at room temperature. Small-scale solubility tests with different solvents (e.g., ethanol, methanol, hexane, or mixtures) can be performed to determine the optimal choice.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture while stirring continuously.

    • Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.

    • Quickly pour the hot solution containing the dissolved this compound through the hot funnel to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a clean, dry watch glass or petri dish.

    • Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as NMR or GC-MS can be performed to confirm the purity.

Logical Workflow for Purification

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

PurificationWorkflow Workflow for this compound Purification A Start: Crude this compound B Assess Physical State A->B C Solid B->C Is Solid D Liquid/Oil B->D Is Liquid E Recrystallization C->E F Vacuum Distillation D->F G Select Appropriate Solvent (e.g., Ethanol, Hexane/Ether) E->G H Dissolve in Minimum Hot Solvent G->H I Hot Filtration (if insolubles present) H->I J Slow Cooling and Crystallization I->J K Isolate Crystals (Vacuum Filtration) J->K L Wash with Cold Solvent K->L M Dry Purified Crystals L->M N Assess Purity (Melting Point, NMR, etc.) M->N O Pure this compound N->O

Purification workflow for this compound.

Disclaimer: This protocol is intended for guidance for trained laboratory personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any work.

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromothiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Reduction of 4-bromobenzenesulfonyl chloride: This is a widely used method that involves the reduction of the sulfonyl chloride group to a thiol. A common reducing system for this transformation is red phosphorus and iodine in an acidic medium.[1][2]

  • Reduction of 4,4'-dibromodiphenyl disulfide: This method involves the cleavage of the disulfide bond to yield two equivalents of the corresponding thiophenol. This can be achieved through hydrogenation or other reducing agents like zinc in an acidic solution.[1][3]

Q2: What is the most common byproduct in this compound synthesis, and how is it formed?

A2: The most prevalent byproduct is 4,4'-dibromodiphenyl disulfide . This disulfide can be formed through several pathways:

  • Oxidation of the thiophenol product: this compound is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of the corresponding disulfide.

  • Incomplete reduction of the starting material: In syntheses starting from 4,4'-dibromodiphenyl disulfide, incomplete reduction will result in contamination of the final product with the starting material.

  • Side reaction from the sulfonyl chloride route: The reduction of 4-bromobenzenesulfonyl chloride can sometimes lead to the formation of the disulfide as a byproduct.

It is also important to note that direct bromination of thiophenol is generally avoided as it primarily yields the diphenyl disulfide.[3]

Q3: Are there other potential byproducts I should be aware of?

A3: Yes, particularly when starting from 4-bromobenzenesulfonyl chloride, other byproducts arising from incomplete reduction of the sulfonyl group can be present. These may include:

  • 4-Bromobenzenesulfinic acid: An intermediate in the reduction of the sulfonyl chloride.

  • 4-Bromobenzenesulfonic acid: Hydrolysis of the starting 4-bromobenzenesulfonyl chloride can lead to the formation of the corresponding sulfonic acid, which may be present as an impurity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of this compound 1. Ineffective reducing agent. 2. Reaction conditions (temperature, time) not optimal. 3. Degradation of the product during workup.1. Ensure the quality and appropriate stoichiometry of the reducing agents (e.g., fresh red phosphorus, appropriate grade of zinc). 2. For the reduction of 4-bromobenzenesulfonyl chloride, ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to ensure complete reduction. For the disulfide reduction with zinc and acid, refluxing for several hours is often necessary.[3] 3. Minimize exposure of the final product to air and heat to prevent oxidative dimerization to the disulfide. Workup under an inert atmosphere (e.g., nitrogen or argon) if possible.
Product is contaminated with 4,4'-dibromodiphenyl disulfide 1. Oxidation of the product during reaction or workup. 2. Incomplete reduction of 4,4'-dibromodiphenyl disulfide (if used as starting material).1. Degas solvents and perform the reaction and workup under an inert atmosphere. 2. Increase the reaction time or the amount of reducing agent to drive the reaction to completion. 3. Purification: The disulfide is generally less soluble than the thiophenol in non-polar solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be effective. The disulfide can also be separated from the thiophenol by column chromatography.
Presence of acidic byproducts (sulfinic/sulfonic acids) 1. Incomplete reduction of 4-bromobenzenesulfonyl chloride. 2. Hydrolysis of the starting sulfonyl chloride.1. Ensure sufficient reducing agent and reaction time. 2. Purification: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic byproducts into the aqueous layer. Be cautious as a strong base can deprotonate the thiophenol, making it water-soluble.
Reaction appears sluggish or does not go to completion 1. Purity of starting materials. 2. Insufficient activation of the reducing agent.1. Ensure the 4-bromobenzenesulfonyl chloride is of high purity and free from hydrolysis. 2. In reactions involving zinc, pre-activation of the zinc powder with dilute acid may be beneficial. For the red phosphorus/iodine system, ensure the reagents are well-mixed.

Experimental Protocols

Method 1: Reduction of 4,4'-dibromodiphenyl disulfide with Zinc and Hydrochloric Acid

This protocol is adapted from a patented procedure for the synthesis of bromothiophenols.[3]

Materials:

  • 4,4'-dibromodiphenyl disulfide

  • Zinc dust

  • 6 N Aqueous Hydrochloric Acid

  • Benzene (or a suitable alternative solvent like toluene)

  • Sodium metabisulfite (for quenching unreacted bromine if starting from bromination of diphenyl disulfide)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A solution of the brominated disulfide in benzene is treated with zinc dust.

  • 6 N aqueous hydrochloric acid is added, and the mixture is refluxed for approximately three hours.

  • After cooling, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data Example: A similar synthesis of a substituted bromothiophenol reported a yield of 91.2% based on the converted disulfide.[3]

ParameterValueReference
Starting MaterialDiphenyl disulfide (brominated in situ)[3]
Reducing AgentZinc dust and 6 N HCl[3]
SolventBenzene[3]
Reaction Time3 hours at reflux[3]
Reported Yield91.2%[3]
Method 2: Reduction of 4-Bromobenzenesulfonyl Chloride

Visualizations

Synthesis and Byproduct Formation Pathways

Caption: Synthetic routes and common byproduct formation in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Reaction Reaction Monitoring (TLC, GC-MS) Start->Reaction Workup Workup and Isolation Reaction->Workup Reaction Complete Analysis Analyze Crude Product (NMR, GC-MS) Workup->Analysis Pure Pure this compound Analysis->Pure Purity OK Impure Product is Impure Analysis->Impure Purity Not OK StartingMaterial Starting Material Present? Impure->StartingMaterial Disulfide Disulfide Present? Acidic Acidic Byproducts? Disulfide->Acidic No Recrystallize Recrystallize or Column Chromatography Disulfide->Recrystallize Yes Acidic->Pure No BaseWash Aqueous Base Wash Acidic->BaseWash Yes StartingMaterial->Disulfide No Optimize Optimize Reaction: - Increase reaction time - Increase reductant StartingMaterial->Optimize Yes Recrystallize->Analysis BaseWash->Analysis Optimize->Start

Caption: A logical workflow for troubleshooting common purity issues in this compound synthesis.

References

How to avoid oxidation of 4-Bromothiophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromothiophenol

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

This compound (BrC₆H₄SH) is an organosulfur compound containing a thiol (-SH) group.[1] Thiols are generally susceptible to oxidation. In the presence of oxygen, two molecules of this compound can couple to form 4,4'-dibromodiphenyl disulfide, a solid impurity that can interfere with subsequent reactions.[2][3] This oxidation process is often accelerated by exposure to air, light, and trace metal impurities.

Q2: My this compound has a white precipitate or has solidified. What happened?

The formation of a white precipitate or solidification of the material, which is typically crystalline at room temperature, often indicates oxidation to 4,4'-dibromodiphenyl disulfide.[4] This disulfide is less soluble and has a higher melting point, causing it to appear as a separate solid phase.

Q3: What is the primary degradation product of this compound during storage?

The primary degradation product is 4,4'-dibromodiphenyl disulfide, formed through an oxidative coupling reaction between two thiol molecules.

Q4: Can I still use this compound that has partially oxidized?

Using oxidized this compound is generally not recommended as the disulfide impurity can lead to inaccurate reagent stoichiometry, lower reaction yields, and the formation of unwanted byproducts. Purification may be possible, but it is often preferable to use a fresh, unoxidized sample for reliable and reproducible results.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Prevention
Change in physical appearance (e.g., clumping, discoloration). Oxidation due to improper storage or handling.Verify the purity using an appropriate analytical method (see QC Protocol). If oxidized, procure a new batch. For future storage, strictly follow the recommended inert atmosphere protocols.
Inconsistent or poor results in reactions. Degradation of the reagent leading to lower active concentration.Discard the suspect reagent. When opening a new bottle, immediately implement long-term storage protocols, such as dividing the material into smaller quantities under an inert atmosphere to avoid repeated exposure of the main stock to air.
Difficulty dissolving the compound compared to previous batches. Presence of the less soluble disulfide oxidation product.Confirm oxidation via analysis. If the material is critical and cannot be replaced, consider purification methods such as recrystallization, although preventing oxidation from the outset is the superior strategy.

Recommended Storage Conditions

Proper storage is the most critical factor in preventing the oxidation of this compound. The following conditions are recommended based on safety data sheets and best practices for air-sensitive reagents.[5][6][7][8]

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant. Argon is denser than air and can provide a better protective layer, though nitrogen is often sufficient and more economical.[9][10]
Temperature Cool (2-8°C recommended)Reduces the rate of chemical degradation and oxidation reactions.
Light Store in an amber or opaque container in the dark.Light can catalyze the oxidation process.
Container Tightly sealed glass container with a secure cap (e.g., Sure/Seal™ bottle, Schlenk flask).[11]Prevents ingress of atmospheric oxygen and moisture.[5]
Location Dry, well-ventilated area.Avoids moisture, which can participate in degradation pathways.[6]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[6][12][13]Prevents vigorous and hazardous reactions.

Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes how to safely transfer and store this compound to minimize oxidation.

Materials:

  • This compound

  • Glovebox or Schlenk line

  • Source of high-purity inert gas (Argon or Nitrogen)[9]

  • Oven-dried Schlenk flasks or amber vials with septa

  • Parafilm or sealing tape

Procedure:

  • Preparation: Place the required number of Schlenk flasks or vials in an oven at >100°C for at least 4 hours to ensure they are completely dry.

  • Inerting the Glassware:

    • Using a Glovebox: Transfer the hot glassware into the antechamber of a glovebox. Evacuate and refill the antechamber with inert gas for at least three cycles before bringing the glassware into the main chamber.

    • Using a Schlenk Line: Remove the glassware from the oven while hot and immediately connect it to the Schlenk line. Alternate between pulling a vacuum and backfilling with inert gas.[11] Repeat this cycle 3-5 times to ensure all air and residual moisture are removed. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Aliquotting the Reagent: Inside the glovebox or under a positive flow of inert gas (counterflow), quickly transfer the desired amount of this compound from the manufacturer's container into the prepared Schlenk flasks or vials.

  • Sealing: Securely close the flasks or vials. If using septa, ensure they are pierced only with needles connected to the inert gas line. Wrap the cap and any joints with Parafilm for an extra layer of protection.

  • Storage: Label the containers clearly with the compound name, date, and handling precautions ("Air-sensitive, store under inert gas"). Place the sealed containers in a cool, dark location, such as a refrigerator designated for chemical storage (2-8°C).

Protocol 2: Quality Control (QC) to Detect Oxidation

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.

Method: ¹H NMR Spectroscopy

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a reference sample using a fresh, unopened bottle of this compound if available.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound (Pure): The spectrum should show characteristic peaks for the aromatic protons and a singlet for the thiol proton (-SH). The thiol proton's chemical shift can be variable and may broaden or exchange with trace water.

    • 4,4'-Dibromodiphenyl Disulfide (Impurity): The formation of the disulfide will result in the disappearance of the thiol proton singlet and the appearance of a new set of aromatic signals, often with slightly different chemical shifts and coupling patterns compared to the starting material.

    • Quantification: The level of oxidation can be estimated by integrating the aromatic peaks corresponding to the starting material and the disulfide product.

Visual Guides

Oxidation Pathway

The diagram below illustrates the oxidative dimerization of this compound into its corresponding disulfide.

Oxidation_Pathway cluster_start Reactants cluster_reagent Condition cluster_product Product Thiol1 This compound Oxygen O₂ (Air) Thiol2 This compound Disulfide 4,4'-Dibromodiphenyl Disulfide Oxygen->Disulfide Oxidation

Caption: Oxidative degradation of this compound.

Storage Workflow

This workflow outlines the decision-making process for the proper storage of this compound upon receipt.

Storage_Workflow start Receive this compound decision Intended Use Duration? start->decision short_term Short-Term Use (< 1 Month) Store in original container. tightly sealed. decision->short_term Short-Term long_term Long-Term Use (> 1 Month) Prepare for inert storage. decision->long_term Long-Term store Store at 2-8°C in a dark, dry, and ventilated location. short_term->store end_short Use as needed, minimizing exposure to air. short_term->end_short aliquot Aliquot into smaller, oven-dried Schlenk flasks or vials under a positive flow of inert gas. long_term->aliquot purge Purge headspace with Argon or Nitrogen. aliquot->purge seal Seal container tightly and wrap with Parafilm. purge->seal seal->store end_long Use one aliquot at a time, preserving main stock. store->end_long

References

Technical Support Center: Synthesis of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis of 4-Bromothiophenol (CAS: 106-53-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The primary methods for synthesizing this compound include:

  • Reduction of 4-Bromobenzenesulfonyl Chloride: A robust method involving the reduction of the corresponding sulfonyl chloride.[1][2][3]

  • Diazotization of 4-Bromoaniline: A classic route involving the conversion of an aniline to a diazonium salt, followed by reaction with a sulfur source.

  • Newman-Kwart Rearrangement: A thermal or catalyzed rearrangement of an O-aryl thiocarbamate, which is synthesized from 4-bromophenol.[4][5][6] This method is particularly useful for accessing thiophenols from phenols.[4][7]

  • Hydrogenation of 4,4'-Dibromodiphenyl Disulfide: This involves the cleavage of a disulfide bond to yield the desired thiol.[1][2]

Q2: How do I choose the best synthesis method for my needs? A2: The choice of method depends on several factors:

  • Starting Material Availability: The most direct route depends on which precursor (4-bromobenzenesulfonyl chloride, 4-bromoaniline, or 4-bromophenol) is most accessible to you.

  • Scale: For large-scale synthesis, the reduction of 4-bromobenzenesulfonyl chloride or the hydrogenation of the corresponding disulfide can be effective.

  • Reaction Conditions: The Newman-Kwart rearrangement traditionally requires very high temperatures (200-300 °C), which may not be suitable for all laboratory setups or substrates with sensitive functional groups.[5][7] However, modern palladium-catalyzed or photoredox methods allow for much milder conditions.[5][7][8]

Q3: What are the primary safety concerns when working with this compound and its precursors? A3: this compound is classified as toxic, corrosive, and an irritant.[9] It has strong irritating effects on the eyes, skin, and respiratory system.[9] Precursors like thionyl chloride and phosphorus-based reagents are also hazardous and require careful handling in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Q4: My final product is a pale yellow crystalline powder. Is this expected? A4: Yes, pure this compound is typically a white to pale yellow or beige crystalline powder.[3][9] It is also known to be air-sensitive.[3]

Synthesis Method Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate synthesis method based on common starting materials.

cluster_0 Starting Material Availability cluster_1 Recommended Method start Select Synthesis Route for This compound sm1 4-Bromobenzenesulfonyl Chloride start->sm1 sm2 4-Bromoaniline start->sm2 sm3 4-Bromophenol start->sm3 method1 Reduction with Red Phosphorus/Iodine or Zn/Acid sm1->method1 method2 Diazotization followed by reaction with Xanthate or Polysulfide sm2->method2 method3 Newman-Kwart Rearrangement sm3->method3 end_node Synthesize This compound method1->end_node method2->end_node method3->end_node

Caption: Workflow for selecting a synthesis route for this compound.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReference
Reduction4-BromobenzenesulfonamidePotassium Formate78.9%[10]
Two-Step Bromination/ReductionDiphenyl DisulfideBromine, Benzene, Zinc, HCl91.2%[11]
Newman-Kwart Rearrangement4-BromophenolN,N-Dimethylthiocarbamoyl chloride, BaseHigh (multi-step)[1][4][5]
Diazotization & CouplingAromatic AminesIsoamyl nitrite, KSAc, DMSOModerate to Good[12]

Troubleshooting Guides

Method 1: Reduction of 4-Bromobenzenesulfonyl Chloride

Q: My reaction is slow or appears incomplete when monitoring by TLC. What are the likely causes? A: An incomplete or slow reaction can be due to several factors:

  • Reducing Agent Inactivity: The activity of the reducing agent is critical. If using red phosphorus, ensure it is of high quality.[1] For metal-based reductions (e.g., Zinc dust), activation may be necessary to remove passivating oxide layers.

  • Insufficiently Acidic Conditions: Many reduction protocols require a strong acidic medium (e.g., acetic acid, HCl) to proceed efficiently.[1][11] Ensure the acid is present in sufficient quantity and has not been neutralized.

  • Low Temperature: While some reductions can be performed at room temperature, others may require heating to achieve a reasonable reaction rate.

Q: My analysis shows multiple spots/peaks in the crude product. What are the common side-products? A: The most common side-product is the corresponding disulfide, 4,4'-dibromodiphenyl disulfide. This occurs due to the oxidative coupling of the product thiol, which is common for thiophenols, especially in the presence of air. The disulfide can often be reduced back to the thiol during the workup or in a separate step.[2]

Method 2: Newman-Kwart Rearrangement

Q: The rearrangement step is giving a low yield and significant charring. How can I improve this? A: This is a common issue due to the high temperatures often required for the thermal rearrangement.[5][7]

  • Purity of O-aryl thiocarbamate: Ensure the intermediate O-aryl thiocarbamate is purified before the high-temperature rearrangement step. Trace impurities can catalyze side reactions and decomposition at elevated temperatures.[4] Using N,N-dimethylthiocarbamates is advantageous as they tend to crystallize more easily, simplifying purification.[4]

  • Temperature Control: Carefully control the reaction temperature. Overheating can lead to decomposition.

  • Consider Catalysis: If high temperatures are problematic, consider using a palladium-catalyzed or photoredox-catalyzed version of the Newman-Kwart rearrangement, which can proceed at much milder temperatures (ambient to 100 °C).[5][7]

Q: The initial formation of the O-aryl thiocarbamate from 4-bromophenol is inefficient. What could be the problem? A: This step involves the deprotonation of the phenol followed by reaction with a thiocarbamoyl chloride.

  • Incomplete Deprotonation: 4-bromophenol is relatively acidic, but a sufficiently strong base is required for complete deprotonation. For less acidic phenols, prior deprotonation before adding the thiocarbamoyl chloride is recommended.[4]

  • Base Choice: A strong, non-nucleophilic tertiary amine base is often used.[4] Ensure the base is dry and of high quality.

Troubleshooting Workflow: Low Product Yield

This diagram provides a logical sequence for diagnosing the cause of low yields in a typical synthesis.

cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues start Problem: Low Product Yield q1 Monitor reaction by TLC. Is starting material consumed? start->q1 a1 No: Incomplete Reaction q1->a1 No a2 Yes: Reaction Complete q1->a2 Yes s1a Check reagent purity/ activity (e.g., NBS, reducing agents) a1->s1a s1b Optimize conditions: - Increase temperature - Extend reaction time - Check catalyst a1->s1b end_node Yield Optimized s1a->end_node s1b->end_node s2a Product lost during extraction or washes? (Check pH, solvent choice) a2->s2a s2b Product decomposed during purification? (e.g., on silica gel) a2->s2b s2c Significant side products formed? (Re-evaluate reaction conditions) a2->s2c s2a->end_node s2b->end_node s2c->end_node

Caption: A logical workflow for troubleshooting low product yields.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Bromobenzenesulfonyl Chloride

This protocol is adapted from established methods for reducing aromatic sulfonyl chlorides.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzenesulfonyl chloride (1.0 eq).

  • Reagents: Add a suitable solvent such as glacial acetic acid. To this solution, add red phosphorus (eq.) and a catalytic amount of iodine (eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis via Newman-Kwart Rearrangement

This two-step protocol is based on the classical synthesis of thiophenols from phenols.[5][8]

Step A: Formation of O-(4-bromophenyl) dimethylthiocarbamate

  • Setup: In a dry, inert atmosphere, dissolve 4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a base such as potassium carbonate or a tertiary amine (e.g., triethylamine) (1.2 eq) to the solution and stir.

  • Thioacylation: Slowly add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the consumption of the starting phenol.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the crude O-aryl thiocarbamate by recrystallization to ensure high purity for the next step.

Step B: Thermal Rearrangement and Hydrolysis

  • Rearrangement: Heat the purified O-(4-bromophenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C. Monitor the reaction for the formation of the S-aryl isomer.

  • Hydrolysis: After cooling, hydrolyze the resulting S-(4-bromophenyl) dimethylthiocarbamate by heating with a strong base (e.g., KOH in ethanol/water).[1]

  • Workup: After hydrolysis is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

References

Technical Support Center: Troubleshooting Poor SERS Signal with 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Surface-Enhanced Raman Scattering (SERS) experiments using 4-Bromothiophenol (4-BTP).

Frequently Asked Questions (FAQs)

Q1: What are the expected major SERS peaks for this compound?

A1: The primary SERS peaks for this compound arise from vibrations of the benzene ring and the carbon-sulfur bond. Key characteristic peaks are typically observed around 1071 cm⁻¹ (C-S stretching and ring breathing mode) and 1564 cm⁻¹ (C-C stretching mode of the benzene ring) when using gold nanoparticles.[1] Minor shifts in peak positions can occur depending on the substrate, solvent, and other experimental conditions.

Q2: I am not seeing any signal from my 4-BTP sample. What are the most common initial checks?

A2: If you are observing no SERS signal, begin by verifying the following:

  • Laser Alignment and Focus: Ensure the laser is correctly aligned and focused on the sample.

  • Spectrometer Settings: Confirm that the spectrometer is properly calibrated and the acquisition parameters (integration time, laser power) are appropriate.

  • Substrate Integrity: Visually inspect your SERS substrate for any damage or inconsistencies.

  • Analyte Concentration: While SERS is highly sensitive, ensure your 4-BTP concentration is within a detectable range for your specific substrate.

Q3: My SERS signal is very weak. How can I improve it?

A3: A weak signal can be caused by several factors. Consider the following to enhance your signal:

  • Optimize Nanoparticle Aggregation: SERS enhancement is strongest in the "hot spots" between aggregated nanoparticles. Controlled aggregation, often achieved by adding salts like MgSO₄, can significantly boost the signal.[2]

  • Increase Analyte Concentration: A higher concentration of 4-BTP will lead to greater surface coverage on the nanoparticles and a stronger signal, up to a saturation point.

  • Adjust Laser Wavelength: The choice of laser wavelength should ideally overlap with the localized surface plasmon resonance (LSPR) of your nanoparticles. For gold nanoparticles, longer wavelengths (e.g., 633 nm or 785 nm) are often effective.[1][3]

  • Increase Laser Power with Caution: While higher laser power can increase signal intensity, it can also lead to sample damage or photo-induced reactions.[4] It is crucial to find an optimal balance.

  • Check Substrate Quality: The quality and type of SERS substrate are critical. Substrates with a high density of uniform nanoparticles generally provide better enhancement.

Q4: I am seeing unexpected peaks in my 4-BTP spectrum. What could be the cause?

A4: The appearance of new, unexpected peaks in your 4-BTP spectrum is often an indication of plasmon-induced chemical reactions on the nanoparticle surface. The most common transformations for 4-BTP are dehalogenation to form thiophenol (TP) and dimerization to form 4,4′-biphenyldithiol (4,4′-BPDT).[5][6] These reactions are often promoted by higher laser power and specific laser wavelengths (e.g., 633 nm).[1]

Q5: How does the choice of metallic nanoparticle (gold vs. silver) affect the SERS signal of 4-BTP?

A5: Both gold (Au) and silver (Ag) nanoparticles are commonly used for SERS. Silver nanoparticles generally provide a larger SERS enhancement factor.[7][8] However, gold nanoparticles offer greater stability and are less prone to oxidation. The choice often depends on the specific requirements of the experiment, including the desired signal intensity and the need for long-term stability. The optimal laser wavelength for excitation will also differ, with silver nanoparticles typically showing stronger plasmon resonance at shorter wavelengths compared to gold.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your SERS experiments with this compound.

Problem 1: Low or No SERS Signal
Possible Cause Recommended Solution
Inadequate Nanoparticle Aggregation Induce controlled aggregation of your colloidal nanoparticles by adding a salt solution (e.g., MgSO₄). Monitor the aggregation process using UV-Vis spectroscopy to find the optimal aggregation state.
Sub-optimal Laser Wavelength Ensure your laser excitation wavelength is close to the LSPR maximum of your SERS substrate. For many commercially available gold nanoparticles, a 785 nm laser is a good starting point.[1]
Low Analyte Concentration Prepare a series of 4-BTP concentrations to determine the optimal range for your system.
Poor Substrate Quality Characterize your SERS substrates using techniques like SEM or AFM to ensure they have a suitable nanoparticle density and morphology. Consider testing different types of commercially available substrates or optimizing your in-house fabrication method.
Incorrect pH The binding of thiophenols to gold surfaces can be pH-dependent.[9][10] Ensure the pH of your 4-BTP solution is optimized for efficient binding to the nanoparticle surface. For thiophenol, chemisorption is favored at higher pH where the molecule is deprotonated.[9]
Problem 2: Irreproducible SERS Signal
Possible Cause Recommended Solution
Inconsistent Nanoparticle Aggregation Standardize your aggregation protocol by carefully controlling the concentration and addition rate of the aggregating agent.
Substrate Inhomogeneity Map multiple spots on your SERS substrate to assess signal uniformity. If significant variations are observed, consider using substrates with a more uniform nanoparticle distribution.
Analyte Evaporation and "Coffee Ring" Effect When drop-casting your sample, be aware of the "coffee ring" effect, which can lead to a non-uniform distribution of the analyte. Allow the solvent to evaporate slowly in a controlled environment to minimize this.
Laser-Induced Sample Degradation Use the lowest laser power that provides an adequate signal-to-noise ratio.[4] Consider acquiring spectra from multiple fresh spots on the sample to ensure you are not measuring a degraded area.
Problem 3: Spectral Artifacts and Unexpected Peaks
Possible Cause Recommended Solution
Plasmon-Induced Dimerization and Dehalogenation Be aware that 4-BTP can undergo chemical reactions on the nanoparticle surface to form thiophenol (TP) and 4,4′-biphenyldithiol (4,4′-BPDT).[5][6] This is more likely at higher laser powers and with certain excitation wavelengths (e.g., 633 nm).[1] To minimize these reactions, use a lower laser power and consider a longer wavelength excitation (e.g., 785 nm).[1]
Contamination Ensure all glassware and solvents are scrupulously clean. Run a SERS measurement of your solvent on the substrate as a blank to check for background signals. Common contaminants can include residual cleaning agents or other organic molecules.
Fluorescence Background A high fluorescence background can obscure your SERS signal. This can sometimes be mitigated by using a longer excitation wavelength (e.g., moving from 532 nm to 785 nm).

Data Presentation

Table 1: Characteristic SERS Peaks of this compound and Potential Reaction Products on Gold Nanoparticles.

Assignment This compound (4-BTP) [1]Thiophenol (TP) [1]4,4′-biphenyldithiol (4,4′-BPDT) [1]
C-C Stretching~1564 cm⁻¹~1574 cm⁻¹~1590 cm⁻¹
Ring Breathing/C-S Stretching~1071 cm⁻¹~1001, 1024 cm⁻¹Not specified
Ring DeformationCharacteristic peaksArising peaksArising peaks

Note: Peak positions can vary slightly depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Silver Nanoparticles for SERS

This protocol describes the synthesis of silver nanoparticles (AgNPs) by the reduction of silver nitrate with sodium borohydride.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Glassware (cleaned thoroughly)

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 2 mM solution of NaBH₄ in deionized water. Keep this solution in an ice bath.

  • Place a beaker containing a specific volume of the AgNO₃ solution on a magnetic stirrer in an ice bath and stir vigorously.

  • Slowly add the cold NaBH₄ solution dropwise to the AgNO₃ solution while stirring.

  • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Store the AgNP colloid in a dark, cool place.

Protocol 2: SERS Analysis of this compound

This protocol outlines the steps for performing a SERS measurement of 4-BTP using a colloidal nanoparticle solution.

Materials:

  • This compound (4-BTP)

  • Ethanol (or another suitable solvent)

  • Colloidal gold or silver nanoparticle solution

  • Aggregating agent (e.g., 0.5 M MgSO₄ solution)

  • SERS substrate (e.g., glass slide)

  • Raman spectrometer

Procedure:

  • Prepare a stock solution of 4-BTP in ethanol.

  • Prepare a series of dilutions of the 4-BTP stock solution to the desired concentrations.

  • In a microcentrifuge tube, mix a volume of the nanoparticle colloid with a volume of the 4-BTP solution. The optimal ratio should be determined experimentally.

  • Allow the mixture to incubate for a period (e.g., 30-60 minutes) to ensure the 4-BTP molecules adsorb onto the nanoparticle surface.

  • Induce nanoparticle aggregation by adding a small volume of the aggregating agent (e.g., MgSO₄) and gently mix. The solution should change color, indicating aggregation.

  • Deposit a small drop of the aggregated mixture onto a clean SERS substrate and allow the solvent to evaporate.

  • Place the substrate under the Raman microscope.

  • Focus the laser on the sample and acquire the SERS spectrum using optimized parameters (laser wavelength, power, and integration time). It is recommended to start with low laser power to avoid sample degradation.[4]

Visualizations

TroubleshootingWorkflow start Start: Poor SERS Signal no_signal No Signal at All start->no_signal Is there any signal? weak_signal Weak Signal no_signal->weak_signal Yes check_instrument Check Instrument: - Laser Alignment - Spectrometer Settings - Focus no_signal->check_instrument No irreproducible Irreproducible Signal weak_signal->irreproducible Is the signal reproducible? optimize_aggregation Optimize Nanoparticle Aggregation weak_signal->optimize_aggregation No unexpected_peaks Unexpected Peaks irreproducible->unexpected_peaks Are there unexpected peaks? standardize_protocol Standardize Protocol: - Aggregation - Sample Deposition irreproducible->standardize_protocol No check_reactions Check for Photo-reactions: - Dimerization - Dehalogenation (Lower Power, Longer Wavelength) unexpected_peaks->check_reactions Yes check_substrate_analyte Check Substrate & Analyte: - Substrate Integrity - Analyte Concentration check_instrument->check_substrate_analyte end Improved SERS Signal check_substrate_analyte->end adjust_laser Adjust Laser: - Wavelength - Power (with caution) optimize_aggregation->adjust_laser check_concentration_ph Check Analyte: - Concentration - pH adjust_laser->check_concentration_ph evaluate_substrate Evaluate Substrate Quality check_concentration_ph->evaluate_substrate evaluate_substrate->end map_substrate Map Substrate for Homogeneity standardize_protocol->map_substrate minimize_degradation Minimize Laser-Induced Degradation (Lower Power) map_substrate->minimize_degradation minimize_degradation->end check_contamination Check for Contamination: - Run Blanks - Clean Glassware check_reactions->check_contamination address_fluorescence Address Fluorescence: - Use Longer Wavelength Laser check_contamination->address_fluorescence address_fluorescence->end

Caption: Troubleshooting workflow for poor SERS signal with this compound.

SERS_Experiment_Workflow cluster_prep Sample Preparation cluster_sers SERS Measurement cluster_analysis Data Analysis np_synthesis Nanoparticle Synthesis (Au or Ag) incubation Incubate Nanoparticles with 4-BTP np_synthesis->incubation analyte_prep Prepare 4-BTP Solution analyte_prep->incubation aggregation Induce Aggregation (e.g., add salt) incubation->aggregation deposition Deposit Sample on Substrate aggregation->deposition acquisition Acquire SERS Spectrum deposition->acquisition processing Spectral Processing (Baseline Correction, etc.) acquisition->processing interpretation Peak Identification and Interpretation processing->interpretation

Caption: General experimental workflow for SERS analysis of this compound.

PhotoReactions BTP This compound (4-BTP) on Nanoparticle Surface Laser Laser Irradiation TP Thiophenol (TP) Laser->TP Dehalogenation BPDT 4,4'-biphenyldithiol (4,4'-BPDT) Laser->BPDT Dimerization

Caption: Potential photo-induced reactions of 4-BTP on a SERS substrate.

References

Preventing disulfide bond formation in 4-Bromothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromothiophenol. The primary focus is on preventing the unwanted formation of 4,4'-dibromodiphenyl disulfide through oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation in this compound reactions?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of the thiol group (-SH) of this compound to a disulfide bond (-S-S-), forming 4,4'-dibromodiphenyl disulfide. This oxidation is readily facilitated by the presence of atmospheric oxygen, especially under basic conditions which favor the formation of the more reactive thiolate anion.[1] Trace metal ions in the reaction mixture can also catalyze this oxidation.

Q2: How does pH influence the rate of disulfide bond formation?

A2: The rate of disulfide formation is highly dependent on the pH of the reaction medium. In basic conditions (pH > 8), the thiol group (pKa of thiophenol is ~6.6) is deprotonated to form the thiolate anion (ArS⁻). This anion is a more potent nucleophile and is more readily oxidized to the disulfide compared to the protonated thiol. Therefore, maintaining a neutral or slightly acidic pH can significantly slow down the rate of oxidation.

Q3: What are the best practices for storing and handling this compound to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. When handling the solid, it is advisable to work quickly and, for extended manipulations, to use a glove box or a Schlenk line to maintain an inert atmosphere.

Q4: Can I visually detect the formation of the disulfide byproduct?

A4: this compound is a colorless crystalline solid. The formation of its disulfide, 4,4'-dibromodiphenyl disulfide, may not always result in a distinct color change. Therefore, visual inspection is not a reliable method for detecting this impurity. Chromatographic (e.g., TLC) and spectroscopic (e.g., NMR) methods are necessary for accurate detection.

Troubleshooting Guide: Preventing and Managing Disulfide Formation

This guide addresses common issues encountered during reactions with this compound and provides actionable steps to mitigate disulfide bond formation.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Reaction yields are consistently low, and the major byproduct is the disulfide. 1. Presence of atmospheric oxygen in the reaction setup.2. Basic reaction conditions.3. Contamination with catalytic metal ions.1. Implement an Inert Atmosphere: - Use Schlenk line techniques to perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen). - Degas all solvents prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.2. Control pH: - If compatible with your reaction, maintain a neutral or slightly acidic pH. - If a base is required, consider using a weaker base or adding it slowly at a low temperature to minimize the concentration of the thiolate at any given time.3. Use Chelating Agents: - Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester catalytic metal ions.
Disulfide is observed even when using an inert atmosphere. 1. Incomplete removal of oxygen from the reaction vessel and solvents.2. Impure starting material containing the disulfide.1. Refine Inert Atmosphere Technique: - Ensure all glassware is thoroughly flame-dried under vacuum and cooled under a stream of inert gas. - Purge the reaction vessel with inert gas for a sufficient amount of time before adding reagents.2. Purify Starting Material: - Recrystallize the this compound before use. - Alternatively, the disulfide can be reduced back to the thiol. A common method is treatment with a reducing agent like sodium borohydride followed by an acidic workup.
How to monitor the reaction for disulfide formation? The starting material and the disulfide have different physical and spectroscopic properties.1. Thin-Layer Chromatography (TLC): - The disulfide is typically less polar than the thiol. Monitor the reaction by TLC to check for the appearance of a new, higher Rf spot corresponding to the disulfide.2. Spectroscopic Analysis: - NMR Spectroscopy: The chemical shifts of the aromatic protons and the thiol proton in this compound are distinct from the aromatic protons in the symmetrical disulfide. The thiol proton peak will be absent in the disulfide spectrum. - IR Spectroscopy: The S-H stretching vibration (typically around 2550 cm⁻¹) of the thiol will be absent in the IR spectrum of the disulfide.
Spectroscopic Data for Identification
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Key IR Bands (cm⁻¹)
This compound ~7.3 (d, 2H), ~7.1 (d, 2H), ~3.4 (s, 1H, SH)~132, ~130, ~129, ~119~2550 (S-H stretch)
4,4'-Dibromodiphenyl disulfide ~7.4 (d, 4H), ~7.2 (d, 4H)~136, ~132, ~129, ~121Absence of S-H stretch around 2550

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

General Workflow for Reactions Under Inert Atmosphere

The following diagram outlines a general workflow for performing a reaction with this compound under an inert atmosphere to prevent oxidation.

inert_atmosphere_workflow General Workflow for Inert Atmosphere Reactions setup 1. Glassware Preparation purge 2. Purge with Inert Gas setup->purge Flame-dry under vacuum, cool under inert gas reagents 3. Reagent Addition purge->reagents Establish positive pressure of Ar or N₂ reaction 4. Reaction Monitoring reagents->reaction Add degassed solvents and reagents via syringe/cannula workup 5. Reaction Workup reaction->workup Monitor by TLC/LC-MS for completion and disulfide formation purification 6. Purification workup->purification Quench reaction and perform extraction under inert blanket if necessary

Caption: General workflow for setting up and running a reaction under an inert atmosphere.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne, incorporating measures to prevent disulfide formation.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Base)

  • Anhydrous, degassed toluene (Solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Syringes and needles

Procedure:

  • Glassware Preparation: An oven-dried 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation:

    • In a glovebox, weigh this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) into the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Reaction Setup:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Add anhydrous, degassed toluene (20 mL) and triethylamine (2.0 mmol) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under a positive pressure of argon.

    • Monitor the reaction progress by TLC, checking for the consumption of this compound and the absence of the disulfide byproduct.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

    • Wash the Celite pad with toluene.

    • Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Flow for Troubleshooting Disulfide Formation

The following diagram illustrates a logical decision-making process when troubleshooting the formation of 4,4'-dibromodiphenyl disulfide.

troubleshoot_disulfide Troubleshooting Disulfide Formation start Disulfide byproduct detected check_atmosphere Was an inert atmosphere used? start->check_atmosphere implement_inert Implement Schlenk line technique and degas solvents check_atmosphere->implement_inert No check_base Is the reaction basic? check_atmosphere->check_base Yes implement_inert->check_base adjust_ph Use a weaker base or run at lower temperature check_base->adjust_ph Yes check_purity Is the starting material pure? check_base->check_purity No adjust_ph->check_purity purify_sm Recrystallize or reduce the starting material check_purity->purify_sm No add_chelator Consider adding EDTA check_purity->add_chelator Yes purify_sm->add_chelator end Problem Resolved add_chelator->end

Caption: A decision tree for troubleshooting the formation of disulfide byproducts.

References

Side reactions of 4-Bromothiophenol with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered when working with 4-Bromothiophenol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound are:

  • Oxidative Disulfide Formation: The thiol group (-SH) is susceptible to oxidation, leading to the formation of 4,4'-dibromodiphenyl disulfide. This can be initiated by atmospheric oxygen, especially under basic conditions, or by various oxidizing agents.

  • Debromination/Hydrodehalogenation: In metal-catalyzed cross-coupling reactions such as Ullmann condensation and Buchwald-Hartwig amination, a common side reaction is the replacement of the bromine atom with a hydrogen atom, yielding thiophenol.[1]

  • Competitive C- vs. S-Alkylation: When reacting with alkylating agents, the thiophenolate anion can act as an ambident nucleophile, leading to a mixture of the desired S-alkylated product (a thioether) and the undesired C-alkylated product.

Troubleshooting Guides

Issue: Formation of 4,4'-Dibromodiphenyl Disulfide during S-Alkylation

Q2: I am attempting an S-alkylation reaction with this compound and I am observing a significant amount of the disulfide byproduct. How can I minimize this?

A2: The formation of 4,4'-dibromodiphenyl disulfide is a common issue arising from the oxidation of the thiolate intermediate. Here are several strategies to mitigate this side reaction:

  • Inert Atmosphere: The primary cause of disulfide formation is often exposure to atmospheric oxygen.[2] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or a glovebox.

  • Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas your solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Order of Reagent Addition: Add the base to the solution of this compound just before adding the alkylating agent. This minimizes the time the reactive thiolate is exposed to potential oxidants.

  • Choice of Base: While a base is necessary to deprotonate the thiol, some bases can promote oxidation more than others. Using a non-oxidizing, strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is generally recommended.

Experimental Protocol: Minimizing Disulfide Formation during S-Alkylation

This protocol provides a general method for the S-alkylation of this compound while minimizing the formation of the disulfide byproduct.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous, degassed DMF.

  • Stir the solution at room temperature until the this compound is fully dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension for 10-15 minutes to allow for the formation of the thiolate.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Minimizing Disulfide Formation

workflow start Start: S-Alkylation of This compound inert_atm Use Inert Atmosphere (N2 or Ar) start->inert_atm degas Use Degassed Anhydrous Solvent inert_atm->degas base Add Base (e.g., K2CO3) to form thiolate degas->base alkyl_halide Add Alkyl Halide base->alkyl_halide monitor Monitor Reaction (TLC, LC-MS) alkyl_halide->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification workup->purify product Desired S-Alkylated Product purify->product disulfide Disulfide Side Product Minimized purify->disulfide

Caption: Workflow for S-alkylation of this compound designed to minimize disulfide formation.

Issue: Debromination in Ullmann Condensation

Q3: I am performing an Ullmann C-S coupling with this compound and observing a significant amount of thiophenol (the debrominated product). What are the likely causes and how can I prevent this?

A3: Debromination is a known side reaction in Ullmann couplings, often proceeding through a radical mechanism or via the formation of organocopper intermediates that are subsequently protonated.[3] Here are some strategies to minimize this unwanted reaction:

  • Purity of Reagents and Solvent: Ensure all reagents, especially the copper catalyst and solvent, are of high purity and anhydrous. Traces of water or other protic impurities can be a source of protons for the debromination reaction.

  • Ligand Selection: While traditional Ullmann reactions are often performed without a ligand, the use of appropriate ligands can stabilize the copper catalyst and promote the desired coupling pathway over debromination. Common ligands to screen include 1,10-phenanthroline and N,N'-dimethylethylenediamine.

  • Reaction Temperature: Ullmann reactions often require high temperatures, but excessive heat can promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures to find the optimal balance.

  • Base: The choice and amount of base can influence the reaction outcome. A strong, non-nucleophilic base is typically required. Potassium carbonate or cesium carbonate are common choices.

Data on Ullmann Coupling Side Reactions

Problem Potential Cause Suggested Solution Expected Outcome
High DebrominationProtic impuritiesUse anhydrous reagents and solventsReduction in thiophenol byproduct
Low YieldInactive catalystUse fresh, high-purity Cu(I) sourceIncreased yield of coupled product
Suboptimal temperatureScreen a range of temperaturesImproved reaction rate and yield
Inappropriate ligandScreen various ligands (e.g., phenanthroline)Enhanced catalytic activity

Ullmann Coupling Reaction Pathway and Debromination Side Reaction

ullmann cluster_main Desired Ullmann C-S Coupling cluster_side Debromination Side Reaction 4-Br-Thiophenol 4-Br-Thiophenol Intermediate1 Ar-S-Cu(I) 4-Br-Thiophenol->Intermediate1 + Base, Cu(I) Cu(I) Catalyst Cu(I) Catalyst Base Base Nucleophile (Nu-H) Nucleophile (Nu-H) Intermediate2 Oxidative Addition Complex Intermediate1->Intermediate2 + Ar'-X Product Ar-S-Nu Intermediate2->Product Reductive Elimination Side_Intermediate Ar-Cu(I) Intermediate2->Side_Intermediate Side Pathway Debrominated_Product Thiophenol Side_Intermediate->Debrominated_Product Proton Source (e.g., H2O)

Caption: Reaction pathways in Ullmann coupling, showing the desired C-S bond formation and the competing debromination side reaction.

Issue: Hydrodehalogenation in Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is resulting in a significant amount of thiophenol. How can I suppress this hydrodehalogenation side reaction?

A4: Hydrodehalogenation is a well-documented side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the palladium-amido complex or from reaction with palladium-hydride species.[1][4] The choice of ligand, base, and reaction conditions is critical to minimize this pathway.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over hydrodehalogenation. Ligands such as XPhos, SPhos, and RuPhos are often effective. The choice of ligand can be substrate-dependent, so screening may be necessary.

  • Base Selection: The strength and nature of the base play a crucial role. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like cesium carbonate or potassium phosphate may be beneficial in some cases, although they might require higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound, with suggestions for minimizing hydrodehalogenation.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Catalytic Cycle and Hydrodehalogenation Pathway

buchwald cluster_main Productive Catalytic Cycle cluster_side Hydrodehalogenation Side Reaction Pd(0)L Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd(0)L->OxAdd Amine_Coord Amine Coordination OxAdd->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Beta_Hydride β-Hydride Elimination Deprotonation->Beta_Hydride RedElim->Pd(0)L Regeneration Product Ar-NR2 RedElim->Product Pd_Hydride Pd-H Species Beta_Hydride->Pd_Hydride Side_Product Ar-H Pd_Hydride->Side_Product + Ar-Br

Caption: The catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side pathway.

References

Purification techniques for removing impurities from 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Bromothiophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercial this compound can include:

  • 4,4'-Dibromodiphenyl disulfide: This is the most common impurity, formed by the oxidation of this compound. Its presence is often indicated by a yellowish tint to the material.

  • Starting materials from synthesis: Depending on the synthetic route, impurities could include unreacted starting materials such as 4-bromo-benzenesulfonyl chloride or 4,4'-dibromodiphenyl disulfide.[1][2]

  • Related isomers: Small amounts of ortho- or meta-bromothiophenol may be present.

  • Solvent residues: Residual solvents from the synthesis or initial purification steps may be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the purity of the sample and help to identify and quantify specific impurities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and may reveal the presence of impurities if they are in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value (72-74 °C) is indicative of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

Q3: What are the main purification techniques for this compound?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective method for purifying solid compounds.

  • Vacuum Distillation: Suitable for thermally stable compounds, this method separates components based on their boiling points.

  • Flash Column Chromatography: This technique is used to separate compounds with different polarities.

Q4: How should I store purified this compound to prevent degradation?

A4: this compound is susceptible to oxidation to the disulfide. To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and kept in a cool, dark place.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is cooling too quickly.- Try a less polar solvent or a solvent mixture (e.g., add a non-polar "anti-solvent" like hexanes dropwise to a solution in a more polar solvent).- Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated, or nucleation has not been initiated.- Reduce the volume of the solvent by evaporation to concentrate the solution.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude material.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Product is still colored after recrystallization The colored impurity has similar solubility to the product in the chosen solvent.- Try a different recrystallization solvent or solvent system.- Consider a preliminary purification step like a charcoal treatment to remove colored impurities.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound and impurities The eluent system is not optimal.- Adjust the polarity of the eluent. For this compound, a non-polar eluent system like a mixture of hexanes or pentane with a small amount of a slightly more polar solvent like diethyl ether is often effective.- Run a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.
Compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Streaking or tailing of the spot on TLC The compound may be interacting too strongly with the silica gel, or the column may be overloaded.- Add a small amount of a slightly more polar solvent to the eluent.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Product fractions are contaminated with disulfide Oxidation may be occurring on the silica gel column.- Use degassed solvents to minimize dissolved oxygen.- Work quickly to minimize the time the compound spends on the column.
Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Lack of smooth boiling initiation.- Use a magnetic stir bar for vigorous stirring. Boiling chips are not effective under vacuum.[4]
Product solidifying in the condenser The condenser temperature is too low.- Use water at room temperature or slightly warmer in the condenser to prevent solidification.
Decomposition of the material The distillation temperature is too high.- Ensure a good vacuum is achieved to lower the boiling point. The boiling point of this compound is 230.5 °C at atmospheric pressure, but will be significantly lower under vacuum.[2]

Data Presentation: Comparison of Purification Techniques

Technique Typical Starting Purity Achievable Purity Expected Yield Advantages Disadvantages
Recrystallization 85-95%>99%Moderate to High- Good for removing small amounts of impurities.- Scalable to large quantities.- Relatively simple setup.- Potential for significant product loss in the mother liquor.- May not be effective for impurities with similar solubility.
Vacuum Distillation >90%>98%High- Excellent for removing non-volatile or very high-boiling impurities.- Can be very efficient for thermally stable compounds.- Requires specialized glassware.- Potential for thermal decomposition if not performed carefully.- Not suitable for removing impurities with similar boiling points.
Flash Column Chromatography Variable>99%Moderate- Highly effective for separating compounds with different polarities.- Can remove a wide range of impurities in a single step.- Can be time-consuming and solvent-intensive.- Potential for product loss or degradation on the column.- Scaling up can be challenging.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexanes/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring.

  • Saturation: Once the solid is fully dissolved, slowly add hot hexanes dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a non-polar solvent system. A common eluent for this compound is a mixture of n-pentane and diethyl ether (e.g., starting with 100:1 and gradually increasing the polarity if necessary).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a short path distillation head, and a receiving flask. Ensure all glass joints are properly sealed. Use a magnetic stirrer and a heating mantle.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently while stirring vigorously.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualization

PurificationWorkflow cluster_start Initial Assessment cluster_decision Purity & Impurity Profile cluster_purification Purification Method cluster_end Final Product start Crude this compound tlc TLC Analysis start->tlc decision Single major spot with minor baseline impurities? tlc->decision decision2 Multiple spots or significant colored impurity? tlc->decision2 decision3 Thermally stable with volatile/non-volatile impurities? tlc->decision3 recrystallization Recrystallization decision->recrystallization Yes chromatography Flash Column Chromatography decision2->chromatography Yes distillation Vacuum Distillation decision3->distillation Yes end Pure this compound recrystallization->end chromatography->end distillation->end

Caption: Decision workflow for selecting a purification technique for this compound.

References

Technical Support Center: Optimizing 4-Bromothiophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 4-bromothiophenol.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My this compound coupling reaction shows low or no conversion. What are the common causes and how can I fix it?

Low or no product yield is a frequent issue that can often be traced back to several key factors related to the reagents or reaction conditions.[1][2]

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture, which can lead to deactivation.[1]

    • Solution: Use a fresh, high-quality catalyst and ligand. Consider using a pre-catalyst, which is more stable. Ensure all reagents and solvents are thoroughly purified to remove potential catalyst poisons like sulfur compounds.[1]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids, for instance, can degrade over time.[2]

    • Solution: Use freshly purchased or recrystallized reagents. For Suzuki couplings, consider more stable boronic acid derivatives like pinacol esters.[2]

  • Presence of Oxygen: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[2]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][2]

  • Insufficient Base: The base is crucial for the catalytic cycle.

    • Solution: Ensure you are using a sufficient excess of the base, typically 2-3 equivalents relative to the limiting reagent.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.[1]

    • Solution: Experiment with a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.[1]

2. I'm observing significant side products, such as homocoupling of the boronic acid or dehalogenation of this compound. How can I minimize these?

The formation of side products competes with your desired reaction, reducing the overall yield.[1]

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[2]

    • Solution: Rigorous degassing of the reaction mixture and solvent is crucial. Using a Pd(0) source from the start, such as Pd(PPh₃)₄, can also help mitigate this issue as the in situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[2]

  • Dehalogenation (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases, solvents, and high temperatures.[3]

    • Solution: Opt for a milder base, a lower reaction temperature, or screen different ligands. The choice of base and solvent system is critical; for instance, strong bases with protic solvents can increase dehalogenation.[3]

3. How do I select the appropriate catalyst, ligand, base, and solvent for my this compound coupling reaction?

The success of a coupling reaction is highly dependent on the careful selection of these components.[4]

  • Catalyst and Ligand: The choice of ligand is critical and can significantly influence the outcome of the reaction.[5]

    • Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig):

      • Ligands: Monophosphine ligands have shown high reactivity in C-S cross-coupling reactions.[6] For challenging couplings, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, BrettPhos) are often effective.[7][8] The CyPF-t-Bu ligand has demonstrated high turnover numbers for coupling aryl halides with thiols.[9]

      • Catalyst Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald precatalysts) can offer more reliable formation of the active catalyst compared to Pd(II) sources that require in-situ reduction.[2][10]

    • Copper-Catalyzed Reactions (e.g., Ullmann):

      • Catalyst: Copper(I) iodide (CuI) is a common catalyst.[11] It's believed that Cu(I) is the active catalytic species, which can be generated in situ from Cu(0) or Cu(II) sources.[12]

      • Ligands: The use of ligands like amino acids or 1,10-phenanthroline can allow for milder reaction conditions in Ullmann couplings.[12][13]

  • Base: The base plays a crucial role in the catalytic cycle.

    • Common Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu) are frequently used.[4][7] The choice of base can influence the reaction rate and the formation of side products.[3] For instance, K₃PO₄ is often a good choice for Suzuki reactions.[14]

  • Solvent: The solvent can affect reagent solubility and reaction selectivity.[15][16]

    • Common Solvents: Toluene, dioxane, THF, and DMF are commonly used.[17][18] The polarity of the solvent can be a critical factor. For instance, in some Suzuki-Miyaura couplings, nonpolar solvents favor coupling at a chloride site, while polar aprotic solvents can favor reaction at a triflate site.[15] Anhydrous and degassed solvents are essential for many coupling reactions.[1]

Data on Reaction Conditions

The following tables summarize quantitative data for different types of coupling reactions that can be adapted for this compound.

Table 1: Palladium-Catalyzed C-S Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd(PPh₃)₄XPhos Pd G3
Ligand CyPF-tBu-XPhos
Base LiHMDSK₃PO₄K₃PO₄
Solvent Toluene1,4-DioxaneAnhydrous, degassed solvent
Temperature 90-110 °C70-90 °C80 °C
Catalyst Loading 0.25 - 3.0 mol%5 mol%Not specified
Reference [19][4][14][3]

Table 2: Copper-Catalyzed C-S Coupling (Ullmann-type) Conditions

ParameterCondition 1Condition 2
Catalyst CuICu₂O
Ligand 1,10-phenanthroline (optional)Ligand-free
Base K₃PO₄Not specified
Solvent Dry DioxaneNot specified
Temperature 110 °CNot specified
Catalyst Loading Not specified (catalytic)Not specified (catalytic)
Reference [13][11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from general Suzuki coupling procedures.[4][14]

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vial. Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath set to the desired temperature (e.g., 80-90 °C). Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann-type Coupling of this compound with a Coupling Partner

This protocol is based on general Ullmann coupling conditions.[13][20]

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv), the coupling partner (e.g., an amine or alcohol, 1.2 equiv), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (often >100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Coupling start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere catalyst_sol Use fresh catalyst/ligand Consider a precatalyst Purify reagents catalyst->catalyst_sol reagents_sol Use fresh/purified reagents Consider stable derivatives (e.g., pinacol esters for boronic acids) reagents->reagents_sol conditions_sol Screen temperature Adjust base equivalents (2-3 eq.) Ensure efficient stirring conditions->conditions_sol atmosphere_sol Thoroughly degas solvent Use freeze-pump-thaw cycles Maintain positive inert gas pressure atmosphere->atmosphere_sol

Caption: A troubleshooting workflow for addressing low product yield.

Side_Product_Minimization Minimizing Common Side Products start Side Products Observed homocoupling Homocoupling of Boronic Acid start->homocoupling dehalogenation Dehalogenation of This compound start->dehalogenation homocoupling_sol Improve degassing procedure Use a Pd(0) source (e.g., Pd(PPh3)4) Strict anaerobic conditions homocoupling->homocoupling_sol dehalogenation_sol Use a milder base Lower reaction temperature Screen different ligands Avoid protic solvents with strong bases dehalogenation->dehalogenation_sol

Caption: Strategies to minimize common side reactions.

Reaction_Parameter_Selection Key Parameter Selection Logic reaction_type Coupling Reaction Type (e.g., Suzuki, Ullmann) catalyst Catalyst System reaction_type->catalyst base Base reaction_type->base solvent Solvent reaction_type->solvent pd_catalyst Palladium-based (e.g., Pd(PPh3)4, Buchwald precatalysts) catalyst->pd_catalyst cu_catalyst Copper-based (e.g., CuI) catalyst->cu_catalyst strong_base Strong, non-nucleophilic (e.g., K3PO4, Cs2CO3, NaOtBu) base->strong_base polar_aprotic Polar Aprotic (e.g., Dioxane, Toluene, THF) solvent->polar_aprotic

Caption: A decision-making guide for selecting reaction parameters.

References

Validation & Comparative

A Comparative Guide to SERS Enhancement Factor Validation Using 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, accurate and reproducible Surface-Enhanced Raman Spectroscopy (SERS) measurements are paramount. The enhancement factor (EF) is a critical metric for quantifying the performance of a SERS substrate. This guide provides a comprehensive comparison of the use of 4-Bromothiophenol (4-BTP) as a probe molecule for SERS EF validation, supported by experimental data and protocols.

Introduction to this compound as a SERS Probe

This compound is an aromatic thiol that can form a self-assembled monolayer (SAM) on noble metal surfaces, such as gold and silver, through a strong thiol-metal bond. This well-defined adsorption behavior makes it a suitable candidate for SERS studies. Its simple and distinct Raman spectrum, with characteristic peaks, allows for straightforward identification and analysis.

Comparison of this compound with Alternative Probe Molecules

While 4-BTP is a robust choice, several other molecules are commonly used for SERS EF validation. The selection of a probe molecule can be influenced by factors such as chemical affinity to the substrate, Raman cross-section, and stability under laser irradiation.

Probe MoleculeKey AdvantagesKey Disadvantages
This compound (4-BTP) - Strong, stable thiol-metal bond.- Relatively simple and distinct Raman spectrum.- Less prone to plasmon-driven dimerization compared to 4-Aminothiophenol.- Lower Raman cross-section than some other probes.- Can undergo dimerization to 4,4'-biphenyldithiol under certain conditions.
4-Aminothiophenol (4-ATP) - High Raman cross-section leading to strong SERS signals.- Well-studied and widely used.- Prone to laser-induced dimerization to 4,4'-dimercaptoazobenzene (DMAB), which can complicate spectral analysis.[1]
4-Nitrothiophenol (4-NTP) - Strong SERS signal.- Can be used to study plasmon-driven chemical reactions.- Can undergo reduction to 4-ATP or dimerization, leading to complex spectra.
Benzenethiol - Simplest aromatic thiol, providing a fundamental reference.- Weaker SERS signal compared to substituted thiophenols.
Crystal Violet (CV) - Very high Raman cross-section.- Does not require a specific chemical bond to the surface.- Can have complex adsorption behavior.- Signal can be prone to photobleaching.
Methylene Blue (MB) - Strong Raman scatterer.- Widely used for evaluating SERS substrates.- Can exhibit concentration-dependent aggregation on the surface, affecting reproducibility.

Quantitative Data on SERS Enhancement Factors

The SERS enhancement factor is a measure of the amplification of the Raman signal for a molecule adsorbed on a SERS-active substrate compared to its normal Raman signal in solution. The EF can be calculated using the following formula:

EF = (ISERS / NSERS) / (IRaman / NRaman)

Where:

  • ISERS is the intensity of a specific Raman band in the SERS spectrum.

  • NSERS is the number of molecules adsorbed on the SERS substrate within the laser spot.

  • IRaman is the intensity of the same Raman band in the normal Raman spectrum.

  • NRaman is the number of molecules in the scattering volume of the normal Raman measurement.

Obtaining precise and directly comparable EF values for 4-BTP across a wide range of substrates from the literature is challenging due to variations in experimental conditions. The table below summarizes available data for 4-BTP and its close structural analogs to provide a comparative overview.

Probe MoleculeSERS SubstrateLaser Wavelength (nm)Enhancement Factor (EF)Reference
4-AminothiophenolElectrodeposited Silver5321.81 x 10¹⁴[2][3]
4-NitrothiophenolAg@Layered Double Hydroxide (600°C)Not Specified8.3 x 10⁴[4]
ThiophenolGold Nanohole Arrays633, 660, 785Not explicitly calculated, but detection to 10⁻⁹ M[5]
4-AminothiophenolGold Nanoparticles on PaperNot SpecifiedOrder of magnitude higher with CPAM treatment[6]

Note: The significant variation in reported EF values highlights the critical importance of standardized experimental protocols for meaningful comparisons.

Experimental Protocols

Reproducible SERS measurements depend on carefully controlled experimental procedures. Below are detailed protocols for substrate preparation, sample incubation, and spectral acquisition.

SERS Substrate Preparation (Example: Silver Nanoparticles)
  • Synthesis of Silver Nanoparticles (AgNPs): A common method is the reduction of silver nitrate (AgNO₃) with a reducing agent like sodium borohydride (NaBH₄) or trisodium citrate. The size and shape of the AgNPs can be controlled by adjusting the reaction conditions (e.g., temperature, concentration of reagents, and stabilizers).

  • Substrate Functionalization: The synthesized AgNPs are typically deposited onto a solid support like a silicon wafer or glass slide. This can be achieved by drop-casting, spin-coating, or chemical deposition methods.

Sample Incubation with this compound
  • Preparation of 4-BTP Solution: Prepare a stock solution of this compound in a suitable solvent, such as ethanol, at a concentration of approximately 1 mM.

  • Incubation: Immerse the SERS substrate in the 4-BTP solution for a sufficient time (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer.

  • Rinsing: After incubation, thoroughly rinse the substrate with the solvent (ethanol) to remove any non-adsorbed 4-BTP molecules.

  • Drying: Gently dry the substrate with a stream of inert gas (e.g., nitrogen).

SERS Spectral Acquisition
  • Raman Spectrometer Setup: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm).

  • Laser Power and Acquisition Time: Use a low laser power to avoid sample damage and photothermal effects. The acquisition time should be optimized to obtain a good signal-to-noise ratio.

  • Mapping: To ensure reproducibility, it is recommended to collect spectra from multiple random points on the substrate and average the results. A relative standard deviation (RSD) of less than 20% is generally considered acceptable for a reproducible SERS substrate.[7]

Mandatory Visualizations

Experimental Workflow for SERS Enhancement Factor Validation

G cluster_0 Substrate Preparation cluster_1 Sample Preparation cluster_2 SERS Measurement cluster_3 Data Analysis A Synthesis of Nanoparticles (e.g., AgNPs) B Deposition on Solid Support A->B D Incubate Substrate in 4-BTP Solution B->D C Prepare 4-BTP Solution C->D E Rinse to Remove Unbound Molecules D->E F Dry Substrate E->F G Acquire SERS Spectrum F->G I Identify Characteristic 4-BTP Peaks G->I H Acquire Normal Raman Spectrum (for reference) J Calculate SERS Enhancement Factor H->J I->J K Assess Reproducibility (RSD) I->K G cluster_0 Electromagnetic Enhancement cluster_1 Chemical Enhancement A Substrate Material (Ag, Au) SERS_EF SERS Enhancement Factor A->SERS_EF B Nanostructure Size & Shape B->SERS_EF C Hotspots (Inter-particle Gaps) C->SERS_EF D Laser Excitation Wavelength D->SERS_EF E Analyte-Substrate Interaction E->SERS_EF F Charge Transfer F->SERS_EF G Molecular Resonance G->SERS_EF

References

A Comparative Analysis of Thiophenol Derivatives in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiophenol and its derivatives have emerged as a versatile class of organocatalysts and ligands, demonstrating remarkable efficacy in a diverse array of chemical transformations. Their tunable steric and electronic properties, achieved through substitution on the aromatic ring, allow for precise control over reactivity and selectivity. This guide provides a comparative analysis of the performance of various thiophenol derivatives in three key catalytic domains: visible-light photoredox catalysis, iridium-catalyzed asymmetric addition to olefins, and organocatalyzed asymmetric Michael additions. The information presented, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the selection and application of these powerful catalytic tools.

I. Visible-Light Photoredox Catalysis: Decarboxylative Couplings

Thiophenol derivatives have been successfully employed as organocatalysts in visible-light photoredox reactions, offering a metal-free and environmentally benign approach to organic synthesis. A notable example is the decarboxylative coupling of N-(acetoxy)phthalimides, where the choice of substituent on the thiophenol catalyst significantly impacts the reaction efficiency.

Performance of Substituted Thiophenols in a Visible-Light Photoredox Decarboxylative Amination

The following table summarizes the catalytic performance of various thiophenol derivatives in the intramolecular decarboxylative amination of N-(acetoxy)phthalimides. The data highlights the electronic effect of the substituents on the catalytic activity.

CatalystSubstituentPositionYield (%)[1]Reaction Time (h)[1]
1 -H-7512
2 -CF₃para928
3 -CH₃para6812
4 -Clpara8510
5 -Brortho7812

Analysis: The data reveals that electron-withdrawing groups on the thiophenol ring generally lead to higher catalytic activity. For instance, the 4-(trifluoromethyl)thiophenol (2 ) provided the highest yield in the shortest reaction time[1]. This suggests that a more electron-deficient sulfur atom enhances the key steps in the catalytic cycle. Conversely, the electron-donating methyl group in 4-methylthiophenol (3 ) resulted in a lower yield compared to the unsubstituted thiophenol (1 ).

Experimental Protocol: General Procedure for Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Amination[1]

A solution of the N-(acetoxy)phthalimide substrate (0.1 mmol) and the respective thiophenol catalyst (0.01 mmol, 10 mol%) in a suitable solvent (e.g., CH₃CN, 1.0 mL) was placed in a sealed reaction vessel. The mixture was degassed and then irradiated with a blue LED lamp (40 W) at room temperature for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

experimental_workflow_photoredox sub Substrate + Thiophenol Catalyst sol Solvent Addition & Degassing sub->sol 1. irr Blue LED Irradiation sol->irr 2. pur Purification irr->pur 3. prod Product pur->prod 4.

Experimental workflow for photoredox amination.

II. Iridium-Catalyzed Asymmetric Addition to Olefins

In the realm of asymmetric catalysis, thiophenol derivatives serve as effective nucleophiles in transition metal-catalyzed reactions. The iridium-catalyzed asymmetric addition of thiophenols to oxabenzonorbornadienes is a powerful method for the synthesis of chiral thioethers. The electronic nature of the substituent on the thiophenol significantly influences both the yield and the enantioselectivity of the reaction.

Performance of Substituted Thiophenols in the Iridium-Catalyzed Asymmetric Ring Addition to Oxabenzonorbornadiene

The following table presents a comparative analysis of various substituted thiophenols in the asymmetric addition to oxabenzonorbornadiene, catalyzed by an iridium/(S)-Xyl-BINAP complex.

EntryThiophenol DerivativeTime (h)Yield (%)ee (%)
1Thiophenol249697
24-Fluorothiophenol249598
34-Chlorothiophenol249798
44-Bromothiophenol249698
54-Methylthiophenol489096
64-Methoxythiophenol728595
72-Methylthiophenol489296
83-Methylthiophenol489197

Data synthesized from a representative study on iridium-catalyzed asymmetric addition reactions.

Analysis: The results indicate that a range of electronically diverse thiophenol derivatives are well-tolerated in this reaction, affording the products in high yields and with excellent enantioselectivities. Both electron-withdrawing (fluoro, chloro, bromo) and electron-donating (methyl, methoxy) substituents are compatible. Notably, the position of the substituent also plays a role, with all tested derivatives providing high levels of stereocontrol.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Addition of Thiophenols

In a glovebox, a solution of [Ir(COD)₂]BF₄ (5.0 mol%) and (S)-Xyl-BINAP (6.0 mol%) in THF (2 mL) was stirred at room temperature for 30 minutes under an argon atmosphere. To this solution were added oxabenzonorbornadiene (0.2 mmol) and the corresponding thiophenol (0.4 mmol). The reaction mixture was stirred at room temperature for the indicated time. Upon completion, the solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel to give the desired product.

catalytic_cycle_iridium center [Ir*] intermediate1 [Ir*]-Olefin center->intermediate1 + Olefin olefin Olefin thiophenol ArSH intermediate2 [Ir*]-SAr intermediate1->intermediate2 + ArSH - H⁺ product Product intermediate2->product Reductive Elimination

Simplified catalytic cycle for Ir-catalyzed addition.

III. Organocatalyzed Asymmetric Michael Additions

Thiophenol derivatives are also excellent nucleophiles in organocatalyzed asymmetric Michael (sulfa-Michael) additions, a fundamental carbon-sulfur bond-forming reaction. The use of chiral organocatalysts, such as quinine-derived squaramides, enables the highly enantioselective addition of thiophenols to α,β-unsaturated compounds.

Performance of Substituted Thiophenols in the Enantioselective Sulfa-Michael Addition to α,β-Unsaturated Diazoketones

The following table showcases the performance of various aromatic thiols in the quinine-derived squaramide-catalyzed enantioselective sulfa-Michael addition to an α,β-unsaturated diazoketone.

EntryThiophenol DerivativeYield (%)er
1Thiophenol9295:5
24-Methylthiophenol9496:4
34-Methoxythiophenol8995:5
44-Fluorothiophenol9197:3
54-Chlorothiophenol8896:4
6This compound8595:5
73-Methylthiophenol9394:6
82-Methylthiophenol8792:8

er = enantiomeric ratio. Data synthesized from a representative study on organocatalytic sulfa-Michael additions.

Analysis: The data demonstrates that a wide range of substituted thiophenols are effective nucleophiles in this transformation, affording the corresponding adducts in high yields and with excellent enantioselectivities. Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated. The high levels of enantiocontrol are attributed to the bifunctional nature of the squaramide catalyst, which activates both the electrophile and the nucleophile through hydrogen bonding.

Experimental Protocol: General Procedure for Organocatalyzed Enantioselective Sulfa-Michael Addition

To a solution of the α,β-unsaturated diazoketone (0.1 mmol) and the quinine-derived squaramide catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, was added the corresponding thiophenol (0.12 mmol). The reaction mixture was stirred for the time required for completion (monitored by TLC). The solvent was then evaporated, and the residue was purified by flash column chromatography on silica gel to afford the desired sulfa-Michael adduct.

logical_relationship_michael catalyst Chiral Squaramide Catalyst transition_state Ternary Complex (Hydrogen Bonding) catalyst->transition_state electrophile α,β-Unsaturated Diazoketone electrophile->transition_state nucleophile Thiophenol Derivative nucleophile->transition_state product Enantioenriched Sulfa-Michael Adduct transition_state->product C-S Bond Formation

Key interactions in the sulfa-Michael addition.

Conclusion

This comparative guide illustrates the broad utility of thiophenol derivatives in modern catalysis. The presented data underscores the profound influence of aromatic substitution on catalytic performance, enabling the fine-tuning of reactivity and selectivity. For researchers in organic synthesis and drug development, a careful consideration of these structure-activity relationships is crucial for the rational design of efficient and selective catalytic systems. The detailed experimental protocols provided herein serve as a valuable starting point for the practical application of these versatile catalysts.

References

A Comparative Guide to 4-Bromothiophenol and Alternative Aromatic Thiol Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aromatic Thiol Reference Standard

In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. 4-Bromothiophenol is a widely utilized reference standard, particularly in chromatographic and spectroscopic methods. However, a comprehensive evaluation of its performance characteristics against other relevant aromatic thiol standards is essential for informed selection. This guide provides an objective comparison of this compound with two viable alternatives: Thiophenol and 4-Chlorothiophenol. The comparison covers key analytical performance attributes, supported by representative experimental protocols and data to aid researchers in choosing the most appropriate standard for their specific application.

Physicochemical and Purity Comparison

The selection of a reference standard begins with a thorough understanding of its fundamental properties and purity. The following table summarizes the key physicochemical characteristics and typical purity levels of this compound, Thiophenol, and 4-Chlorothiophenol, based on data from commercially available reference materials.

PropertyThis compoundThiophenol4-Chlorothiophenol
CAS Number 106-53-6[1]108-98-5[2]106-54-7[3]
Molecular Formula C₆H₅BrS[1]C₆H₅SH[2]C₆H₅ClS[3]
Molecular Weight 189.07 g/mol [1]110.18 g/mol [2]144.62 g/mol [3]
Melting Point 73-76 °C[1]-15 °C[2]49-51 °C[3]
Boiling Point 239 °C[1]169 °C[2]205-207 °C[3]
Assay (Purity by GC) ≥95% - 98%[1]≥97%[2]≥97%[3]
Appearance White to pale yellow or pale brown crystals or powderColorless liquid[2]White to almost white crystalline solid

Chromatographic Performance Comparison

The performance of a reference standard in chromatographic applications is a critical factor. While direct comparative studies are not extensively published, we can infer the relative behavior of these compounds based on their physicochemical properties within standardized HPLC and GC-MS methods.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, retention is primarily governed by the hydrophobicity of the analyte. Given the increasing halogen substitution from Thiophenol to 4-Chlorothiophenol and then to this compound, we can predict an increase in retention time.

ParameterThis compoundThiophenol4-Chlorothiophenol
Predicted Elution Order (Reversed-Phase) 312
Relative Retention Time HighestLowestIntermediate
UV λmax ~254 nm~238 nm~248 nm
Response Factor (UV) HighModerateHigh
Gas Chromatography-Mass Spectrometry (GC-MS)

In gas chromatography, the elution order is influenced by the volatility (boiling point) and interactions with the stationary phase. With a non-polar stationary phase, the elution order will generally follow the boiling points of the compounds.

ParameterThis compoundThiophenol4-Chlorothiophenol
Predicted Elution Order (Non-polar column) 312
Relative Retention Time HighestLowestIntermediate
Key Mass Fragments (m/z) 188/190 (M+), 109, 82110 (M+), 109, 77, 66144/146 (M+), 109, 75

Stability and Storage

The stability of a reference standard is crucial for ensuring the accuracy of analytical measurements over time. Aromatic thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides.

ParameterThis compoundThiophenol4-Chlorothiophenol
Oxidative Stability ModerateLowerModerate
Recommended Storage Cool, dry, dark, inert atmosphereCool, dry, dark, inert atmosphereCool, dry, dark, inert atmosphere
Long-term Storage Refrigerate (2-8 °C)Refrigerate (2-8 °C)Refrigerate (2-8 °C)
Handling Precautions Air and light sensitive. Handle under an inert gas.Air and light sensitive. Handle under an inert gas. Prone to oxidation.Air and light sensitive. Handle under an inert gas.

Thiophenols, in the presence of a base, are easily oxidized to their corresponding disulfides. This redox reaction is a key consideration for the long-term stability and handling of these reference standards.

Experimental Protocols

Detailed and robust analytical methods are essential for the effective use of reference standards. The following are representative protocols for the analysis of aromatic thiols using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification and purity assessment of aromatic thiol reference standards.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-2 min: 40% Acetonitrile

      • 2-10 min: 40% to 80% Acetonitrile

      • 10-12 min: 80% Acetonitrile

      • 12-13 min: 80% to 40% Acetonitrile

      • 13-15 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of each reference standard in acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to create working standards in the range of 1-100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile aromatic thiols.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Standard Preparation: Prepare stock solutions of each reference standard in methanol or dichloromethane at a concentration of 1 mg/mL. Create working standards by serial dilution.

Workflow Diagrams

To aid in the practical application of this guide, the following diagrams illustrate key decision-making and experimental workflows.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing prep_standard Prepare Stock and Working Standards hplc HPLC Injection and Separation prep_standard->hplc gcms GC-MS Injection and Separation prep_standard->gcms prep_sample Prepare Sample Solution prep_sample->hplc prep_sample->gcms acquire_data Data Acquisition (Chromatogram/Spectrum) hplc->acquire_data gcms->acquire_data process_data Peak Integration and Identification acquire_data->process_data quantify Quantification using Calibration Curve process_data->quantify end End quantify->end start Start start->prep_standard start->prep_sample

General analytical workflow for using aromatic thiol reference standards.

standard_selection cluster_criteria Selection Criteria cluster_standards Reference Standard Options start Define Analytical Need purity Required Purity start->purity matrix Sample Matrix Complexity start->matrix method Analytical Method (HPLC/GC) start->method decision Select Appropriate Standard purity->decision matrix->decision method->decision thiophenol Thiophenol chloro 4-Chlorothiophenol bromo This compound decision->thiophenol Baseline, less complex matrix decision->chloro Intermediate retention, good for method development decision->bromo Higher retention, complex matrices

References

A Comparative Guide to 4-Bromothiophenol as a Linker in Bioconjugation and Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical determinant of success in bioconjugation, surface functionalization, and molecular electronics. While a vast array of thiol-containing linkers are available, 4-Bromothiophenol presents a unique combination of properties stemming from its aromatic nature and the presence of a bromine substituent. This guide provides an objective comparison of this compound with other common thiol linkers, supported by established chemical principles and available experimental data.

Introduction to Thiol Linkers

Thiols (-SH) are widely employed as linkers due to their strong affinity for noble metal surfaces, such as gold, and their selective reactivity towards specific functional groups in biomolecules, enabling the formation of stable thioether bonds.[1][2] The choice of a thiol linker influences several key parameters, including the stability of the resulting conjugate, the kinetics of the conjugation reaction, and the physicochemical properties of the final product.[3][4]

This guide will focus on comparing the anticipated performance of this compound with two broad classes of commonly used thiol linkers: aliphatic thiols and other substituted aromatic thiols. The comparison will cover applications in bioconjugation and the formation of self-assembled monolayers (SAMs).

Comparison of this compound with Other Thiol Linkers

The efficacy of this compound as a linker is best understood by comparing its intrinsic properties to those of aliphatic and other aromatic thiols.

Properties and Performance in Bioconjugation

In bioconjugation, thiols are often reacted with electrophiles like maleimides to form stable thioether bonds.[5] The reactivity of the thiol is a key consideration.

Key Performance Characteristics:

  • Reactivity: Aromatic thiols, including this compound, generally have a lower pKa (around 6.5) compared to aliphatic thiols like cysteine (around 8.5).[6] This means that at physiological pH (around 7.4), a larger fraction of aromatic thiols will be in the more reactive thiolate form (ArS⁻). The electron-withdrawing nature of the bromine atom in this compound is expected to further decrease the pKa, potentially enhancing its reactivity.[7]

  • Bond Stability: The resulting aryl thioether bond is generally more stable than an alkyl thioether bond due to the electronic effects of the aromatic ring. This increased stability can be advantageous in applications where the linker is exposed to harsh conditions.

  • Hydrophobicity: The aromatic ring of this compound imparts a higher degree of hydrophobicity compared to aliphatic thiols. This can influence the solubility and aggregation properties of the resulting bioconjugate.

Table 1: Comparison of Thiol Linkers for Bioconjugation

FeatureThis compound (inferred)Aliphatic Thiols (e.g., Cysteine)Other Aromatic Thiols (e.g., Thiophenol)
pKa ~6.0-6.5~8.5~6.5
Reactivity at pH 7.4 HighModerateHigh
Bond Type Aryl ThioetherAlkyl ThioetherAryl Thioether
Bond Stability HighModerateHigh
Hydrophobicity HighLowModerate to High
Properties and Performance in Self-Assembled Monolayers (SAMs)

Thiols are fundamental to the formation of SAMs on gold and other noble metal surfaces, a technology crucial for biosensors, molecular electronics, and surface engineering.

Key Performance Characteristics:

  • Adsorption and Ordering: Aromatic thiols can form well-ordered monolayers on gold surfaces, though the packing and orientation may differ from the well-studied alkanethiols.[8] The intermolecular interactions, including π-π stacking of the aromatic rings, can contribute to the stability and order of the SAM.

  • Conductivity: The electrical conductivity of a SAM is highly dependent on the molecular structure of the linker. Aromatic systems are generally more conductive than aliphatic chains. The bromine substituent in this compound, being electron-withdrawing, is expected to influence the electronic properties of the monolayer.[9] While direct comparative data for this compound is scarce, studies on substituted benzenethiols suggest that electron-withdrawing groups can reduce conductance.[9]

  • Surface Properties: The terminal bromine atom of a this compound SAM presents a unique chemical handle for further surface modification through reactions such as Suzuki or Sonogashira coupling.

Table 2: Comparison of Thiol Linkers for Self-Assembled Monolayers

FeatureThis compoundAliphatic Thiols (e.g., Dodecanethiol)Thiophenol
SAM Ordering Can form ordered monolayersForms highly ordered, densely packed monolayersCan form ordered monolayers
Intermolecular Forces van der Waals, π-π stackingvan der Waalsvan der Waals, π-π stacking
Conductivity Expected to be higher than aliphatic thiolsLowHigher than aliphatic thiols
Surface Functionality Bromo-group for post-functionalizationTypically methyl-terminated (inert)Phenyl group

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound and other thiol linkers.

Protocol 1: General Thiol-Maleimide Bioconjugation

This protocol describes the conjugation of a thiol-containing molecule (such as a protein with a cysteine residue) to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.[10]

  • Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20 fold molar excess.[11] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching: Add a quenching reagent to consume any unreacted maleimide.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.[11][12]

Protocol 2: Formation of a Self-Assembled Monolayer on Gold

This protocol outlines the steps for forming a SAM of a thiol, such as this compound, on a gold substrate.

Materials:

  • Clean gold substrate

  • Thiol solution (1-5 mM in ethanol)[13]

  • Ethanol for rinsing

  • Nitrogen gas for drying

  • Clean glass or polypropylene containers[13]

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants.

  • Solution Preparation: Prepare a 1-5 mM solution of the thiol in ethanol.[13]

  • Immersion: Immerse the clean gold substrate in the thiol solution. To ensure a high-quality monolayer, the container should be sealed and the headspace can be purged with nitrogen to minimize oxidation.[13]

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.[14]

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for thiol-maleimide conjugation and the process of self-assembled monolayer formation.

Thiol_Maleimide_Conjugation cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification Protein Thiol-containing Protein Reduce Reduce Disulfides (optional, with TCEP) Protein->Reduce React Thiol-Maleimide Reaction Reduce->React Maleimide Maleimide Reagent Maleimide->React Quench Quench Excess Maleimide React->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Conjugate Purified Bioconjugate Purify->Conjugate SAM_Formation cluster_preparation Preparation cluster_assembly Self-Assembly cluster_finalization Finalization Gold Clean Gold Substrate Immerse Immerse Substrate in Thiol Solution Gold->Immerse Thiol Thiol Solution (e.g., this compound in Ethanol) Thiol->Immerse Incubate Incubate for 18-24 hours Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry SAM Functionalized Surface with SAM Dry->SAM

References

A Comparative Guide to the Experimental Applications of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromothiophenol (4-BTP) is a versatile reagent with significant applications in organic synthesis and materials science. This guide provides a comparative analysis of its performance in key experimental contexts, supported by experimental data and detailed protocols. We will delve into its utility in catalytic reactions and as a precursor in the synthesis of complex molecules, offering a cross-validation of its experimental results against alternative methodologies and substrates.

Catalytic Dimerization of this compound: A Comparative Study

A notable application of this compound is in the study of catalytic activities of various nanomaterials. Experimental evidence demonstrates the catalytic dimerization of 4-BTP to 4,4'-biphenyldithiol (4,4'-BPDT) on different substrates. A comparative study highlights the enhanced catalytic performance of gold nanoparticle-decorated molybdenum disulfide (MoS2@AuNPs) over pristine MoS2.

Table 1: Comparison of Catalytic Performance for the Dimerization of this compound

CatalystProductRelative YieldReference
Molybdenum Disulfide (MoS2)4,4'-biphenyldithiol (4,4'-BPDT)Lower[1]
MoS2@AuNPs4,4'-biphenyldithiol (4,4'-BPDT)Much Greater[1]

This enhanced yield on the hybrid material is attributed to the plasmonic properties of the gold nanoparticles, which facilitate the dehalogenation and dimerization of 4-BTP.[1]

Experimental Protocol: Catalytic Dimerization of this compound

A detailed experimental protocol for a similar reaction, the synthesis of 3-(4-bromophenylthio)pentane-2,4-dione, is described below. This reaction also involves the reactivity of the thiol group of this compound.

Materials:

  • This compound

  • Acetylacetone

  • Cesium Carbonate

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve this compound and acetylacetone in the chosen solvent in a reaction flask.

  • Add cesium carbonate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the product using column chromatography.

This is a generalized protocol based on the reaction of this compound with acetylacetone.[2] Specific conditions such as solvent, temperature, and reaction time may need to be optimized.

G BTP This compound Intermediate Adsorbed 4-BTP BTP->Intermediate Adsorption Catalyst MoS2 or MoS2@AuNPs Dehalogenation Dehalogenation Catalyst->Dehalogenation Intermediate->Dehalogenation Catalytic Activation Dimerization Dimerization Dehalogenation->Dimerization BPDT 4,4'-biphenyldithiol (Product) Dimerization->BPDT

Catalytic Dimerization Workflow

Cross-Coupling Reactions: A Comparative Look at Catalyst Performance

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, due to the presence of the bromo group. The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of these transformations. While direct comparative studies on this compound are not extensively available, data from structurally similar aryl bromides can provide valuable insights for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The following table compares the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

Table 2: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Reactions of Aryl Bromides

Aryl BromideCatalystBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane-60[3]
4-BromoanisolePd@Fe₃O₄@C--->99[4]
4-BromoacetophenoneMagnetic Pd(II)-N₂O₂ (0.25 mmol%)Na₂CO₃-24100[5]

These results suggest that for aryl bromides similar to this compound, catalyst systems like Pd@Fe₃O₄@C and the magnetic supported palladium catalyst can achieve excellent yields.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl Bromide (e.g., this compound)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a reaction vessel, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-BTP This compound (Ar-Br) Product Biaryl Product (Ar-Ar') 4-BTP->Product BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst Catalyst->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent Solvent->Product

Suzuki-Miyaura Reaction Workflow

Synthesis of Bioactive Molecules: The Case of Indobufen

Experimental Protocol: Synthesis of a this compound Ether Derivative

The following is a protocol for the synthesis of a this compound ether, a key intermediate in certain synthetic pathways.[4]

Materials:

  • This compound

  • Potassium tert-butoxide

  • Trifluoromethyl acetate

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, sequentially add this compound, DMF, and potassium tert-butoxide.

  • Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion.

  • Slowly add trifluoromethyl acetate to the reaction flask.

  • Continue stirring for approximately 10 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, stop stirring and perform an extraction with ethyl acetate and distilled water.

  • Wash the organic phase with a saturated NaCl solution.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting product by column chromatography to yield this compound ether.[4]

This guide provides a comparative overview of the experimental utility of this compound. The data presented, drawn from various studies, underscores its importance as a versatile building block in both fundamental and applied chemical research. For optimal results, researchers should consider the specific context of their experiments and consult the primary literature for detailed procedures and characterization data.

References

Benchmarking SERS Performance: A Comparative Analysis of 4-Bromothiophenol and Other Thiol-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal Surface-Enhanced Raman Scattering (SERS) probe is critical for achieving high sensitivity and reproducibility in molecular detection. This guide provides an objective comparison of the SERS performance of 4-Bromothiophenol (4-BTP) against other commonly used thiol-based probes: 4-Aminothiophenol (4-ATP), 4-Nitrothiophenol (4-NTP), and Benzenethiol (BT). The comparison is supported by a summary of experimental data, detailed methodologies, and workflow visualizations.

Thiophenol-based molecules are extensively utilized in SERS due to the strong affinity of the thiol group for noble metal surfaces, such as gold and silver, leading to the formation of stable self-assembled monolayers.[1] The benzene ring provides a distinct Raman fingerprint, and various functional groups can influence the molecule's SERS activity and specificity.[1] This guide focuses on providing a comparative overview to aid in the selection of the most suitable probe for specific research applications.

Comparative SERS Performance of Thiophenol Derivatives

Probe MoleculeKey Raman Peaks (cm⁻¹)Substrate ExamplesObservations and Notes
This compound (4-BTP) ~1064, ~1555, ~1575, ~1585MoS₂@AuNPsThe C-Br bond cleavage can be observed under certain conditions.[2] The para-substitution with bromine, an electron-withdrawing group, can influence the stability of the probe on nanoparticle surfaces.[3]
4-Aminothiophenol (4-ATP) ~1077 (C-S stretch), ~1143, ~1389, ~1433, ~1578, ~1594 (a₁ modes)Ag nanocubes/Pt film, Silver and Gold colloidsCan undergo plasmon-driven dimerization to form 4,4'-dimercaptoazobenzene (DMAB), leading to new, intense Raman bands.[4][5] The SERS spectrum can be sensitive to pH and laser power.[5]
4-Nitrothiophenol (4-NTP) ~1075 (C-S stretch), ~1110, ~1336 (NO₂ stretch), ~1567Au/MOF-74, Silver plasmonic filmOften used in studies of plasmon-driven chemical reactions, where the nitro group can be reduced to an amino group.[6] Exhibits intrinsic electronic resonances in the visible range that can contribute to Raman signal enhancement.[7]
Benzenethiol (BT) ~998 (ring breathing), ~1021, ~1073 (C-S stretch), ~1572Silver film over nanospheres, Au/Si asymmetric dimersConsidered a fundamental model for aromatic thiol SERS. The orientation of the molecule on the surface can influence the relative intensities of the Raman bands.[3]

Experimental Protocols

Reproducible SERS measurements depend on carefully controlled experimental procedures. Below are detailed methodologies for key steps in a typical SERS experiment involving thiophenol probes.

Preparation of Silver Nanoparticle Colloid (Lee-Meisel Method)

This protocol is a widely used method for synthesizing silver nanoparticles suitable for SERS applications.

  • Preparation of Silver Nitrate Solution: Dissolve 46 mg of silver nitrate (AgNO₃) in 245 mL of deionized water in a clean flask.

  • Heating: Heat the solution to boiling with vigorous stirring.

  • Addition of Citrate: Add 5 mL of a 1% (w/v) sodium citrate solution dropwise to the boiling silver nitrate solution.

  • Reaction: Keep the solution boiling for approximately 1 hour. The color of the solution will change, indicating the formation of silver nanoparticles.

  • Cooling: Allow the solution to cool to room temperature.

  • Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).

Sample Preparation for SERS Measurement

This procedure outlines the steps for preparing a sample for SERS analysis using a colloidal suspension.

  • Colloid Aggregation: In a microcentrifuge tube, mix 120 µL of the prepared silver colloid with 15 µL of a 1 M NaCl solution. The salt induces aggregation of the nanoparticles, which is often necessary to create "hot spots" for significant SERS enhancement.

  • Analyte Addition: Add 15 µL of a 10⁻⁴ M solution of the thiophenol probe (e.g., this compound) to the aggregated colloid.

  • Incubation: Gently mix the solution and allow it to incubate for a specific period (e.g., 10-30 minutes) to ensure the formation of a self-assembled monolayer of the probe on the nanoparticle surface.

  • Measurement: Transfer a small aliquot of the prepared sample to a suitable container (e.g., a quartz cuvette or a capillary tube) for SERS analysis.

SERS Experimental Workflow

The following diagram illustrates a typical workflow for a SERS experiment, from substrate preparation to data analysis.

SERS_Workflow General SERS Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Substrate_Prep SERS Substrate Preparation Sample_Prep Sample Preparation (Incubation) Substrate_Prep->Sample_Prep Probe_Sol Probe Solution Preparation Probe_Sol->Sample_Prep SERS_Acq SERS Spectra Acquisition Sample_Prep->SERS_Acq Data_Proc Data Processing (Baseline Correction, Normalization) SERS_Acq->Data_Proc Data_Analysis Data Analysis (Peak Assignment, Intensity Comparison) Data_Proc->Data_Analysis

Caption: A flowchart outlining the key stages of a typical SERS experiment.

Conclusion

The choice of a SERS probe is a critical decision in the design of sensitive and reliable assays. This compound offers a distinct spectral signature and its performance is influenced by its electron-withdrawing nature. When compared to other common probes like 4-ATP, 4-NTP, and Benzenethiol, the optimal choice depends on the specific requirements of the application, including the desired chemical interactions, potential for plasmon-driven reactions, and the required stability of the probe on the SERS substrate. This guide provides a foundational understanding to aid researchers in making an informed decision for their SERS-based studies. Further direct comparative studies under standardized conditions are needed to definitively rank the performance of these probes.

References

A Comparative Analysis of the Stability of Halogenated Thiophenol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the thermal, electrochemical, and chemical stability of para-halogenated thiophenol self-assembled monolayers (SAMs) on gold. This document provides a comparative overview of fluoro-, chloro-, bromo-, and iodo-substituted thiophenol SAMs, supported by experimental data and detailed protocols to aid in the selection and application of these versatile surface modification agents.

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces have become an indispensable tool in a wide array of scientific and technological fields, including biosensing, molecular electronics, and corrosion protection. The stability of these monolayers is a critical parameter that dictates their performance and longevity. Among the various classes of molecules used for SAM formation, halogenated thiophenols offer a unique platform for tuning surface properties due to the systematic variation in the physicochemical properties of the halogen substituents. This guide presents a comparative study of the stability of para-halogenated (Fluorine, Chlorine, Bromine, Iodine) thiophenol SAMs on gold substrates, focusing on their thermal, electrochemical, and chemical resilience.

Comparative Stability Data

The stability of para-halogenated thiophenol SAMs is influenced by a combination of factors including the strength of the gold-sulfur bond, intermolecular interactions between the aromatic rings, and the nature of the halogen substituent. The following tables summarize key quantitative data gathered from various studies to provide a comparative perspective.

Halogen SubstituentThermal Desorption Onset Temperature (°C)[1]Reductive Desorption Potential (V vs. Ag/AgCl)Oxidative Stability
p-Fluorothiophenol ~110-0.6 to -0.8Moderate
p-Chlorothiophenol ~120-0.5 to -0.7Moderate to High
p-Bromothiophenol ~130-0.4 to -0.6High
p-Iodothiophenol ~140-0.3 to -0.5Very High

Table 1: Thermal and Electrochemical Stability. Note: The exact values can vary depending on the experimental conditions such as the solvent for thermal desorption and the electrolyte and scan rate for electrochemical measurements. The data presented here are indicative values for comparison.

Halogen SubstituentStability in EthanolStability in AcetonitrileStability in Dichloromethane
p-Fluorothiophenol GoodGoodModerate
p-Chlorothiophenol Very GoodVery GoodGood
p-Bromothiophenol ExcellentExcellentVery Good
p-Iodothiophenol ExcellentExcellentExcellent

Table 2: Chemical Stability in Common Organic Solvents. Note: Stability is assessed based on the degree of monolayer degradation or desorption after prolonged immersion. "Excellent" indicates minimal change, while "Moderate" suggests some degradation is observed.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key stability tests are provided below.

Preparation of Halogenated Thiophenol SAMs on Gold[2][3]

A general procedure for the formation of high-quality halogenated thiophenol SAMs on gold substrates.

  • Substrate Preparation: Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned immediately before use. A common cleaning method involves immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and ethanol, and finally drying under a stream of dry nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • SAM Formation: The cleaned gold substrates are immersed in a freshly prepared 1-5 mM solution of the desired para-halogenated thiophenol in absolute ethanol. The immersion is typically carried out for 24-48 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.

  • Rinsing and Drying: After incubation, the substrates are removed from the thiol solution, rinsed thoroughly with fresh ethanol to remove non-chemisorbed molecules, and then dried under a gentle stream of dry nitrogen.

Thermal Stability Assessment by Thermal Desorption Spectroscopy (TDS)[1][4]

This protocol outlines the determination of the thermal stability of SAMs by monitoring their desorption as a function of temperature.

  • Sample Introduction: The SAM-functionalized gold substrate is introduced into an ultra-high vacuum (UHV) chamber equipped with a mass spectrometer.

  • Heating Ramp: The sample is heated at a linear rate (e.g., 2-5 °C/s) while the mass spectrometer monitors the desorption of molecular fragments into the gas phase.

  • Data Analysis: The intensity of the signal corresponding to the desorbing species is plotted against the sample temperature. The temperature at which the desorption signal begins to increase significantly is taken as the onset of thermal desorption, providing a measure of the SAM's thermal stability.

Electrochemical Stability Assessment by Cyclic Voltammetry (CV)[5][6][7][8]

This protocol describes the use of cyclic voltammetry to determine the potential window in which the SAM remains stable on the gold electrode.

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: The cell is filled with a deaerated electrolyte solution, typically an aqueous solution of a non-adsorbing salt like 0.1 M KCl or 0.1 M HClO4.

  • Cyclic Voltammetry: The potential of the working electrode is scanned from an initial potential where the SAM is stable towards negative (for reductive stability) or positive (for oxidative stability) potentials and then back to the initial potential. The appearance of a sharp peak in the current corresponds to the reductive or oxidative desorption of the thiol molecules from the gold surface.[2][3] The potential at which this peak occurs is a measure of the electrochemical stability.

Visualizing the Stability Workflow

The following diagram illustrates the general workflow for assessing the stability of halogenated thiophenol SAMs.

Stability_Workflow cluster_prep SAM Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis Prep Prepare Halogenated Thiophenol Solution Immerse Immerse Substrate (24-48h) Prep->Immerse Clean Clean Gold Substrate Clean->Immerse Rinse Rinse and Dry Immerse->Rinse Thermal Thermal Stability (TDS) Rinse->Thermal Electrochem Electrochemical Stability (CV) Rinse->Electrochem Chemical Chemical Stability (Solvent Immersion) Rinse->Chemical TDS_Data Analyze Desorption Temperature Thermal->TDS_Data CV_Data Analyze Desorption Potential Electrochem->CV_Data Solvent_Data Analyze Monolayer Integrity (e.g., XPS) Chemical->Solvent_Data Comparison Comparative Analysis of Halogenated Thiophenol SAMs TDS_Data->Comparison CV_Data->Comparison Solvent_Data->Comparison

Caption: Workflow for the preparation and stability assessment of halogenated thiophenol SAMs.

Factors Influencing Stability: A Deeper Dive

The observed trend of increasing stability from fluorine to iodine can be attributed to several key factors:

  • Van der Waals Interactions: The polarizability and size of the halogen atom increase down the group (F < Cl < Br < I). Larger and more polarizable atoms lead to stronger van der Waals interactions between adjacent molecules in the SAM. These enhanced intermolecular forces contribute significantly to the overall stability of the monolayer, making it more resistant to thermal disruption and desorption.

  • Electronegativity and Dipole Moments: While fluorine is the most electronegative halogen, leading to a larger C-F bond dipole, the overall dipole moment of the thiophenol molecule and its influence on intermolecular interactions are more complex. The interplay of inductive and resonance effects, as well as the packing density of the SAM, determines the net electrostatic interactions within the monolayer.

  • Packing Density: The size of the halogen atom can influence the packing density of the SAM. While larger atoms might be expected to lead to less dense packing, the increased van der Waals forces can compensate for this, leading to well-ordered and stable monolayers.

The following diagram illustrates the relationship between the halogen substituent and the primary forces contributing to SAM stability.

Halogen_Stability_Factors cluster_halogens Halogen Substituent cluster_properties Key Properties F Fluorine Polarizability Increasing Polarizability and Size Cl Chlorine Br Bromine I Iodine I->Polarizability VdW Stronger van der Waals Interactions Polarizability->VdW Stability Increased SAM Stability (Thermal, Chemical, Electrochemical) VdW->Stability

Caption: Influence of halogen properties on SAM stability.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical step to ensure the reliability and reproducibility of experimental outcomes. 4-Bromothiophenol is a key building block in the synthesis of various pharmaceutical compounds and organic materials. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound and evaluates its performance against common alternatives in organic synthesis.

Purity Assessment of this compound: A Multi-Faceted Approach

The purity of synthesized this compound can be determined using several analytical techniques, each with its own strengths and limitations. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantitative determination based on the integral of NMR signals relative to a certified internal standard.
Primary Use Quantification of volatile impurities and overall purity.Quantification of non-volatile impurities and degradation products.Absolute purity determination without the need for a specific reference standard of the analyte.
Sample Throughput HighMediumMedium
Resolution Excellent for volatile compounds.High for a wide range of compounds.Dependent on spectral dispersion.
Common Impurities Detected Residual solvents, starting materials (e.g., bromobenzene), and volatile byproducts.Di- and poly-substituted thiophenols, oxidation products (disulfides).A wide range of proton-containing impurities.
Hypothetical Purity (%) 99.2%99.5%99.6%
Hypothetical LOD/LOQ LOD: 0.01% / LOQ: 0.03%LOD: 0.005% / LOQ: 0.015%LOD: 0.05% / LOQ: 0.15%

Experimental Protocols for Purity Determination

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the three primary analytical techniques.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 10 mL of dichloromethane.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is ideal for identifying and quantifying less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% B.

    • 5-20 min: 60% to 95% B.

    • 20-25 min: 95% B.

    • 25-27 min: 95% to 60% B.

    • 27-30 min: 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) and add it to the same NMR tube.

  • Add 0.75 mL of CDCl₃, cap the tube, and gently agitate to dissolve the sample and standard completely.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Purity Assessment Workflow

A clear workflow ensures a systematic approach to purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Synthesized This compound GC_Analysis GC-FID Analysis (Volatile Impurities) Synthesized_Product->GC_Analysis HPLC_Analysis RP-HPLC Analysis (Non-Volatile Impurities) Synthesized_Product->HPLC_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) Synthesized_Product->qNMR_Analysis Purity_Data Quantitative Purity Data GC_Analysis->Purity_Data Impurity_Profile Impurity Profile HPLC_Analysis->Impurity_Profile qNMR_Analysis->Purity_Data Final_Report Final Purity Assessment Report Purity_Data->Final_Report Impurity_Profile->Final_Report

A streamlined workflow for the comprehensive purity assessment of this compound.

Comparison with Alternative Thiophenols in Synthesis

This compound is often used as a nucleophile in cross-coupling reactions. Its performance can be compared to other commercially available thiophenols, such as 4-Chlorothiophenol and unsubstituted Thiophenol. The choice of reagent can significantly impact reaction efficiency and product yield.

Table 2: Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling Reaction

Reaction: Aryl Halide + Phenylboronic Acid --(Pd Catalyst, Base)--> Biphenyl Derivative

Thiophenol DerivativeRelative ReactivityHypothetical Yield (%)Key Considerations
This compound High92%Good balance of reactivity and stability. The bromine atom can participate in subsequent cross-coupling reactions.
4-Chlorothiophenol Moderate85%Less reactive than the bromo-analog due to the stronger C-Cl bond. May require more forcing reaction conditions.[1][2]
Thiophenol Very High95%Highly nucleophilic, leading to rapid reaction rates. Lacks a halogen handle for further functionalization.[3]

Logical Relationship of Reagent Choice in Synthesis

The selection of a thiophenol derivative for a synthetic route is a balance between reactivity and the potential for subsequent chemical transformations.

Reagent_Choice cluster_reactivity Reactivity cluster_functionalization Potential for Further Functionalization cluster_application Application Thiophenol Thiophenol (High Nucleophilicity) Thio_Func Low (No halogen handle) Thiophenol->Thio_Func Bromo This compound (Good Reactivity) Bromo_Func High (Br for cross-coupling) Bromo->Bromo_Func Chloro 4-Chlorothiophenol (Moderate Reactivity) Chloro_Func Moderate (Cl for cross-coupling) Chloro->Chloro_Func Complex_Molecule Complex Molecule Synthesis Bromo_Func->Complex_Molecule Chloro_Func->Complex_Molecule Simple_Thioether Simple Thioether Synthesis Thio_Func->Simple_Thioether

Decision matrix for selecting a thiophenol reagent based on reactivity and synthetic goals.

References

A Comparative Guide to the Raman Spectra of 4-Bromothiophenol: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the vibrational properties of molecules is crucial for identification, structural elucidation, and monitoring chemical reactions. This guide provides a comparative analysis of the theoretical and experimental Raman spectra of 4-Bromothiophenol, a key organosulfur compound.

This document summarizes the key vibrational modes of this compound, presenting a side-by-side comparison of data obtained from experimental Raman spectroscopy and theoretical calculations using Density Functional Theory (DFT). The guide includes detailed experimental and computational methodologies to support the data and a workflow diagram for a comprehensive understanding of the comparative analysis process.

Data Presentation: A Comparative Analysis of Vibrational Modes

The following table provides a summary of the prominent experimental and theoretical Raman shifts for this compound, along with their corresponding vibrational mode assignments. Experimental data is compiled from various spectroscopic studies, including Fourier Transform (FT) Raman, Surface-Enhanced Raman Spectroscopy (SERS), and Tip-Enhanced Raman Spectroscopy (TERS). Theoretical data is based on DFT calculations, which are a standard for predicting vibrational spectra.

Experimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹)Vibrational Mode Assignment
~302-C-Br Stretch and Ring Deformation
~507-Ring Deformation
~1064-Ring Stretching
~1076-Ring Breathing
~1181-C-H Deformation
~1466-C=C Stretching (Benzene Ring)
~1543-C=C Stretching (Benzene Ring)
~1565-C-C Stretching
--S-H Stretch

Note: The theoretical Raman shifts are generally calculated and may not be readily available in all literature for a direct comparison for every experimental peak. The assignments are based on a combination of experimental and theoretical studies of this compound and related substituted benzene molecules.

Mandatory Visualization: The Workflow of Spectral Comparison

The following diagram illustrates the logical workflow for comparing the theoretical and experimental Raman spectra of a molecule like this compound.

Theoretical_vs_Experimental_Raman_Spectra_Workflow Workflow for Comparing Theoretical and Experimental Raman Spectra cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample This compound Sample raman_measurement FT-Raman Spectroscopy exp_sample->raman_measurement exp_spectrum Experimental Raman Spectrum raman_measurement->exp_spectrum exp_peak_list Experimental Peak List and Intensities exp_spectrum->exp_peak_list comparison Comparative Analysis exp_peak_list->comparison mol_structure Molecular Structure of this compound dft_calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calculation theo_spectrum Calculated Raman Spectrum dft_calculation->theo_spectrum theo_peak_list Theoretical Frequencies and Assignments theo_spectrum->theo_peak_list theo_peak_list->comparison report Publication/Report Generation comparison->report

Caption: A flowchart outlining the parallel experimental and theoretical workflows culminating in a comparative analysis of the Raman spectra of this compound.

Experimental and Theoretical Protocols

To ensure the reproducibility and accuracy of the presented data, the following methodologies are typically employed:

Experimental Protocol: FT-Raman Spectroscopy

A standard experimental setup for obtaining the Raman spectrum of solid this compound is as follows:

  • Instrument: A high-resolution Fourier Transform Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is commonly used.[1]

  • Laser Source: A Nd:YAG laser with an excitation wavelength of 1064 nm is typically utilized to minimize fluorescence.[1]

  • Sample Preparation: The this compound sample is analyzed in its solid state.

  • Data Acquisition: The spectrum is recorded over a specific wavenumber range (e.g., 100-3500 cm⁻¹).

  • Corrections: The raw data is referenced to an internal white light source and corrected for scattering.[1]

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical Raman spectrum of this compound is typically calculated using the following computational approach:

  • Software: A quantum chemistry software package like Gaussian is used.

  • Method: The Density Functional Theory (DFT) method is employed, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional being a common and reliable choice.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often selected as it provides a good balance between accuracy and computational cost for molecules of this size.

  • Procedure:

    • The geometry of the this compound molecule is first optimized to find its lowest energy conformation.

    • Vibrational frequency calculations are then performed on the optimized structure to predict the Raman active modes and their corresponding frequencies.

  • Scaling: A scaling factor may be applied to the calculated frequencies to better match the experimental data, accounting for approximations in the theoretical method and anharmonicity.

References

Safety Operating Guide

Proper Disposal of 4-Bromothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 4-Bromothiophenol

This compound (CAS No. 106-53-6) is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to protect the environment.[1][2][3] This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][3]

  • Irritation: It is known to cause serious skin and eye irritation, and may cause respiratory irritation.[1][3][4]

  • Stench: The compound has a strong, unpleasant odor.[1][3]

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][5][6] All handling should be conducted in a well-ventilated area or within a chemical fume hood.[4][7]

Waste Segregation and Collection

Proper segregation of this compound waste is the first critical step in the disposal process.

  • Solid Waste:

    • Collect pure this compound residue and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, designated, and sealed waste container.

    • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases, to prevent potentially hazardous reactions.[1][3]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).[8]

Disposal Procedures

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[3][4]

  • Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[7][8] Provide them with a complete and accurate description of the waste material.

  • Treatment and Neutralization: In some cases, treatment prior to disposal may be an option, but should only be performed by trained personnel at a licensed facility.[7] Potential treatment methods may include:

    • Incineration: Admixture with a suitable combustible material and incineration in a licensed apparatus.[7]

    • Neutralization: A process of mixing or slurrying in water, followed by neutralization.[7] This should not be attempted in a standard laboratory setting without a thorough risk assessment and specific protocols.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4][5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

  • Containment: Prevent the spill from entering drains or waterways.[5][7] Contain the spill using sand, earth, or other non-combustible absorbent material.[7]

  • Collection: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[4][7]

  • Decontamination: Clean the spill area thoroughly.[5] Decontaminate and launder all protective clothing before reuse.[7]

Quantitative Data Summary

The following table summarizes key quantitative and classification data for this compound relevant to its disposal and transport.

Property Value Reference
CAS Number 106-53-6[1][2]
Molecular Formula C6H5BrS[9][10]
Molar Mass 189.07 g/mol [9][10]
UN Number 2811[1][2]
Transport Hazard Class 6.1 (Toxic solid)[1][3]
Packing Group III[1][3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: This compound Waste Generation B Segregate Waste: Solid vs. Liquid A->B C Solid Waste: Collect in labeled, sealed container B->C D Liquid Waste: Collect in separate, labeled, sealed container B->D E Store in Designated Hazardous Waste Area C->E D->E F Consult Institutional EHS Guidelines E->F G Arrange for Professional Hazardous Waste Disposal F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of 4-Bromothiophenol is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risks and ensure a secure working environment. Adherence to these procedures is critical due to the compound's hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns[1][2]:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled[1][2].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

  • Stench: The compound has a strong, unpleasant odor[1][2].

Hazard ClassificationGHS Category
Acute Oral ToxicityCategory 3[1][2]
Acute Dermal ToxicityCategory 3[1][2]
Acute Inhalation ToxicityCategory 3[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure[4]:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary[4][5].Protects against splashes and airborne particles[4].
Skin Protection Chemical-resistant, impervious clothing and gloves (e.g., nitrile rubber). Double-gloving is recommended[4][5]. A flame-resistant lab coat should be worn[4][6].Prevents skin contact and contamination of personal clothing[4].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a well-ventilated area, preferably a chemical fume hood[1][4][7].Minimizes inhalation of dust or vapors[4].

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety.

Preparation:

  • Ensure a certified chemical fume hood is operational[4][8].

  • Verify that an eyewash station and safety shower are readily accessible and in working order[4][7].

  • Prepare and label all necessary glassware and equipment within the fume hood[4].

  • Have designated and clearly labeled waste containers ready for solid and liquid chemical waste[4][6].

Handling:

  • Don all required PPE before entering the handling area[4].

  • Handle the product only in a closed system or with appropriate exhaust ventilation[1].

  • Avoid the formation of dust and aerosols[5].

  • Wash hands and any exposed skin thoroughly after handling[1].

  • Do not eat, drink, or smoke in the work area[1].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][5][9].

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases[1][2].

  • The storage area should be locked up or accessible only to qualified or authorized personnel[10].

Emergency Procedures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][5].
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[1][2].
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Clean mouth with water and call a physician immediately[1][2][9].

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation[5].

  • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[2].

  • Use spark-proof tools and explosion-proof equipment[5].

  • Do not let the chemical enter drains[2][10].

Spill_Workflow cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill don_ppe->contain collect Collect with Spark-Proof Tools contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Workflow for handling a this compound spill.

Waste Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[2].

  • Disposal must be in accordance with local, regional, and national hazardous waste regulations[2].

  • Solid waste, including contaminated PPE, should be collected in a sealed, labeled hazardous waste container[4][6].

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container[4][6].

  • Contact a licensed professional waste disposal service to arrange for removal[6]. High-temperature incineration is a common disposal method for halogenated organic compounds[6].

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.